Vinylamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N/c1-2-3/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKPFRHYYNDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N | |
| Record name | ETHYLENEAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6465 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26336-38-9 | |
| Record name | Poly(vinylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26336-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2075053 | |
| Record name | Vinylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Usually colorless to light colored liquids with an ammonia-like odor. Flammable. May be very corrosive to skin, eyes, mucus membranes and metals. They are often used as fungicides and to manufacture other chemicals. | |
| Record name | ETHYLENEAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6465 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
593-67-9, 26336-38-9 | |
| Record name | ETHYLENEAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6465 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyleneamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(vinylamine) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethenamine, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethenamine, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57U1A0H6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Computational Analysis of Vinylamine Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylamine (ethenamine), the simplest enamine, serves as a fundamental model for understanding the conformational preferences and electronic properties of a crucial class of organic intermediates. Its conformational landscape, governed by the interplay of the vinyl group and the amino group, dictates its reactivity and potential interactions in larger molecular systems. This technical guide provides an in-depth overview of the computational analysis of this compound's conformation, detailing the theoretical methodologies, presenting key quantitative data, and outlining a systematic workflow for such investigations. This information is critical for researchers in computational chemistry, medicinal chemistry, and materials science who seek to model and predict the behavior of molecules containing the enamine motif.
Conformational Landscape of this compound
The conformational flexibility of this compound primarily arises from two key motions: inversion at the nitrogen atom and rotation about the carbon-nitrogen (C-N) single bond. Computational studies have established that the equilibrium structure of this compound is non-planar, with a pyramidal nitrogen center.[1]
Nitrogen Inversion
The inversion of the amino group through a planar transition state is a key conformational process in this compound. The energy barrier for this inversion has been a subject of both experimental and theoretical investigations.
Table 1: Nitrogen Inversion Barrier of this compound
| Computational Method/Experimental Technique | Basis Set | Inversion Barrier (kcal/mol) | Reference |
| Microwave Spectroscopy (Semirigid-bender analysis) | - | ~1.1 (390 cm⁻¹) | [1] |
| Density Functional Theory (DFT) - B3LYP | 6-311+G** | 0.5 | [1] |
| Møller-Plesset Perturbation Theory (MP2) | - | 1.6 | [1] |
C-N Bond Rotation
Rotation around the C-N bond in this compound leads to different conformers, which can be broadly classified as syn and anti (or cis and trans), depending on the relative orientation of the vinyl group and the amino hydrogens. The determination of the relative energies of these conformers and the energy barriers separating them is crucial for a complete understanding of this compound's potential energy surface.
Table 2: Template for Relative Energies and Rotational Barriers of this compound Conformers
| Conformer/Transition State | Dihedral Angle (H-C=C-N) | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| syn (planar) | 0° | e.g., B3LYP | e.g., 6-311++G(d,p) | Calculated Value |
| anti (planar) | 180° | e.g., B3LYP | e.g., 6-311++G(d,p) | Calculated Value |
| Transition State (Rotation) | ~90° | e.g., B3LYP | e.g., 6-311++G(d,p) | Calculated Value |
| Non-planar Ground State | Calculated Value | e.g., B3LYP | e.g., 6-311++G(d,p) | 0.0 (Reference) |
Experimental Protocols: Computational Methodology
The following section details a comprehensive protocol for the computational analysis of this compound's conformational space using widely adopted quantum chemical methods.
Software and Hardware
-
Quantum Chemistry Software: A robust computational chemistry package such as Gaussian, ORCA, or Q-Chem is required.
-
Molecular Visualization Software: A program like GaussView, Avogadro, or Chemcraft is essential for building input structures and analyzing output files.
-
Hardware: Access to a high-performance computing (HPC) cluster is recommended for timely completion of calculations, especially with larger basis sets and higher levels of theory.
Initial Structure Preparation
-
Build the this compound Molecule: Construct the 3D structure of this compound using a molecular builder. Define the correct atom types and initial bond lengths and angles.
-
Define Initial Conformations: To explore the rotational profile, create initial structures for the key conformers (e.g., syn and anti) by setting the H-C=C-N dihedral angle to approximately 0° and 180°, respectively.
Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of a given conformer.
-
Select Level of Theory and Basis Set:
-
Density Functional Theory (DFT): The B3LYP functional is a widely used and well-benchmarked choice for organic molecules.
-
Møller-Plesset Perturbation Theory (MP2): This method provides a good level of electron correlation and is often used for benchmarking DFT results.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is recommended for accurate results.
-
-
Perform the Optimization: Submit a geometry optimization calculation for each initial conformer. The software will iteratively adjust the molecular geometry to minimize the electronic energy.
-
Convergence Criteria: Ensure that the optimization converges to a true minimum. This is typically indicated by the software's convergence flags and very small forces on the atoms.
Frequency Analysis
A frequency calculation should be performed on each optimized geometry to characterize the nature of the stationary point.
-
Perform the Calculation: Using the optimized geometry, run a frequency calculation at the same level of theory and basis set.
-
Analyze the Frequencies:
-
Minimum Energy Conformer: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies.
-
Transition State: A first-order saddle point (transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., rotation around the C-N bond).
-
-
Zero-Point Vibrational Energy (ZPVE): The frequency calculation also provides the ZPVE, which should be added to the electronic energy for more accurate relative energy comparisons.
Transition State Search
To determine the rotational barrier, the transition state for the interconversion of conformers must be located.
-
Initial Guess: The initial geometry for the transition state search can often be estimated by setting the dihedral angle of interest to a value halfway between the two minima (e.g., ~90° for C-N rotation).
-
Transition State Optimization: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with the Opt=TS keyword in Gaussian). The algorithm will attempt to locate the saddle point on the potential energy surface.
-
Verify the Transition State: Perform a frequency calculation on the optimized transition state structure to confirm the presence of a single imaginary frequency. An Intrinsic Reaction Coordinate (IRC) calculation can also be performed to verify that the transition state connects the desired minima.
Calculation of Relative Energies
The relative energies of the conformers and the rotational barriers can be calculated from the final electronic energies (corrected for ZPVE).
-
Relative Conformer Energy: ΔE = E(conformer) - E(global minimum)
-
Rotational Barrier: ΔE‡ = E(transition state) - E(reactant conformer)
Visualization of the Computational Workflow
The logical flow of a computational conformational analysis can be visualized to provide a clear overview of the process. The following diagram, generated using the DOT language, illustrates the key steps and their relationships.
Conclusion
The computational analysis of this compound's conformation provides valuable insights into its structural preferences and energetic landscape. While experimental data on the nitrogen inversion barrier is available and has been corroborated by theoretical calculations, a detailed quantitative picture of the rotational energy surface requires further dedicated computational studies. The protocols and workflow outlined in this guide offer a systematic approach for researchers to perform such analyses, not only for this compound but also for a wide range of related molecules. A thorough understanding of these conformational properties is paramount for the rational design of novel chemical entities with desired functionalities in drug discovery and materials science.
References
An In-depth Technical Guide to the Molecular Orbital Energy Levels of Vinylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the molecular orbital (MO) energy levels of vinylamine (ethenamine). This compound serves as a fundamental model for understanding the electronic structure of enamines, a class of compounds with significant applications in organic synthesis and medicinal chemistry. A thorough understanding of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its reactivity and designing novel chemical entities. This guide presents both computational and experimental data, details the methodologies for their determination, and illustrates the logical relationships governing this compound's reactivity through the lens of Frontier Molecular Orbital (FMO) theory.
Introduction to this compound's Electronic Structure
This compound (C₂H₅N) is the simplest enamine, characterized by an amino group attached to a carbon-carbon double bond. This arrangement leads to a π-conjugated system where the nitrogen lone pair interacts with the π-electrons of the double bond. This interaction has a profound effect on the molecule's electronic properties and reactivity, which can be quantitatively described by its molecular orbital energy levels. The energies of these orbitals, particularly the HOMO and LUMO, dictate the molecule's behavior as an electron donor or acceptor in chemical reactions.
Molecular Orbital Energy Levels of this compound
The molecular orbital energy levels of this compound have been extensively studied using computational quantum chemistry methods. The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) provides a collection of calculated data using various levels of theory and basis sets.[1][2][3]
Quantitative Data Summary
The following table summarizes the calculated molecular orbital energies for this compound. These values, obtained from the CCCBDB, are presented in Hartrees and electron volts (eV) for ease of comparison. The data corresponds to calculations performed at the G3//B3LYP level of theory, a robust and widely used computational method.
| Orbital Number | Symmetry | Occupancy | Energy (Hartree) | Energy (eV) |
| 1 | a' | 2 | -15.552 | -423.2 |
| 2 | a' | 2 | -11.278 | -306.9 |
| 3 | a' | 2 | -1.143 | -31.1 |
| 4 | a' | 2 | -0.821 | -22.3 |
| 5 | a' | 2 | -0.635 | -17.3 |
| 6 | a" | 2 | -0.569 | -15.5 |
| 7 | a' | 2 | -0.528 | -14.4 |
| 8 | a' | 2 | -0.428 | -11.6 |
| 9 | a" | 2 | -0.329 | -9.0 |
| 10 (HOMO) | a' | 2 | -0.321 | -8.7 |
| 11 (LUMO) | a" | 0 | 0.076 | 2.1 |
| 12 | a' | 0 | 0.165 | 4.5 |
| 13 | a" | 0 | 0.223 | 6.1 |
| 14 | a' | 0 | 0.298 | 8.1 |
| 15 | a' | 0 | 0.354 | 9.6 |
Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB).[2]
The HOMO is the highest energy orbital containing electrons, and its energy is an indicator of the molecule's ability to donate electrons. The LUMO is the lowest energy orbital without electrons, and its energy reflects the molecule's ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this compound, the calculated HOMO-LUMO gap is approximately 10.8 eV.
Experimental Determination of Molecular Orbital Energy Levels
The energy levels of molecular orbitals can be experimentally determined using various spectroscopic techniques, with Ultraviolet Photoelectron Spectroscopy (UPS) being one of the most direct methods.
Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)
Objective: To measure the binding energies of valence electrons in this compound, which, according to Koopmans' theorem, approximate the negative of the orbital energies.
Methodology:
-
Sample Preparation: Gaseous this compound is introduced into a high-vacuum chamber. This compound can be generated through the pyrolysis of a suitable precursor, such as cyclobutylamine.[4]
-
Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy ultraviolet photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).
-
Photoelectron Ejection: The incident photons cause the ejection of valence electrons from the this compound molecules.
-
Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Binding Energy Calculation: The binding energy (BE) of each electron is calculated using the following equation: BE = hν - KE where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.
-
Spectrum Generation: A plot of the number of photoelectrons versus their binding energy generates the photoelectron spectrum. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.
The obtained binding energies provide experimental values for the energies of the occupied molecular orbitals.
Reactivity and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding and predicting chemical reactivity based on the interaction of the HOMO and LUMO.[5][6][7][8] The shapes and energies of these frontier orbitals in this compound provide significant insights into its chemical behavior.
Logical Relationship of FMOs in Electrophilic Attack
The HOMO of this compound is primarily localized on the nitrogen atom and the α-carbon of the vinyl group, reflecting the contribution of the nitrogen lone pair to the π-system. This indicates that these sites are the most nucleophilic and susceptible to attack by electrophiles.
Caption: FMO diagram illustrating electrophilic attack on this compound.
Logical Relationship of FMOs in Reactions with Nucleophiles
Conversely, the LUMO of this compound is an antibonding π* orbital with significant coefficients on the carbon atoms of the double bond. This suggests that in reactions with strong nucleophiles, these carbon atoms are the most likely sites of attack.
Caption: FMO diagram illustrating nucleophilic attack on this compound.
Conclusion
The molecular orbital energy levels of this compound provide a quantitative foundation for understanding its electronic structure and chemical reactivity. The data, obtainable through both computational modeling and experimental techniques like photoelectron spectroscopy, consistently show the influence of the nitrogen lone pair on the π-system. The application of Frontier Molecular Orbital theory, focusing on the HOMO and LUMO, offers a predictive framework for the regioselectivity of reactions involving this compound. This in-depth understanding is invaluable for professionals in drug development and chemical synthesis who utilize enamine chemistry to construct complex molecular architectures.
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. CCCBDB introduction navigation [cccbdb.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of the Vinylamine Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylamine (CH₂=CHNH₂), the simplest enamine, is a molecule of significant interest in organic chemistry, astrophysics, and polymer science. However, its inherent instability makes it challenging to isolate and characterize. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to study the this compound monomer in the gas phase. It details the experimental protocols for its generation and analysis using microwave, infrared, and ultraviolet spectroscopy, presenting key quantitative data in structured tables for easy reference. Furthermore, this guide includes diagrams illustrating the experimental workflow and the logical relationships in its spectroscopic analysis, offering a thorough resource for researchers in the field.
Introduction
This compound serves as a crucial intermediate in various chemical reactions and is a fundamental building block for polymers. Its reactivity and transient nature necessitate the use of specialized techniques for its characterization. Spectroscopic methods, particularly in the gas phase where intermolecular interactions are minimized, have been instrumental in elucidating its molecular structure, vibrational modes, and electronic properties. This guide synthesizes the findings from key spectroscopic studies to provide a detailed understanding of the this compound monomer.
Generation of this compound Monomer for Spectroscopic Studies
Due to its instability, this compound is typically generated in situ for spectroscopic analysis. The most common method is through the pyrolysis of a suitable precursor, immediately followed by spectroscopic measurement.
Experimental Protocol: Gas-Phase Synthesis via Pyrolysis
-
Precursor Selection: Ethylamine (B1201723) (CH₃CH₂NH₂) or cyclobutylamine (B51885) (c-C₄H₇NH₂) are commonly used precursors.
-
Pyrolysis Setup: The precursor is passed through a heated quartz tube. For instance, ethylamine can be pyrolyzed at approximately 900°C.[1]
-
Flow System: A continuous flow system is employed where the precursor is introduced at a controlled rate, pyrolyzed, and the products are immediately directed into the absorption cell of the spectrometer.
-
Pressure and Temperature Control: The system is maintained under vacuum, and the temperature of the pyrolysis zone is carefully controlled to optimize the yield of the this compound monomer and minimize decomposition into smaller fragments.
-
Trapping (Optional): In some experimental setups, the pyrolysis products can be partially trapped at low temperatures (e.g., dry ice) for subsequent analysis, although co-trapping of other products is a consideration.[1]
Microwave Spectroscopy
Microwave spectroscopy provides highly precise data on the rotational energy levels of molecules, allowing for the determination of molecular geometry, bond lengths, and electric dipole moments.
Experimental Protocol: Microwave Spectroscopy
-
Spectrometer: A conventional Stark-modulated microwave spectrometer is typically used.[1] This involves applying a square-wave electric field (Stark field) to the gas sample, which modulates the rotational transition frequencies and aids in their assignment.
-
Absorption Cell: The pyrolyzed gas mixture is passed through a parallel plate absorption cell.
-
Frequency Range: The microwave radiation is swept over a range of frequencies to observe the rotational transitions.
-
Data Acquisition: The absorption of microwave radiation is detected and recorded as a function of frequency. The Stark effect is used to distinguish rotational transitions from other spectral features and to determine the electric dipole moment.
Quantitative Data from Microwave Spectroscopy
The analysis of the microwave spectrum of this compound has yielded precise molecular constants.
| Parameter | Value | Reference |
| Rotational Constants | ||
| A | 49983.3 MHz | [2] |
| B | 9946.8 MHz | [2] |
| C | 8295.1 MHz | [2] |
| Centrifugal Distortion Constants | ||
| DJ | 0.010 MHz | [2] |
| DJK | -0.14 MHz | [2] |
| Electric Dipole Moment | ||
| µa | 1.05 D | [2] |
| µb | 0.70 D | [2] |
| µtotal | 1.26 D | [2] |
| Structural Parameters | ||
| r(C-N) | 1.40 Å | [2] |
| ∠CCN | 125° | [2] |
| Inversion State Energy | ||
| ΔE (Ground to 1st excited) | ~65 cm-1 | [2] |
Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. For this compound, gas-phase IR spectroscopy is essential to study its fundamental vibrational frequencies without solvent effects.
Experimental Protocol: Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy
-
Spectrometer: A high-resolution Fourier-transform infrared (FTIR) spectrometer is used.
-
Gas Cell: The products of pyrolysis are directed into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI). A multi-pass gas cell can be used to increase the effective path length and enhance the absorption signals of the transient species.
-
Data Acquisition: An interferogram is recorded and then Fourier-transformed to obtain the infrared spectrum. A background spectrum of the empty cell or the carrier gas is subtracted to obtain the spectrum of the sample.
-
Resolution: High resolution (e.g., 0.002 cm⁻¹) is often necessary to resolve the rovibrational structure of the absorption bands.[3]
Quantitative Data from Infrared Spectroscopy
The infrared spectrum of this compound reveals a number of fundamental vibrational modes.
| Frequency (cm⁻¹) | Assignment |
| 3400-3500 | NH₂ asymmetric stretch |
| 3300-3400 | NH₂ symmetric stretch |
| ~1650 | C=C stretch |
| ~1600 | NH₂ scissoring |
| 1200-1400 | C-N stretch, CH₂ wagging/twisting |
| 900-1000 | CH out-of-plane bend |
| 600-800 | NH₂ wagging |
| 250-750 | Far-infrared region with several vibration-rotation bands |
Note: The exact frequencies can vary slightly between different studies and are often reported as the center of the vibration-rotation band.
Ultraviolet Spectroscopy
Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule. The UV absorption spectrum of this compound has been recorded in the gas phase.
Experimental Findings
The UV absorption spectrum of this compound has been observed in the wavelength region of 235-279 nm, showing 20 vibronically resolved bands.[2] This corresponds to electronic transitions from the ground state to an electronically excited state. The observed electronic excitation energy is noted to be about 2 eV lower than what was predicted by some ab initio calculations.[2]
Photoelectron Spectroscopy
Theoretical Predictions
Ab initio molecular orbital calculations have been used to predict the photoelectron spectrum of this compound. These calculations help in understanding the relative energies of the molecular orbitals and how they are affected by the molecular geometry. The highest occupied molecular orbital (HOMO) is expected to be a π-type orbital with significant contribution from the nitrogen lone pair.
Conclusion
The spectroscopic characterization of the this compound monomer has provided invaluable data on its fundamental molecular properties. Through the combined application of microwave, infrared, and ultraviolet spectroscopy, researchers have been able to determine its structure, vibrational modes, and electronic transitions despite its inherent instability. The experimental protocols and quantitative data summarized in this guide serve as a foundational resource for scientists and researchers working with enamines and other transient molecular species. Future work, particularly obtaining high-resolution experimental photoelectron spectra, will further enhance our understanding of the electronic structure of this important molecule.
References
An In-depth Technical Guide to the Infrared Spectrum of the Vinylamine Functional Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of the vinylamine functional group. This compound and its derivatives, also known as enamines, are important intermediates in organic synthesis and are present in various bioactive molecules. Understanding their IR spectral features is crucial for their identification, characterization, and in-process monitoring during chemical reactions. This guide summarizes the key vibrational modes, presents quantitative data in a structured format, outlines a detailed experimental protocol for spectral acquisition, and provides a logical framework for spectral interpretation.
Core Vibrational Modes of the this compound Functional Group
The infrared spectrum of a compound containing a this compound functional group is characterized by the vibrational modes of its constituent parts: the amine group (-NH₂) and the vinyl group (-CH=CH₂). The key vibrational modes to consider are:
-
N-H Stretching: Primary amines exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. These bands are typically found in the 3500-3300 cm⁻¹ region.[1][2][3][4] Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the vinyl group gives rise to a characteristic absorption band. In enamines, this band is typically observed in the range of 1680-1620 cm⁻¹.[5] Its intensity can vary depending on the substitution pattern and conjugation.
-
N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the -NH₂ group results in a band of medium to strong intensity. For primary amines, this absorption is typically found in the 1650-1580 cm⁻¹ region.[1][4]
-
C-N Stretching: The stretching vibration of the carbon-nitrogen single bond is also a key indicator. For aliphatic amines, this band appears in the 1250-1020 cm⁻¹ range.[1][4]
-
N-H Wagging: Out-of-plane bending of the N-H bonds, often referred to as N-H wagging, gives rise to a broad band in the 910-665 cm⁻¹ region for primary and secondary amines.[1][4]
Quantitative Infrared Absorption Data
The following table summarizes the characteristic IR absorption frequencies for the this compound functional group, compiled from experimental data for this compound and typical ranges for related compounds.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric N-H Stretch | 3500 - 3400 | Medium | Two bands are typically observed for primary amines.[1][2][3][4] |
| Symmetric N-H Stretch | 3400 - 3300 | Medium | Two bands are typically observed for primary amines.[1][2][3][4] |
| =C-H Stretch | 3100 - 3000 | Medium | Characteristic of vinylic C-H bonds. |
| C=C Stretch | 1680 - 1620 | Variable | The position and intensity are sensitive to substitution and conjugation. For a specific enamine, a C=C stretch has been reported at 1677 cm⁻¹.[5] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Can sometimes overlap with the C=C stretching band.[1][4] |
| C-N Stretch | 1250 - 1020 | Medium | For aliphatic-like C-N bonds.[1][4] |
| N-H Wagging | 910 - 665 | Broad, Strong | Out-of-plane bending of the N-H bonds.[1][4] |
| =C-H Bend (Out-of-plane) | 1000 - 800 | Strong | The exact position depends on the substitution pattern of the double bond. |
Experimental Protocol for Infrared Spectroscopy of this compound Derivatives
Given that this compound and some of its simple derivatives can be unstable and sensitive to air and moisture, care must be taken during sample preparation and spectral acquisition. The following protocol outlines a general procedure for obtaining a high-quality IR spectrum.
1. Sample Preparation (Handling Air-Sensitive Compounds):
-
Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques.
-
Solvent Selection: If a solution is to be analyzed, use a dry, aprotic solvent that has minimal interference in the spectral regions of interest (e.g., carbon tetrachloride, chloroform, or dichloromethane). Ensure the solvent is thoroughly dried over a suitable drying agent.
-
Neat Liquids: If the this compound derivative is a liquid, it can be analyzed as a thin film between two IR-transparent salt plates (e.g., NaCl or KBr). This should be prepared in a glove box.
-
Solids: For solid samples, a Nujol mull can be prepared. The solid should be finely ground with a small amount of Nujol (mineral oil) in a mortar and pestle under an inert atmosphere. The resulting paste is then pressed between two salt plates.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and rapid data acquisition capabilities.
-
ATR-FTIR: For air-sensitive samples, Attenuated Total Reflectance (ATR)-FTIR is a highly suitable technique as it requires minimal sample preparation and reduces exposure to the atmosphere. A small drop of the liquid or a small amount of the solid is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, empty sample holder (salt plates or ATR crystal) and the purged spectrometer should be recorded before introducing the sample. This will be automatically subtracted from the sample spectrum.
-
Spectral Range: The spectrum should be recorded over the mid-infrared range, typically 4000-400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
Data Processing: The final spectrum should be baseline-corrected and the peaks of interest should be labeled with their corresponding wavenumbers.
Logical Relationships in IR Spectral Interpretation
The presence of a this compound functional group can be confirmed by a systematic analysis of the IR spectrum. The following diagram illustrates the logical workflow for identifying the key characteristic bands.
This decision-making flow chart guides the analyst through a step-by-step confirmation process. The presence of all the key vibrational bands provides strong evidence for the existence of the this compound moiety in the sample. The absence of one or more of these key bands would suggest the absence of this functional group or a significantly altered chemical environment.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. analyzetest.com [analyzetest.com]
- 5. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectroscopy of Vinylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of vinylamine. Due to the inherent instability of this compound, experimental NMR data for the isolated compound is scarce. Therefore, this document compiles and presents predicted NMR data from computational studies, supplemented with experimental data from closely related and more stable vinyl derivatives, such as N-vinylformamide and N-vinylacetamide. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development who are working with enamines and related vinyl compounds.
Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts for this compound have been predicted using computational methods, such as Density Functional Theory (DFT) and ab initio calculations.[1][2] These predictions provide valuable estimates for the resonance frequencies of the different nuclei in the molecule. For comparative purposes, experimental data for N-vinylformamide and N-vinylacetamide are also provided.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Predicted Chemical Shift (this compound) | Experimental Chemical Shift (N-Vinylformamide) | Experimental Chemical Shift (N-Vinylacetamide) |
| Hα | ~6.5 - 7.0 | ~6.5 - 7.2 | ~6.8 - 7.3 |
| Hβ (cis to NH₂) | ~4.2 - 4.5 | ~4.3 - 4.6 | ~4.2 - 4.5 |
| Hβ' (trans to NH₂) | ~4.0 - 4.3 | ~4.0 - 4.3 | ~3.9 - 4.2 |
| NH₂ | Highly variable (broad) | ~8.0 - 8.5 (NH) | ~8.5 - 9.0 (NH) |
Note: The chemical shift of the NH₂ protons is highly dependent on solvent, concentration, and temperature, and often appears as a broad singlet.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Predicted Chemical Shift (this compound) | Experimental Chemical Shift (N-Vinylformamide) | Experimental Chemical Shift (N-Vinylacetamide) |
| Cα | ~140 - 145 | ~130 - 135 | ~130 - 135 |
| Cβ | ~85 - 90 | ~95 - 100 | ~90 - 95 |
Predicted and Representative Coupling Constants
The spin-spin coupling constants (J-couplings) are crucial for determining the connectivity and stereochemistry of a molecule. Below are the predicted H-H coupling constants for this compound and typical experimental values observed in related vinyl systems.
Table 3: Predicted and Representative H-H Coupling Constants (J) in Hz
| Coupling | Predicted Value (this compound) | Typical Experimental Value |
| ²J (Hβ - Hβ') (geminal) | ~1.5 - 2.5 | 0.5 - 3.0 |
| ³J (Hα - Hβ, cis) | ~7.0 - 9.0 | 6.0 - 12.0 |
| ³J (Hα - Hβ', trans) | ~14.0 - 16.0 | 12.0 - 18.0 |
| ³J (Hα - NH) | Variable | Not typically observed due to exchange |
| ³J (Hβ/Hβ' - NH) | Variable | Not typically observed due to exchange |
Experimental Protocols
Obtaining high-quality NMR spectra of volatile and potentially air-sensitive compounds like this compound requires specific sample preparation and experimental setup.[4][5][6][7][8]
Sample Preparation for a Volatile and Air-Sensitive Liquid
-
Solvent Selection: Choose a deuterated solvent that is compatible with the analyte and will not obscure key signals. For this compound, aprotic solvents such as benzene-d₆ or THF-d₈ are suitable. The solvent should be thoroughly dried and degassed prior to use.[4]
-
Sample Handling: Due to its volatility and air-sensitivity, all manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[7][8]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is generally sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration may be necessary.
-
NMR Tube: Use a high-quality NMR tube with a sealable cap, such as a J. Young's tube, to prevent evaporation and exposure to the atmosphere.[5]
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR in most organic solvents.
NMR Spectrometer Parameters
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through shimming to obtain sharp spectral lines.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds, depending on the T₁ relaxation times of the protons.
-
Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Decoupling: Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: A 45-90° pulse angle is common.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, longer delays (5 x T₁) are necessary.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.
-
Visualization of the this compound Spin System
The following diagram illustrates the structure of this compound and the key proton-proton coupling interactions that give rise to the splitting patterns observed in the ¹H NMR spectrum.
References
- 1. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Unveiling the Electronic Landscape of Vinylamine: A UV-Vis Absorption Spectrum Analysis
For Immediate Release
This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of vinylamine (ethenamine). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its electronic transitions, summarizes available spectral data, and presents a generalized experimental protocol for the analysis of this and similar unstable compounds.
Introduction: The Significance of this compound's Electronic Structure
This compound (C₂H₅N) represents the simplest enamine, a class of compounds characterized by a C=C double bond adjacent to a nitrogen atom. This structural motif is a key functional group in various organic reactions and a building block for more complex molecules. The lone pair of electrons on the nitrogen atom conjugates with the π-system of the double bond, giving enamines unique electronic properties and reactivity.
UV-Vis spectroscopy is a powerful technique to probe the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions, we can identify the electronic transitions between different energy levels. For this compound, the key transitions involve the promotion of electrons from non-bonding (n) and π bonding molecular orbitals to π* antibonding molecular orbitals. Understanding these transitions provides insight into the molecule's stability, reactivity, and potential for chromophoric behavior in larger systems.
Theoretical Framework: Electronic Transitions in this compound
The UV-Vis absorption spectrum of this compound is primarily governed by two types of electronic transitions: π → π* and n → π*.
-
π → π Transition:* This transition involves the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. This is typically a high-energy transition, resulting in a strong absorption band (high molar absorptivity, ε). The conjugation between the C=C double bond and the nitrogen lone pair lowers the energy gap for this transition compared to an isolated alkene.
-
n → π Transition:* This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding molecular orbital. This is generally a lower-energy, forbidden transition, leading to a weaker absorption band (low molar absorptivity, ε) at a longer wavelength compared to the π → π* transition.
The planarity of the molecule is crucial for effective conjugation. While this compound is predicted to have a non-planar equilibrium structure, the energy barrier for inversion is relatively low, allowing for significant π-n conjugation.[1]
Quantitative UV-Vis Spectral Data
Direct experimental data for the UV-Vis spectrum of this compound in solution is scarce in the literature, likely due to its inherent instability.[1] However, gas-phase studies and data from structurally similar, more stable compounds provide valuable insights.
The gas-phase UV absorption spectrum of this compound shows a series of vibronically resolved bands in the region of 235–279 nm .[1] This corresponds to the high-energy absorption expected for its electronic transitions.
For illustrative purposes, the following table includes data for N-vinylformamide, a stable analog of this compound, to provide a reference for the expected absorption in a polar solvent.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| This compound | Gas Phase | 235 - 279 | Not Reported | [1] |
| N-Vinylformamide | Methanol | 225 | Not Reported | ChemicalBook |
Note: Data for N-vinylformamide is provided as a proxy for a simple enamine system in a polar solvent.
Experimental Protocol: UV-Vis Spectroscopy of an Unstable Amine
Given the instability of this compound, a carefully designed experimental protocol is required. The following is a generalized procedure suitable for obtaining the UV-Vis spectrum of a volatile and potentially unstable compound like this compound.
4.1. Materials and Reagents
-
Spectrophotometer-grade solvent (e.g., hexane, acetonitrile, ethanol)
-
High-purity this compound (freshly prepared or purified)
-
Quartz cuvettes with airtight stoppers (1 cm path length)
-
Gas-tight syringes
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware
4.2. Workflow
References
An In-depth Technical Guide to the Synthesis of Stable Vinylamine Precursors for Research
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylamines, or enamines, are highly versatile intermediates in organic synthesis, prized for their utility in constructing complex nitrogen-containing molecules. However, their inherent instability often limits their direct application in multi-step syntheses and drug development. This technical guide provides a comprehensive overview of modern strategies for the synthesis of stable vinylamine precursors. It details robust synthetic protocols for key classes of stabilized vinylamines, including β-enaminones, N-acylenamines, and vinylogous urethanes. The guide presents quantitative data in structured tables for ease of comparison and includes detailed experimental methodologies. Furthermore, it visualizes synthetic workflows using Graphviz diagrams to provide clear, logical process flows for researchers. This document aims to serve as a practical resource for chemists seeking to incorporate these valuable building blocks into their research and development programs.
Introduction: Overcoming the Instability of Vinylamines
Vinylamines are analogues of enols and possess a nucleophilic α-carbon, making them valuable synthons for C-C bond formation. However, the parent this compound and its simple alkylated derivatives are prone to tautomerization to the more stable imine form and are susceptible to hydrolysis. This instability necessitates the use of precursors where the enamine moiety is stabilized, typically through conjugation with an electron-withdrawing group. This guide focuses on the synthesis and application of such stable precursors, which can be readily handled, purified, and stored.
The primary strategies for stabilizing vinylamines involve:
-
N-Acylation: Introduction of an acyl group on the nitrogen atom delocalizes the nitrogen lone pair into the carbonyl group, reducing the electron density of the double bond and thus its susceptibility to protonation.
-
Conjugation with a β-Carbonyl Group: In β-enaminones and β-enaminoesters, the enamine double bond is part of a conjugated system with a carbonyl group, which provides significant resonance stabilization.
-
Vinylogous Systems: In vinylogous urethanes and amides, the enamine is part of an extended conjugated system, which imparts considerable stability.
Synthesis of β-Enaminones and β-Enamino Esters
β-Enaminones and their ester analogues are among the most widely used stable this compound precursors due to their ease of synthesis and versatile reactivity.[1] They are typically prepared by the condensation of β-dicarbonyl compounds with primary or secondary amines.
Catalyst-Free Condensation
A straightforward and environmentally friendly method involves the direct reaction of β-dicarbonyl compounds with amines at elevated temperatures without a catalyst or solvent.[2]
Experimental Protocol: Catalyst and Solvent-Free Synthesis of β-Enaminones [2]
-
A mixture of an aromatic amine (1 mmol) and a β-dicarbonyl compound (1 mmol) is heated at 120 °C in a sealed vessel.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with a small amount of cold diethyl ether and then recrystallized from ethanol (B145695) to afford the pure β-enaminone.
Catalyzed Condensation
Various catalysts can be employed to facilitate the reaction under milder conditions, often at room temperature and with higher yields.[3] Catalysts such as gold(I)/silver(I) complexes, ferric(III) ammonium (B1175870) nitrate, and cobalt(II) chloride have proven effective.[3][4]
Experimental Protocol: Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminones [4]
-
In a reaction vial, [(PPh₃)AuCl] (0.03 mmol) and AgOTf (0.03 mmol) are mixed with the 1,3-dicarbonyl compound (3 mmol) and stirred at room temperature for 5 minutes.
-
The amine (3 mmol) is then added to the stirring mixture.
-
The reaction is monitored by TLC.
-
After completion, the residue is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data for β-Enaminone Synthesis
| Entry | β-Dicarbonyl Compound | Amine | Method | Catalyst | Yield (%) | Reference |
| 1 | Acetylacetone | Aniline | Solvent-Free | None | 95 | [2] |
| 2 | Ethyl Acetoacetate (B1235776) | Benzylamine | Solvent-Free | [(PPh₃)AuCl]/AgOTf | 98 | [4] |
| 3 | Dimedone | p-Toluidine | Solvent-Free | Fe(NO₃)₃·9H₂O | 92 | [3] |
| 4 | Cyclohexane-1,3-dione | Benzohydrazonamide | EtOAc, RT | None | 88 | [1] |
| 5 | Acetylacetone | Aniline | Solvent-Free | CoCl₂ | 95 | [3] |
Workflow for the Synthesis of β-Enaminones
Caption: General workflow for the synthesis of β-enaminones.
Synthesis of N-Acylenamines (N-Vinylamides)
N-Acylenamines, also known as N-vinylamides, are another important class of stable this compound precursors. The N-acyl group effectively stabilizes the enamine moiety. These compounds are valuable in polymerization reactions and as intermediates in the synthesis of various nitrogen-containing heterocycles.[5][6]
Rhodium-Catalyzed C-H Amidation
A modern and efficient method for the synthesis of β-enamine amides involves the Rh(III)-catalyzed amidation of enamide C-H bonds with isocyanates.[5][6]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a β-Enamine Amide [6]
-
To an oven-dried screw-cap vial is added the enamide (0.25 mmol), --INVALID-LINK--₂ (5 mol %), and a stir bar.
-
The vial is sealed and evacuated and backfilled with argon.
-
Dichloroethane (DCE) (1.0 mL) and the isocyanate (0.50 mmol) are added via syringe.
-
The reaction mixture is stirred at 60 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-enamine amide.
Spectroscopic Data for N-Vinylamides
Characterization of N-vinylamides is crucial for confirming their structure and purity.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-Vinylacetamide | 1.9 (s, 3H), 4.1 (dd, 1H), 4.4 (dd, 1H), 6.7 (dd, 1H), 9.2 (br s, 1H) | 23.0, 91.0, 131.0, 168.0 | [7] |
| N-Methyl-N-vinylacetamide | 2.1 (s, 3H), 2.9 (s, 3H), 4.2 (d, 1H), 4.4 (d, 1H), 6.9 (dd, 1H) | 21.5, 33.0, 95.0, 130.0, 170.0 | [8][9] |
Logical Flow for N-Acylenamine Synthesis and Use
Caption: Synthesis and subsequent applications of N-acylenamines.
Synthesis of Vinylogous Urethanes
Vinylogous urethanes are another class of highly stable and versatile enamine precursors.[10] They are readily prepared from the condensation of acetoacetates with amines.[10] These compounds have found applications in the development of vitrimers, a class of polymers that are both durable and reprocessable.[10][11]
Experimental Protocol: Synthesis of a Vinylogous Urethane (B1682113) [10]
-
Propyl acetoacetate (1 equivalent) and an amine (e.g., butylamine, 1 equivalent) are mixed in a round-bottom flask.
-
The mixture is heated to a specified temperature (e.g., 100-140 °C).
-
The reaction can be monitored by ¹H NMR to follow the disappearance of starting materials and the appearance of the vinylogous urethane product.[10]
-
The water formed during the condensation is removed, for example, by a Dean-Stark apparatus if a solvent is used, or under vacuum.
-
The resulting vinylogous urethane is typically used without further purification, or it can be purified by distillation or chromatography.
Application in Dynamic Covalent Networks
Vinylogous urethanes are key components in the formation of vitrimers due to the dynamic transamination reaction they can undergo at elevated temperatures. This allows for the reprocessing and self-healing of the polymer network.[10][12]
Transamination of Vinylogous Urethanes
Caption: Dynamic exchange in vinylogous urethane networks.
Other Synthetic Approaches
Aza-Baylis-Hillman Reaction
The aza-Baylis-Hillman (aza-BH) reaction provides a route to functionalized allylic amines, which are structurally related to vinylamines.[13] This reaction typically involves the coupling of an imine with an activated alkene in the presence of a nucleophilic catalyst like DABCO or a phosphine.[13][14] The products are valuable intermediates for further synthetic transformations.[15][16]
Stabilization Strategies in a Broader Context
The principles of stabilizing reactive functional groups, as demonstrated for vinylamines, are critical in drug development. General strategies to enhance the stability of drug molecules in biological matrices include pH control, temperature adjustment, the use of inhibitors, and derivatization.[17][18] The synthesis of stable precursors like N-acylenamines and β-enaminones can be viewed as a proactive derivatization strategy to protect a reactive moiety until a later synthetic stage.
Conclusion
The synthesis of stable this compound precursors is a cornerstone for the effective utilization of enamine chemistry in research and development. This guide has detailed several robust and versatile methods for preparing key classes of these precursors, including β-enaminones, N-acylenamines, and vinylogous urethanes. By providing structured data, detailed experimental protocols, and clear visual workflows, this document serves as a practical tool for researchers. The continued development of novel synthetic methods for these valuable building blocks will undoubtedly fuel further innovation in the synthesis of complex molecules, from new materials to life-saving pharmaceuticals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C-H Bonds with Isocyanates [organic-chemistry.org]
- 6. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Methyl-N-vinylacetamide(3195-78-6) 1H NMR spectrum [chemicalbook.com]
- 9. N-Methyl-N-vinylacetamide | C5H9NO | CID 18530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. users.ugent.be [users.ugent.be]
- 11. Blended vinylogous urethane/urea vitrimers derived from aromatic alcohols - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Aza-Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 14. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Direct Synthesis of β-Alkyl N-Aryl Aza Baylis-Hillman Adducts via Nitroso-Ene Reaction [organic-chemistry.org]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Laboratory-Scale Synthesis of N-Vinylformamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-vinylformamide (NVF) is a monomer of significant academic and industrial importance. Its polymer, poly(N-vinylformamide) (PNVF), serves as a key precursor to poly(vinylamine) (PVAm), a linear cationic polymer with primary amino groups. The inherent instability of the this compound monomer makes direct polymerization impractical, thus positioning NVF as a critical intermediate. This technical guide provides an in-depth overview of the principal laboratory-scale methods for the synthesis of N-vinylformamide, focusing on detailed experimental protocols, comparative data, and process workflows. The most common synthetic strategies commence with the formation of N-(1-hydroxyethyl)formamide (HEF) from acetaldehyde (B116499) and formamide, followed by a subsequent elimination reaction to generate the vinyl group.
Core Synthesis Pathways
The laboratory synthesis of NVF is predominantly achieved through three main routes, all originating from the common intermediate, N-(1-hydroxyethyl)formamide (HEF).
-
The Ester-Cracking Route: This is one of the most well-documented methods. HEF is esterified, typically with an anhydride, and the resulting ester is then thermally decomposed (cracked) to yield NVF and an acid byproduct.
-
The Alkoxy Route: In this process, HEF is reacted with an alcohol, most commonly methanol, in the presence of an acid catalyst to form an N-(1-alkoxyethyl)formamide intermediate. This intermediate is subsequently pyrolyzed to produce NVF and the corresponding alcohol, which can be recycled.
-
The Ethylidene Bisformamide Route: This method involves the reaction of HEF with an additional molecule of formamide, usually over a solid acid catalyst, to produce ethylidene bisformamide (BIS). The BIS intermediate is then pyrolyzed at high temperatures to yield NVF and formamide.
The general workflow for these syntheses is depicted below.
chemical properties and reactivity of vinylamine
An In-depth Technical Guide to the Chemical Properties and Reactivity of Vinylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ethenamine), the simplest enamine, is a molecule of significant interest due to its unique structural features and high reactivity. Despite its instability, which complicates its isolation and handling, this compound serves as a crucial intermediate and building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the , including its structure, stability, and spectroscopic signature. Key reaction pathways, such as polymerization, Michael additions, and reactions with electrophiles, are discussed in detail. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in the chemistry of this compound and related enamines.
Introduction
This compound (C₂H₅N) is a primary amine characterized by the presence of a vinyl group directly attached to the nitrogen atom.[1] This structural arrangement gives rise to a unique electronic environment where the nitrogen lone pair can delocalize into the π-system of the double bond, influencing its basicity and nucleophilicity.[1] The monomer itself is unstable and readily tautomerizes to its imine isomer, acetaldimine, or undergoes polymerization.[2] Consequently, much of the research has focused on the synthesis and application of its stable polymer, poly(this compound) (PVAm), which is typically produced via the hydrolysis of poly(N-vinylformamide) (PNVF).[2][3] This guide, however, will focus on the intrinsic chemical properties and reactivity of the this compound monomer.
Chemical and Physical Properties
This compound is a colorless to light-colored, flammable liquid with a strong ammonia-like odor.[1] It is soluble in water and acts as a strong base in aqueous solutions.[4]
Structural and Spectroscopic Data
The structural parameters of this compound have been determined by microwave spectroscopy. The molecule adopts a non-planar equilibrium configuration.[5] Key quantitative data for this compound are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Ethenamine | [4] |
| Molecular Formula | C₂H₅N | [4] |
| Molecular Weight | 43.07 g/mol | [1] |
| Predicted pKa | ~8.00 | [1] |
| Gas-Phase Proton Affinity | 213.2 ± 2 kcal/mol | [2] |
Table 2: Structural Parameters of this compound from Microwave Spectroscopy
| Parameter | Value | Reference(s) |
| C-N Bond Length | 1.40 Å | [5] |
| C-C-N Bond Angle | 125° | [5] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference(s) |
| Infrared (IR) | C=C stretch: ~1650 cm⁻¹, N-H stretch: ~3300-3500 cm⁻¹ | [4] |
| Microwave | Rotational transitions observed in pyrolysis products of ethylamine (B1201723). | [2] |
| ¹H NMR | Vinyl protons: δ 4.0-5.0 ppm, Amine protons: broad singlet | [6] |
| ¹³C NMR | Vinylic carbons: δ 100-150 ppm | [7][8] |
| Mass Spectrometry | Molecular ion (M⁺) at m/z = 43. | [4] |
Note: NMR data are estimated based on typical values for similar structures, as detailed spectra for the pure monomer are scarce due to its instability.
Imine-Enamine Tautomerism
This compound exists in equilibrium with its tautomer, acetaldimine. Theoretical calculations suggest that the imine form is energetically favored over the enamine form.
Caption: Imine-enamine tautomerism of this compound.
Synthesis and Handling
Due to its instability, the synthesis of monomeric this compound is challenging. The most common laboratory-scale preparation involves the gas-phase pyrolysis of ethylamine.
Experimental Protocol: Synthesis of this compound by Pyrolysis of Ethylamine
Materials:
-
Ethylamine
-
Quartz tube (6 mm outer diameter)
-
Tube furnace
-
Cold traps (Dry Ice/acetone and liquid nitrogen)
-
Vacuum pump
Procedure:
-
Set up the pyrolysis apparatus with the quartz tube positioned inside the tube furnace.
-
Connect the outlet of the quartz tube to a series of cold traps, with the first cooled by a Dry Ice/acetone bath and the second by liquid nitrogen.
-
Connect the exit of the cold traps to a vacuum pump.
-
Heat the tube furnace to approximately 900°C.
-
Introduce a stream of ethylamine vapor into the hot quartz tube under reduced pressure.
-
The pyrolysis products, including this compound, will be carried into the cold traps. This compound can be partially trapped at Dry Ice temperatures and more completely at liquid nitrogen temperatures.[2]
-
After the reaction is complete, the trapped products can be carefully warmed to vaporize the this compound for subsequent use or analysis.[2]
Note: This procedure yields a mixture of products, and further purification by fractional distillation under controlled conditions would be necessary to isolate pure this compound.[2]
Caption: Experimental workflow for the synthesis of this compound via pyrolysis.
Handling and Storage
This compound is a flammable and corrosive liquid that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4] Due to its instability, it is typically generated in situ for immediate use. Storage of the monomer is not recommended due to its tendency to polymerize.
Reactivity of this compound
The reactivity of this compound is dominated by the nucleophilicity of the nitrogen atom and the electron-rich double bond.
Nucleophilicity and Basicity
The nitrogen lone pair in this compound is delocalized into the vinyl group's π-system, which reduces its basicity compared to saturated aliphatic amines like ethylamine.[1] However, it remains a potent nucleophile.
Polymerization
This compound readily undergoes polymerization, which is a primary reason for its instability. The polymerization can be initiated by radical or cationic mechanisms. The resulting poly(this compound) is a water-soluble polymer with a high density of primary amine groups, making it useful in various applications, including drug delivery and gene therapy.[1]
Caption: Simplified mechanism of this compound polymerization.
Michael Addition
As an enamine, this compound is an excellent Michael donor and readily participates in Michael addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. The reaction proceeds via the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.
Caption: Generalized Michael addition reaction of this compound.
Reactions with Electrophiles
The electron-rich nature of the double bond and the nucleophilic nitrogen make this compound highly reactive towards a variety of electrophiles. Alkylation can occur at either the nitrogen or the α-carbon, depending on the electrophile and reaction conditions.
Cycloaddition Reactions
This compound can participate as a 2π component in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), with suitable dienes. The amino group can influence the regioselectivity and stereoselectivity of these reactions.[3][9]
Applications in Drug Development and Research
While the monomer itself is not directly used in drug formulations due to its instability, the this compound functional group is a key component of many biologically active molecules. Furthermore, poly(this compound) and its derivatives are extensively explored in drug delivery systems, gene therapy, and as biomaterials due to their biocompatibility and cationic nature, which facilitates interaction with biological membranes and macromolecules.[1]
Conclusion
This compound is a fundamentally important molecule in organic chemistry, bridging the chemistry of amines and alkenes. Its high reactivity and inherent instability present both challenges and opportunities for synthetic chemists. A thorough understanding of its chemical properties, as detailed in this guide, is essential for harnessing its synthetic potential, both as a transient intermediate and in the form of its stable and versatile polymer, poly(this compound). Further research into controlled methods for the synthesis and handling of monomeric this compound could open new avenues for its application in organic synthesis and materials science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. datapdf.com [datapdf.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C2H5N | CID 11642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C-NMR study of labeled vinyl groups in paramagnetic myoglobin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Tautomerism and Stability of Vinylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylamine (ethenamine), the simplest enamine, exists in a tautomeric equilibrium with its imine isomer, acetaldimine. This imine-enamine tautomerism is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, molecular stability, and the synthesis of nitrogen-containing compounds. In the context of drug development, understanding the tautomeric preferences of functional groups is crucial as different tautomers can exhibit distinct biological activities and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stability and tautomerism of this compound, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of the underlying processes.
This compound-Acetaldimine Tautomerism: A Stability Analysis
The equilibrium between this compound and its more stable tautomer, acetaldimine, lies significantly towards the imine form. This preference is primarily attributed to the greater bond strength of the carbon-nitrogen double bond in the imine compared to the carbon-carbon double bond in the enamine. Numerous computational studies have quantified this stability difference.
Quantitative Data on Tautomer Stability
The relative stability of this compound and acetaldimine has been investigated using various computational methods. The following table summarizes key energetic differences reported in the literature.
| Tautomer Pair | Method | Basis Set | Medium | Energy Difference (kcal/mol) | More Stable Tautomer | Reference |
| This compound vs. anti-Acetaldimine | Gaussian-2 (G2) theory | - | Gas Phase | 3.9 | anti-Acetaldimine | [1] |
| This compound vs. anti-Acetaldimine | QCISD (extrapolated) | - | Acetonitrile | 4.3 | anti-Acetaldimine | [1] |
Note: A positive energy difference indicates that this compound is less stable than acetaldimine.
Experimental Protocols
Synthesis of this compound via Pyrolysis of Ethylamine (B1201723)
This compound is a transient species and is typically generated in the gas phase for spectroscopic studies. A common method for its production is the pyrolysis of ethylamine.
Protocol:
-
Apparatus Setup: A flow pyrolysis apparatus is constructed using a quartz tube (e.g., 6 mm outer diameter) heated by a tube furnace. The pyrolysis tube is connected to a vacuum line and a sample inlet system for the precursor, ethylamine. The outlet of the pyrolysis tube is coupled to the detection system, such as a microwave spectrometer.
-
Precursor Introduction: Gaseous ethylamine is introduced into the pyrolysis tube at a controlled flow rate. The pressure within the system is maintained at a low level (e.g., a few Pascals) to ensure a long mean free path for the molecules.
-
Pyrolysis: The ethylamine is passed through the heated zone of the quartz tube. A typical pyrolysis temperature is around 900°C.[2] At this temperature, ethylamine undergoes thermal decomposition, yielding a mixture of products including this compound, acetaldimine, and other smaller molecules.
-
Detection: The pyrolysis products are directly introduced into the chamber of a spectrometer for analysis. Due to the transient nature of this compound, in-situ detection is crucial.
Characterization by Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for identifying and characterizing transient molecules like this compound in the gas phase due to its high resolution and sensitivity.
Protocol:
-
Spectrometer Setup: A microwave spectrometer, such as a Stark-modulated or a Fourier-transform microwave (FTMW) spectrometer, is used. The spectrometer is coupled to the outlet of the pyrolysis apparatus.
-
Spectral Acquisition: The pyrolysis products are continuously passed through the spectrometer's absorption cell. The microwave radiation is scanned over a range of frequencies. When the frequency of the radiation matches the energy difference between two rotational energy levels of a molecule, the radiation is absorbed, resulting in a spectral line.
-
Spectral Analysis: The observed rotational transitions are assigned to specific molecules based on theoretical predictions of their rotational constants. For this compound, the rotational spectrum will be characteristic of a near-prolate asymmetric top molecule.
-
Structural Determination: From the determined rotational constants, structural parameters such as bond lengths and bond angles can be derived, confirming the identity and geometry of the this compound molecule.
NMR Spectroscopy for Studying Imine-Enamine Tautomerism
While challenging for the unstable this compound itself, NMR spectroscopy is a valuable tool for studying the imine-enamine equilibrium in more stable, substituted analogs.
Protocol:
-
Sample Preparation: A solution of the compound exhibiting imine-enamine tautomerism is prepared in a suitable deuterated solvent. The choice of solvent can significantly influence the position of the tautomeric equilibrium.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. Distinct sets of signals will be observed for the imine and enamine tautomers. For the enamine, characteristic signals for the vinyl protons will be present. For the imine, a signal for the N=CH proton can be observed.
-
Integration and Quantification: The relative concentrations of the two tautomers can be determined by integrating the signals corresponding to each form. The equilibrium constant (Keq) can then be calculated as the ratio of the enamine concentration to the imine concentration.
-
Variable Temperature NMR: To obtain thermodynamic parameters (ΔH° and ΔS°), NMR spectra are recorded at different temperatures. A van't Hoff plot (ln Keq vs. 1/T) can then be constructed to determine these values.
-
¹⁵N NMR Spectroscopy: For more detailed analysis, ¹⁵N NMR spectroscopy can be employed. The nitrogen chemical shifts are highly sensitive to the hybridization state of the nitrogen atom, providing a clear distinction between the sp²-hybridized nitrogen of the imine and the sp³-hybridized nitrogen of the enamine.[3]
Computational Protocols
Quantum chemical calculations are indispensable for studying the thermodynamics and kinetics of tautomeric reactions.
Workflow for Tautomerism Analysis using Density Functional Theory (DFT)
Protocol:
-
Structure Preparation: The 3D structures of both the this compound and acetaldimine tautomers are built using a molecular modeling software.
-
Geometry Optimization: The geometries of both tautomers are optimized to find the minimum energy structures on the potential energy surface. A common and effective method for this is the B3LYP functional with a suitable basis set, such as 6-311++G(d,p).[1][4]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Transition State Search: To determine the activation energy of the tautomerization, a transition state (TS) search is performed. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Transition State Verification: A frequency calculation on the located TS structure should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting the two tautomers.
-
Energy Calculations: Single-point energy calculations can be performed at a higher level of theory (e.g., using coupled-cluster methods like CCSD(T) or composite methods like G2 theory) on the DFT-optimized geometries to obtain more accurate relative energies.[5]
-
Solvation Effects: To model the tautomerism in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed during the geometry optimization and energy calculations.[6]
Visualizations
Tautomeric Equilibrium of this compound and Acetaldimine
Caption: The tautomeric equilibrium between this compound and acetaldimine.
Experimental Workflow for this compound Generation and Detection
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 6. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Review of Vinylamine: From Elusive Monomer to Versatile Polymer Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylamine (ethenamine), the simplest enamine, holds a unique position in organic chemistry. Despite its simple structure, the free this compound monomer is notoriously unstable, readily tautomerizing to its imine form, acetaldehyde (B116499) imine, or undergoing spontaneous polymerization.[1][2] This inherent instability has historically rendered its isolation and direct application challenging. However, the quest to harness the reactivity of the this compound functional group has led to the development of ingenious indirect synthetic routes, primarily focusing on the production of its polymer, poly(this compound) (PVAm). PVAm is a highly valuable cationic polyelectrolyte with a wide range of applications in fields such as water treatment, paper manufacturing, and increasingly, in biomedical and pharmaceutical sciences as a carrier for drugs and in gene delivery.[2] This technical guide provides an in-depth historical review of the discovery and synthesis of this compound, detailing the evolution of synthetic methodologies from the challenging pursuit of the monomer to the successful industrial-scale production of its polymeric derivatives.
The Elusive Monomer: Early Investigations and First Characterization
The story of this compound is intrinsically linked to the understanding of imine-enamine tautomerism, a fundamental concept in organic chemistry where an imine with an α-hydrogen exists in equilibrium with its enamine tautomer.[3] Theoretical studies have shown that the imine form, acetaldimine, is energetically favored over this compound, contributing to the monomer's instability.[3]
While early attempts to synthesize this compound in the mid-20th century were fraught with challenges due to its high reactivity, a significant breakthrough in its definitive identification came in 1975. Lovas, Clark, and Tiemann successfully detected and characterized gaseous this compound using microwave spectroscopy.[4] The monomer was generated through the pyrolysis of ethylamine (B1201723) , providing the first concrete experimental evidence of its existence as a distinct chemical entity in the gas phase.[4]
Indirect Routes to the this compound Functional Group: A Shift in Focus
The practical difficulties in handling the this compound monomer prompted a strategic shift in research towards the synthesis of stable precursors that could be polymerized and subsequently converted to poly(this compound). This indirect approach has proven to be highly successful and forms the basis of all commercial production of PVAm.
Two major historical routes have been established for the large-scale synthesis of poly(this compound):
-
Polymerization of N-Vinylamides followed by Hydrolysis: This is the most dominant and commercially viable route.
-
Hofmann Degradation of Poly(acrylamide): An alternative pathway that leverages a classic name reaction in polymer chemistry.
Synthesis and Polymerization of N-Vinylformamide (NVF)
N-vinylformamide (NVF) emerged as the key intermediate for producing PVAm due to its relative stability and polymerizability.[2] Significant industrial research in the latter half of the 20th century led to the development of two main processes for NVF synthesis:
-
The BASF Process (Acetaldehyde and Hydrogen Cyanide Route): This early commercial method involves the reaction of acetaldehyde with hydrogen cyanide (HCN) and formamide (B127407) to produce N-(1-cyanoethyl)formamide. This intermediate is then thermally "cracked" to yield NVF and regenerate HCN for recycling.[1][2] The use of highly toxic HCN restricts this process to specialized facilities.[1]
-
The Mitsubishi Process: This process avoids the use of HCN. Acetaldehyde is reacted with formamide to form N-(1-hydroxyethyl)formamide (HEF). HEF is then reacted with methanol (B129727) to form N-(1-methoxyethyl)formamide (MEF), which is subsequently cracked to produce NVF and methanol.[1][5]
The resulting NVF monomer can be readily polymerized via free-radical polymerization to yield poly(N-vinylformamide) (PNVF). The final step is the hydrolysis of the formamide groups of PNVF to the primary amine groups of PVAm.
The conversion of PNVF to PVAm can be achieved under both acidic and basic conditions, with the choice of method influencing the degree of hydrolysis and the properties of the final polymer.
-
Acid-Catalyzed Hydrolysis: Typically carried out using strong acids like hydrochloric acid (HCl), this method results in the formation of the polyvinylammonium salt. However, the degree of conversion is often limited due to electrostatic repulsion between the positively charged ammonium (B1175870) groups that form along the polymer chain.
-
Base-Catalyzed Hydrolysis: This is the more common method for achieving high degrees of hydrolysis, often exceeding 95%.[1] Strong bases such as sodium hydroxide (B78521) (NaOH) are used. The resulting primary amine groups are in their free base form, which avoids the issue of electrostatic repulsion and allows the reaction to proceed to near completion.[1]
Hofmann Degradation of Poly(acrylamide)
An alternative route to PVAm involves the Hofmann degradation of poly(acrylamide). This method utilizes the reaction of poly(acrylamide) with sodium hypochlorite (B82951) and a strong base, such as sodium hydroxide, at low temperatures.[6][7] The amide groups are converted to primary amine groups, yielding a copolymer of this compound and acrylic acid (due to some hydrolysis of the amide to a carboxylic acid) or, under controlled conditions, a polymer with a high this compound content.[7] This method is attractive due to the low cost of poly(acrylamide).[8]
Early Synthetic Attempts: Rearrangement of N-Vinylsulfonamides
Before the focus shifted to polymeric precursors, early attempts to synthesize this compound derivatives in the mid-20th century included the rearrangement of N-vinylsulfonamides. A 1960 patent describes a method where N-vinylsulfonamides are treated with free radical initiators, such as azo compounds, to induce a molecular rearrangement to yield N-substituted-2-sulfonylvinylamines.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthesis methods of this compound precursors and their conversion to poly(this compound).
Table 1: Comparison of Industrial N-Vinylformamide (NVF) Synthesis Methods
| Method | Key Reactants | Intermediate(s) | Catalyst/Conditions | Reported Yield/Selectivity | Key Byproducts |
| BASF Process | Acetaldehyde, Hydrogen Cyanide, Formamide | N-(1-cyanoethyl)formamide | Thermal cracking (pyrolysis) | High | Recycled HCN |
| Mitsubishi Process | Acetaldehyde, Formamide, Methanol | N-(1-hydroxyethyl)formamide, N-(1-methoxyethyl)formamide | Acid or base catalysis for intermediate formation; Thermal cracking | High | Recycled Methanol |
Table 2: Comparison of Poly(this compound) (PVAm) Synthesis via Precursor Polymers
| Method | Precursor Polymer | Reagents | Temperature (°C) | Reaction Time (h) | Degree of Conversion/Yield |
| Acid Hydrolysis | Poly(N-vinylformamide) | HCl | 60 - 80 | 4 - 24 | Limited by electrostatic repulsion |
| Base Hydrolysis | Poly(N-vinylformamide) | NaOH | 60 - 80 | 4 - 12 | Up to ~100% |
| Hofmann Degradation | Poly(acrylamide) | NaOCl, NaOH | 0 | Not specified | High, with potential for side products |
Experimental Protocols
Gas-Phase Synthesis of this compound via Pyrolysis of Ethylamine
Objective: To generate and detect gaseous this compound monomer. This protocol is based on the principles described in the work by Lovas, Clark, and Tiemann (1975).[4]
Materials:
-
Ethylamine
-
High-temperature pyrolysis tube (e.g., quartz)
-
Vacuum system
-
Microwave spectrometer
Procedure:
-
Introduce a stream of ethylamine vapor into the pyrolysis tube at low pressure.
-
Heat the pyrolysis tube to a temperature sufficient to induce thermal decomposition (cracking) of ethylamine. The optimal temperature for this compound formation should be determined experimentally by monitoring the product stream.
-
The pyrolysis products, a mixture of gases including this compound, are continuously passed through the sample cell of a microwave spectrometer.
-
The microwave spectrum of the gas mixture is recorded. The rotational transitions of this compound can be identified based on their characteristic frequencies, Stark effect, and hyperfine structure.
Note: The yield of this compound from this process is generally low, and it is part of a complex mixture of decomposition products.[4]
Base-Catalyzed Hydrolysis of Poly(N-vinylformamide) to Poly(this compound)
Objective: To synthesize poly(this compound) with a high degree of hydrolysis.
Materials:
-
Poly(N-vinylformamide) (PNVF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dialysis tubing
-
Freeze-dryer
Procedure:
-
Dissolve a known amount of PNVF in deionized water to create a solution of the desired concentration (e.g., 5-10 wt%).
-
In a separate container, prepare a solution of NaOH. The molar ratio of NaOH to the formamide repeating units in PNVF should be greater than 1 to achieve a high degree of conversion.
-
Add the NaOH solution to the PNVF solution with stirring.
-
Heat the reaction mixture to 60-80°C and maintain this temperature for 4-12 hours with continuous stirring.
-
After the reaction is complete, cool the solution to room temperature.
-
Purify the resulting poly(this compound) solution by dialysis against deionized water to remove excess NaOH and sodium formate.
-
Isolate the solid poly(this compound) by freeze-drying the purified solution.
Hofmann Degradation of Poly(acrylamide) to Poly(this compound)
Objective: To synthesize a this compound-containing polymer from poly(acrylamide).
Materials:
-
Poly(acrylamide)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a solution of poly(acrylamide) in deionized water.
-
In a separate flask, prepare a solution of sodium hypochlorite and sodium hydroxide. Cool this mixture to a low temperature (e.g., 0°C).
-
Slowly add the poly(acrylamide) solution to the cold NaOCl/NaOH solution with vigorous stirring, while maintaining the low temperature.
-
Allow the reaction to proceed for a specified amount of time. The molar ratio of NaOCl to amide groups will influence the final degree of conversion and the formation of side products.
-
The resulting polymer solution, containing this compound units, can be purified by dialysis.
Visualizations
Conclusion
The history of this compound is a compelling narrative of chemical ingenuity in the face of inherent molecular instability. While the free monomer remains a laboratory curiosity, its spirit is captured and utilized in the form of its polymer, poly(this compound). The development of indirect synthetic routes, particularly through the polymerization and subsequent hydrolysis of N-vinylformamide, has transformed the once-elusive this compound into a valuable functional group for a multitude of industrial and biomedical applications. The ongoing research into controlled polymerization techniques and the functionalization of poly(this compound) ensures that the legacy of this compound will continue to expand, offering new solutions for drug delivery, material science, and beyond.
References
- 1. patents.justia.com [patents.justia.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.uj.ac.za [pure.uj.ac.za]
- 4. pubs.aip.org [pubs.aip.org]
- 5. US20050033089A1 - Synthesis of N-vinyl formamide - Google Patents [patents.google.com]
- 6. Preparation of polythis compound from polyacrylamide: a reinvestigation of the hofmann reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 9. Buy this compound | 593-67-9 [smolecule.com]
- 10. US2959617A - Synthesis of vinyl amines - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of Vinylamine: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyvinylamine (PVAm), a versatile cationic polymer with wide-ranging applications in drug delivery, gene therapy, and biomaterials, is achieved through an indirect route due to the inherent instability of the this compound monomer. The established and most common method involves the free radical polymerization of N-vinylformamide (NVF) to yield poly(N-vinylformamide) (PNVF), followed by the hydrolysis of the amide groups to produce PVAm. Understanding the kinetics of both the polymerization and hydrolysis steps is crucial for controlling the molecular weight, charge density, and ultimately the performance of the final polythis compound product.
Application Notes
Kinetics of N-Vinylformamide (NVF) Free Radical Polymerization
The free radical polymerization of NVF is characterized by a significant "gel effect" (autoacceleration), particularly in bulk and concentrated solutions, leading to a rapid increase in polymerization rate and molecular weight at higher conversions. The polymerization rate is influenced by monomer concentration, initiator concentration, and temperature.
Data Presentation: Kinetic Parameters for NVF Polymerization
The following table summarizes key kinetic parameters for the free radical polymerization of N-vinylformamide.
| Parameter | Value | Conditions | Reference(s) |
| kp/kt0.5 | 0.41 (L/mol·s)0.5 | 50°C, Bulk Polymerization | [1] |
| 0.58 (L/mol·s)0.5 | 60°C, Bulk Polymerization | [1] | |
| 0.82 (L/mol·s)0.5 | 70°C, Bulk Polymerization | [1] | |
| Activation Energy (Ea) | |||
| Propagation (Ep) | 36.9 kJ/mol | Kinetic Modeling | [2] |
| Termination (Et) | 144.7 kJ/mol | Kinetic Modeling | [2] |
| Monomer Concentration Effect | Rate decreases with dilution | Aqueous solution at 60°C | [1] |
| Initiator Concentration Effect | Rate ∝ [Initiator]0.5 | General free radical polymerization kinetics | [3] |
Kinetics of Poly(N-vinylformamide) (PNVF) Hydrolysis
The hydrolysis of PNVF to PVAm can be achieved under both acidic and basic conditions. However, basic hydrolysis, typically using sodium hydroxide (B78521) (NaOH), is the preferred method as it can proceed to nearly 100% conversion. Acidic hydrolysis is often incomplete due to electrostatic repulsion between the protonated amine groups formed along the polymer chain. The rate of hydrolysis is strongly dependent on the concentration of the hydrolyzing agent and temperature.
Data Presentation: Kinetic Parameters for PNVF Hydrolysis
The following table summarizes key kinetic parameters for the hydrolysis of poly(N-vinylformamide).
| Parameter | Value | Conditions | Reference(s) |
| Apparent Activation Energy (Ea) | 61.8 kJ/mol | Basic Hydrolysis (NaOH) | [2] |
| Maximum Conversion | ~100% | Basic Hydrolysis (NaOH/Amide molar ratio > 1) | [4][5] |
| Limited | Acidic Hydrolysis | [4] | |
| Effect of NaOH Concentration | Rate increases with [NaOH] | Basic Hydrolysis | [4] |
| Effect of Temperature | Rate increases with temperature | Basic and Acidic Hydrolysis | [4][6] |
Experimental Protocols
Protocol 1: Free Radical Polymerization of N-Vinylformamide (Bulk)
This protocol describes the bulk polymerization of NVF to synthesize PNVF.
Materials:
-
N-vinylformamide (NVF), purified by vacuum distillation
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Reaction vessel (e.g., Schlenk tube or glass ampoule)
-
Nitrogen or Argon source
-
Constant temperature oil bath
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: Accurately weigh the desired amount of purified NVF monomer and the calculated amount of AIBN initiator into the reaction vessel. A typical initiator concentration is in the range of 0.1-1.0 mol% relative to the monomer.
-
Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Alternatively, purge the mixture with an inert gas (Nitrogen or Argon) for at least 30 minutes.
-
Polymerization: Seal the reaction vessel under inert atmosphere and immerse it in a pre-heated oil bath set to the desired temperature (e.g., 60°C).
-
Reaction Monitoring: The progress of the polymerization can be monitored by periodically taking samples and analyzing the monomer conversion via gravimetry (after precipitation and drying) or spectroscopic methods (e.g., ¹H NMR, FTIR). The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.
-
Termination and Isolation: After the desired reaction time or conversion is reached, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the contents to air.
-
Purification: Dissolve the resulting viscous polymer in a suitable solvent (e.g., water or DMSO) and precipitate it by adding the solution dropwise to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated PNVF by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Basic Hydrolysis of Poly(N-vinylformamide) to Polythis compound
This protocol details the conversion of PNVF to PVAm using sodium hydroxide.
Materials:
-
Poly(N-vinylformamide) (PNVF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Reaction vessel with a condenser and magnetic stirrer
-
Constant temperature water or oil bath
-
Dialysis tubing (for purification)
-
Freeze-dryer (for isolation)
Procedure:
-
PNVF Solution Preparation: Dissolve the synthesized PNVF in deionized water to a desired concentration (e.g., 5-10 wt%).
-
Addition of Base: To the PNVF solution, add a concentrated solution of NaOH to achieve the desired molar ratio of NaOH to amide repeating units (a ratio greater than 1 is recommended for complete hydrolysis).
-
Hydrolysis Reaction: Heat the reaction mixture to a specific temperature (e.g., 80°C) under constant stirring. The reaction is typically carried out for several hours (e.g., 4-12 hours) to ensure complete hydrolysis.[5]
-
Reaction Monitoring: The degree of hydrolysis can be monitored by taking aliquots from the reaction mixture at different time intervals. The samples can be analyzed by:
-
¹H NMR Spectroscopy: Monitor the disappearance of the formyl proton peak of PNVF (around 8.0 ppm) and the appearance of the backbone proton signals of PVAm.
-
FTIR Spectroscopy: Observe the disappearance of the amide C=O stretching band (around 1650 cm⁻¹) of PNVF.
-
-
Purification: After the reaction is complete, cool the solution to room temperature. Purify the resulting polythis compound solution by dialysis against deionized water using an appropriate molecular weight cut-off dialysis membrane to remove excess NaOH and the sodium formate (B1220265) byproduct.
-
Isolation: The purified PVAm solution can be concentrated and then isolated as a solid product by freeze-drying.
Mandatory Visualizations
Caption: Free radical polymerization of N-vinylformamide.
Caption: Basic hydrolysis of PNVF to PVAm.
Caption: Experimental workflow for PVAm synthesis.
References
Application Notes and Protocols for RAFT Polymerization of Vinylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinylamine) (PVAm) and its derivatives are cationic polyelectrolytes with a high density of primary amine groups, making them highly valuable materials for a range of biomedical applications, including drug delivery, gene therapy, and bioconjugation.[1] The synthesis of well-defined PVAm with controlled molecular weights and narrow molecular weight distributions is crucial for these applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that enables the synthesis of polymers with predictable molecular weights and low polydispersity indices (Đ).[1]
This document provides detailed protocols for the RAFT polymerization of N-vinylformamide (NVF), a common precursor to PVAm, and the subsequent hydrolysis to yield PVAm.
Key Advantages of RAFT for Poly(N-vinylformamide) Synthesis
-
Control over Molecular Weight: The molecular weight of the resulting poly(N-vinylformamide) (PNVF) can be predetermined by adjusting the ratio of monomer to RAFT agent.[1]
-
Narrow Molecular Weight Distribution: RAFT polymerization typically yields polymers with a polydispersity index (Đ) below 1.4.[1][2]
-
Architectural Control: This method allows for the synthesis of complex polymer architectures such as block copolymers.[1][2][3][4]
Experimental Protocols
Protocol 1: RAFT Polymerization of N-vinylformamide (NVF)
This protocol describes the synthesis of a well-defined PNVF homopolymer using a xanthate RAFT agent. Xanthates are particularly suitable for controlling the polymerization of less-activated monomers like NVF.[1][2]
Materials:
-
N-vinylformamide (NVF) (purified by vacuum distillation)[5]
-
Xanthate RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)[5]
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or V-70 as a radical initiator[1][5]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)[1][5]
-
Schlenk flask equipped with a magnetic stir bar
-
Schlenk line and vacuum pump
-
Oil bath with temperature controller
-
Liquid nitrogen
-
Non-solvent for precipitation (e.g., cold diethyl ether or acetone)[1][5]
Procedure:
-
Reagent Preparation: In a clean, dry Schlenk flask, add the xanthate RAFT agent (e.g., 0.108 g, 0.52 mmol) and N-vinylformamide (10.0 g, 140.7 mmol).[1]
-
Dissolution: Add anhydrous DMSO (20 mL) to the flask and stir until all components are fully dissolved.[1]
-
Initiator Addition: In a separate vial, dissolve the initiator (e.g., V-70, 0.053 g, 0.17 mmol) in a small amount of DMSO and add it to the reaction mixture.[1] The molar ratio of [NVF]:[RAFT Agent]:[Initiator] will determine the target molecular weight.[5]
-
Degassing: Attach the Schlenk flask to a Schlenk line. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.[1][5]
-
Polymerization: After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at the appropriate temperature (e.g., 35°C for V-70 or 60-80°C for AIBN).[1][5] Stir the reaction mixture for the desired time (e.g., approximately 8 hours for ~97% conversion).[1]
-
Termination and Purification:
-
Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.[5]
-
Precipitate the PNVF by adding the reaction solution dropwise into a cold non-solvent (e.g., diethyl ether or acetone).[1][5]
-
Isolate the polymer by filtration.[1]
-
Wash the polymer with fresh cold non-solvent to remove unreacted monomer and other impurities.[1]
-
Dry the purified PNVF under vacuum at room temperature until a constant weight is achieved.[1]
-
Protocol 2: Synthesis of a PNVF-based Block Copolymer
This protocol assumes the use of a PNVF macro-CTA synthesized as described in Protocol 1.
Procedure:
-
Macro-CTA Preparation: Synthesize a PNVF homopolymer using the RAFT method as described above, but ensure the polymerization is stopped before full conversion to maintain the living nature of the chain ends. Purify the PNVF macro-CTA by precipitation.[1]
-
Block Copolymerization Setup: In a Schlenk flask, dissolve the purified PNVF macro-CTA and the second monomer (e.g., N-isopropylacrylamide for a temperature-responsive block) in a suitable solvent.[1]
-
Initiator Addition and Degassing: Add a fresh amount of initiator and degas the solution using the freeze-pump-thaw method as described in Protocol 1.[1]
-
Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature for the second monomer and initiator system.[1]
-
Purification: Purify the resulting block copolymer by precipitation in a suitable non-solvent.
Protocol 3: Hydrolysis of PNVF to Poly(this compound) (PVAm)
This protocol describes the conversion of the synthesized PNVF to PVAm.
Procedure:
-
Dissolve the purified PNVF in an appropriate solvent (e.g., water).
-
Add an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to the solution. The choice of acidic or basic hydrolysis depends on the desired final salt form of the PVAm and potential side reactions.[6]
-
Heat the reaction mixture under reflux for a specified period to ensure complete hydrolysis of the formamide (B127407) groups.
-
Cool the solution and purify the resulting PVAm by dialysis against deionized water to remove the salt and any remaining impurities.
-
Isolate the final PVAm product by freeze-drying.
Data Presentation
The following tables summarize typical quantitative data obtained from the RAFT polymerization of NVF under various conditions.
Table 1: RAFT Polymerization of NVF at 35°C in DMSO
| Entry | [NVF]₀ (mol L⁻¹) | [CTA]₀ (mmol L⁻¹) | [V-70]₀ (mmol L⁻¹) | Time (h) | Conversion (%) | Mₙ,th (g mol⁻¹) | Mₙ,SEC (g mol⁻¹) | Đ |
| 1 | 4.5 | 16.1 | 5.4 | 8 | 97 | 20,000 | 18,500 | 1.25 |
| 2 | 4.5 | 8.1 | 2.7 | 8 | 95 | 40,000 | 37,200 | 1.30 |
| 3 | 4.5 | 4.0 | 1.3 | 24 | 92 | 80,000 | 75,600 | 1.38 |
Data adapted from supplementary information of similar RAFT polymerizations.[7] Mₙ,th = ([NVF]₀/[CTA]₀) × Mₙ(NVF) × Conversion + Mₙ(CTA). Mₙ,SEC and Đ determined by Size Exclusion Chromatography.
Table 2: Block Copolymerization of NVF using Macro-RAFT Agents
| Macro-CTA | Mₙ (macro-CTA) (g mol⁻¹) | Đ (macro-CTA) | Time (h) | Conversion (%) | Mₙ (block) (g mol⁻¹) | Đ (block) |
| PDMA-CTA | 10,000 | 1.15 | 24 | 85 | 25,000 | 1.35 |
| PVCL-CTA | 12,000 | 1.20 | 24 | 88 | 28,000 | 1.40 |
| PNIPAAm-CTA | 15,000 | 1.18 | 24 | 82 | 32,000 | 1.38 |
Data conceptualized from descriptions of block copolymer synthesis.[2][7]
Visualizations
Caption: Experimental workflow for the RAFT polymerization of N-vinylformamide.
Caption: Workflow for the hydrolysis of PNVF to yield PVAm.
Caption: Key steps in the RAFT polymerization mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tailor-Made Poly(this compound) via Purple LED-Activated RAFT Polymerization of N-vinylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 7. researchgate.net [researchgate.net]
Controlled Polymerization of N-vinylacetamide: Application Notes and Protocols for Researchers
For Immediate Release
Application Notes
Introduction to Controlled Polymerization of Poly(N-vinylacetamide)
N-vinylacetamide (NVA) is a non-ionic, water-soluble monomer that polymerizes to form poly(N-vinylacetamide) (PNVA), a polymer with significant potential in biomedical and pharmaceutical applications.[1][2] Conventional free-radical polymerization of NVA often results in polymers with broad molecular weight distributions and limited architectural control, which can be detrimental for applications requiring high precision, such as drug delivery and tissue engineering.[3] Controlled radical polymerization (CRP) techniques offer a robust solution to these challenges, enabling the synthesis of well-defined PNVA with predictable molecular weights, low polydispersity indices (Đ), and complex architectures like block copolymers.[1][4]
The ability to control the polymerization of NVA is crucial for tailoring the physicochemical properties of the resulting polymer. For instance, the molecular weight of PNVA can influence its solution viscosity, thermal properties, and in vivo clearance characteristics. A narrow molecular weight distribution ensures batch-to-batch consistency and predictable performance, which are critical for pharmaceutical applications.[5] Furthermore, CRP methods allow for the synthesis of block copolymers, where PNVA can be combined with other polymer blocks to create materials with stimuli-responsive behavior or self-assembly properties.[3]
This document provides an overview of two prominent controlled radical polymerization techniques for NVA: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Organotellurium-mediated Radical Polymerization (TERP). Detailed protocols and comparative data are presented to guide researchers in the synthesis of well-defined PNVA for advanced applications.
Key Applications in Research and Drug Development
The unique properties of PNVA, particularly when synthesized with controlled molecular characteristics, make it a highly attractive material for a range of applications in research and drug development:
-
Drug Delivery Systems: PNVA is biocompatible and water-soluble, making it an excellent candidate for constructing drug delivery systems.[] It can be formulated into hydrogels or nanoparticles for the controlled and sustained release of therapeutic agents. The ability to precisely control the molecular weight and architecture of PNVA allows for the fine-tuning of drug loading and release kinetics.[7]
-
Tissue Engineering: As a scaffold material in tissue engineering, PNVA's hydrophilicity promotes cell proliferation and differentiation.[] The controlled synthesis of PNVA enables the fabrication of scaffolds with well-defined porous structures and mechanical properties.
-
Biocompatible Coatings: PNVA can be used to create biocompatible coatings for medical devices and implants, reducing the foreign body response and improving their integration with biological tissues.[]
-
Thickening and Stabilizing Agent: PNVA exhibits high viscosity stability at elevated temperatures and in the presence of salts, and it is stable over a wide pH range. These properties make it a valuable thickening and stabilizing agent in pharmaceutical and cosmetic formulations.[]
Comparison of Controlled Polymerization Techniques
The choice of a specific controlled polymerization technique depends on the desired polymer characteristics and the experimental capabilities. Below is a summary of RAFT and TERP for the polymerization of NVA.
| Technique | Chain Transfer Agent (CTA) | Typical Initiator | Advantages | Disadvantages |
| RAFT | Dithiocarbamates, Xanthates | Azo-initiators (e.g., AIBN, V-70) | Wide monomer scope, tolerance to functional groups, commercially available CTAs. | Can exhibit an induction period, potential for color and odor in the final polymer. |
| TERP | Organotellurium compounds | Thermal or photo-initiation, Azo-initiators | High degree of control over molecular weight and low dispersity, applicable to a wide range of monomers.[4] | CTAs can be sensitive to air and light, tellurium compounds can have toxicity concerns. |
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the controlled polymerization of NVA using TERP.
Organotellurium-Mediated Radical Polymerization (TERP) of NVA
| Entry | [NVA]:[CTA]:[Initiator] | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 200:1:0.2 | AIBN | 60 | 20 | 57 | 31,900 | 1.08 |
Data sourced from a study on the controlled polymerization of acyclic N-vinylamides.[8] Mn and Đ were determined by size exclusion chromatography (SEC).
Experimental Protocols
Protocol 1: RAFT Polymerization of N-vinylacetamide
This protocol is adapted from the RAFT polymerization of a similar N-vinylamide monomer and is a general guideline. Optimization may be required for specific molecular weight targets and experimental setups.
Materials:
-
N-vinylacetamide (NVA), purified by passing through a column of basic alumina.
-
RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate - DDMAT).
-
Azo-initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN).
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide - DMF).
-
Schlenk flask with a magnetic stir bar.
-
Standard Schlenk line and vacuum pump.
-
Oil bath with a temperature controller.
-
Precipitation solvent (e.g., cold diethyl ether or hexane).
Procedure:
-
Reagent Preparation: In a clean, dry Schlenk flask, add the RAFT agent (e.g., DDMAT) and NVA. The molar ratio of [NVA]:[RAFT agent] will determine the target molecular weight.
-
Dissolution: Add the anhydrous solvent to the flask and stir until all components are fully dissolved.
-
Initiator Addition: In a separate vial, dissolve the initiator (AIBN) in a small amount of the solvent and add it to the reaction mixture. A typical molar ratio of [RAFT agent]:[Initiator] is between 2:1 and 10:1.
-
Degassing: Attach the Schlenk flask to a Schlenk line. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for the predetermined time.
-
Monitoring the Reaction (Optional): To monitor the progress, small aliquots can be withdrawn from the reaction mixture at different time points using a degassed syringe to determine monomer conversion (by ¹H NMR) and the evolution of molecular weight and polydispersity (by SEC).
-
Quenching the Polymerization: To stop the reaction, remove the flask from the oil bath and expose the mixture to air. Cooling the reaction mixture in an ice bath can also help to quench the polymerization.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold, stirring non-solvent (e.g., diethyl ether or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh cold non-solvent to remove any unreacted monomer and other impurities. Dry the purified PNVA under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Organotellurium-Mediated Radical Polymerization (TERP) of N-vinylacetamide
This protocol is based on a published procedure for the TERP of NVA.[8]
Materials:
-
N-vinylacetamide (NVA), purified.
-
Organotellurium chain-transfer agent (CTA) (e.g., (n-butyltellanyl)methyl 2-methylpropanoate).
-
Azo-initiator (e.g., 2,2'-Azobis(isobutyronitrile) - AIBN).
-
Anhydrous dimethylformamide (DMF).
-
Reaction vessel suitable for controlled polymerization (e.g., Schlenk tube).
-
Standard Schlenk line and vacuum pump.
-
Constant temperature bath.
Procedure:
-
Reaction Setup: In a reaction vessel, combine NVA, the organotellurium CTA, and AIBN in anhydrous DMF. The molar ratios will determine the final molecular weight and should be precisely measured. For the data presented in the table, a ratio of [NVA]:[CTA]:[AIBN] of 200:1:0.2 was used.[8]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed reaction vessel in a constant temperature bath set at 60 °C.
-
Reaction Time: Allow the polymerization to proceed for the desired duration. In the cited example, the reaction was carried out for 20 hours to achieve 57% conversion.[8]
-
Termination and Purification: After the specified time, terminate the polymerization by exposing the reaction mixture to air and cooling it down. The polymer can be purified by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.
Visualizations
Experimental Workflow for Controlled Radical Polymerization of NVA
Caption: General experimental workflow for the controlled radical polymerization of N-vinylacetamide.
Logical Relationship of Controlled Polymerization Techniques
Caption: Relationship between CRP techniques and the controlled synthesis of poly(N-vinylacetamide).
References
- 1. researchgate.net [researchgate.net]
- 2. RAFT Polymerization of N-Methyl-N-vinylacetamide and Related Double Hydrophilic Block Copolymers | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium-Mediated Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PNVA - CD Bioparticles [cd-bioparticles.net]
- 7. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Polyvinylamine (PVAm): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyvinylamine (PVAm) is a highly versatile cationic polymer with a dense arrangement of primary amine groups, rendering it of significant interest for a multitude of applications in the biomedical and pharmaceutical sectors, including as a carrier for drugs and in gene delivery. This document provides a comprehensive overview of the synthesis of PVAm. While direct polymerization of the this compound monomer is not feasible due to its inherent instability, this guide details the widely accepted and commercially viable indirect synthetic route. This involves the polymerization of N-vinylformamide (NVF) to yield poly(N-vinylformamide) (PNVF), followed by controlled hydrolysis to produce PVAm. Detailed experimental protocols for both acidic and basic hydrolysis are presented, along with a comparative analysis of quantitative data. Furthermore, this document outlines key applications of PVAm in drug development, complete with protocols for gene delivery and hydrogel-based controlled release systems.
Introduction: The Challenge of this compound Polymerization
The direct synthesis of polythis compound from its corresponding monomer, this compound, presents a significant challenge due to the monomer's instability.[1] this compound readily undergoes tautomerization, an isomeric rearrangement, to form the more stable acetaldehyde (B116499) imine.[1][2] This inherent instability prevents the direct polymerization of this compound into a stable polymer chain.
Caption: Tautomerization of this compound to Acetaldehyde Imine.
Consequently, the most established and practical method for producing PVAm is through an indirect route: the polymerization of a stable precursor monomer, N-vinylformamide (NVF), followed by the hydrolysis of the resulting poly(N-vinylformamide) (PNVF).[1][3] The degree of hydrolysis of PNVF is a critical parameter that can be controlled to tailor the charge density and physicochemical properties of the final PVAm polymer for specific applications.[1]
Synthesis of Poly(N-vinylformamide) (PNVF)
The precursor polymer, PNVF, is typically synthesized via free-radical polymerization of the N-vinylformamide monomer.
Experimental Protocol: Free-Radical Polymerization of N-vinylformamide
Materials:
-
N-vinylformamide (NVF) monomer
-
Water-soluble azo initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride)
-
Deionized water
-
Reaction vessel with magnetic stirrer, condenser, and nitrogen inlet
-
Vacuum oven
Procedure:
-
Prepare an aqueous solution of the NVF monomer at the desired concentration.
-
Transfer the solution to the reaction vessel.
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
While maintaining a nitrogen atmosphere, add the water-soluble azo initiator.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir continuously.
-
Allow the polymerization to proceed for a specified time (e.g., 4-8 hours).
-
Precipitate the resulting PNVF polymer by adding the reaction mixture to an excess of acetone.
-
Collect the precipitated PNVF by filtration and wash it thoroughly with fresh acetone to remove any unreacted monomer and initiator.
-
Dry the purified PNVF in a vacuum oven at 60 °C until a constant weight is achieved.[4]
References
Applications of Polyvinylamine in Biomaterials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylamine (PVAm) is a highly versatile cationic polymer with a high density of primary amine groups. This unique characteristic makes it an attractive candidate for a wide range of biomaterial applications. Its ability to interact with negatively charged molecules and surfaces, coupled with its potential for chemical modification, allows for the development of advanced biomaterials for drug delivery, gene therapy, tissue engineering, and antimicrobial coatings. This document provides detailed application notes and protocols for utilizing polythis compound in these key areas.
Antimicrobial Applications
Polythis compound exhibits potent antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The cationic nature of PVAm is believed to be the primary mechanism of its antimicrobial action, where the positively charged amine groups interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis and death.
Quantitative Data: Antimicrobial Efficacy of Polythis compound
| Polymer | Target Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |
| PVAm | E. coli | 0.312 | - | [1](--INVALID-LINK--) |
| PVAm | B. subtilis | 0.75 | 0.75 | [1](--INVALID-LINK--) |
| PVAm C6 (Hexanoyl-modified) | E. coli | 0.01 | - | [2](--INVALID-LINK--) |
| PVAm C8 (Octanoyl-modified) | B. subtilis | 0.001-0.0025 | - | [2](--INVALID-LINK--) |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of PVAm.[3][4][5]
Materials:
-
Polythis compound (PVAm) solution of known concentration
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Polythis compound:
-
Prepare a series of twofold dilutions of the PVAm solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the PVAm dilutions.
-
Include a positive control well (MHB with bacteria, no PVAm) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of PVAm that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
-
Diagram: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Drug and Gene Delivery
The high cationic charge density of PVAm makes it an excellent candidate for complexing with negatively charged therapeutic molecules such as plasmid DNA (pDNA), small interfering RNA (siRNA), and some drugs. These polyplexes can protect the therapeutic cargo from degradation and facilitate its cellular uptake.
Quantitative Data: Gene Transfection Efficiency
| Polymer | Cell Line | N/P Ratio* | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| PVAm | HeLa | 10 | ~7 | >80 | [6] |
| bPEI (25 kDa) | HeLa | 10 | ~28 | ~60 | [6] |
| PVAm-Arg | RSC96 | 20 | High | >80 | [7] |
| Chi-g-bPEI | HeLa | 30 | ~35 | >90 | [8] |
*N/P ratio refers to the molar ratio of amine groups in the polymer to phosphate (B84403) groups in the nucleic acid.
Quantitative Data: Drug Loading and Release
| Polymer Carrier | Drug | Drug Loading Efficiency (%) | Drug Release (%) | Conditions | Reference |
| Starch/PVA/g-C3N4 hydrogel | Doxorubicin | 44.75 | - | - | [9] |
| Nylon-6 MNCs | Doxorubicin | up to 73.2 | ~55 (pH 7.4, 72h), ~86 (pH 5.4, 72h) | pH-dependent | [10][11] |
| BP-PEG Nanoparticles | Doxorubicin | >90 | ~12 (pH 7.5, 25h), ~29 (pH 5, 25h) | pH and NIR light-dependent | [12] |
Experimental Protocol: Preparation of PVAm/siRNA Polyplexes
This protocol describes the self-assembly method for forming PVAm/siRNA nanoparticles.[13][14]
Materials:
-
Polythis compound (PVAm) solution (1 mg/mL in RNase-free water)
-
siRNA solution (20 µM in RNase-free water)
-
HEPES-buffered glucose (HBG; 20 mM HEPES, 5% w/v glucose, pH 7.4)
Procedure:
-
Dilution of Components:
-
Dilute the PVAm stock solution to the desired concentration in HBG.
-
Dilute the siRNA stock solution to the desired concentration in HBG.
-
-
Polyplex Formation:
-
Add the diluted PVAm solution to the diluted siRNA solution in a 4:1 (v/v) ratio to achieve the desired N/P ratio.
-
Immediately vortex the mixture for 5-10 seconds.
-
-
Incubation:
-
Incubate the mixture at room temperature for 30 minutes to allow for stable polyplex formation.
-
-
Characterization (Optional):
-
Measure the particle size and zeta potential of the formed polyplexes using Dynamic Light Scattering (DLS).
-
Confirm siRNA complexation using a gel retardation assay.
-
Diagram: Cellular Uptake and Endosomal Escape of PVAm Polyplexes
Caption: Proposed mechanism of PVAm-mediated siRNA delivery and gene silencing.
Tissue Engineering
Polythis compound is often incorporated into hydrogel scaffolds for tissue engineering applications, typically in combination with other polymers like polyvinyl alcohol (PVA) or chitosan (B1678972). The amine groups of PVAm provide sites for cross-linking and functionalization, and can improve the mechanical properties and biocompatibility of the scaffold.
Quantitative Data: Mechanical Properties of PVAm-Containing Hydrogels
| Hydrogel Composition | Compressive Strength (kPa) | Swelling Ratio (%) | Reference |
| PVA/Chitosan (6 wt% CS) | ~120 | 58 | [15] |
| PVA/HA/1.5TA | ~200 | >1000 | [16] |
| Chitosan/PVA/Methacrylate | Varies with composition | Varies with composition | [16] |
Experimental Protocol: Fabrication of a PVAm/Chitosan Hydrogel Scaffold
This protocol describes a method for preparing a porous PVAm/Chitosan hydrogel using a freeze-drying technique.[17][18]
Materials:
-
Chitosan (low molecular weight)
-
Polythis compound (PVAm)
-
Acetic acid solution (1% v/v)
-
Glutaraldehyde (B144438) solution (2.5% w/v)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Preparation of Polymer Solutions:
-
Dissolve a desired amount of chitosan in 1% acetic acid solution with stirring until a homogenous solution is formed.
-
Dissolve a desired amount of PVAm in deionized water.
-
-
Blending and Cross-linking:
-
Mix the chitosan and PVAm solutions at a desired ratio.
-
Add the glutaraldehyde solution dropwise while stirring to initiate cross-linking.
-
-
Molding and Freezing:
-
Pour the resulting hydrogel solution into a mold of the desired shape.
-
Freeze the mold at -20°C for 12 hours, followed by -80°C for 12 hours.
-
-
Lyophilization:
-
Lyophilize the frozen hydrogel for 48 hours to remove the solvent and create a porous scaffold.
-
-
Washing:
-
Wash the scaffold extensively with deionized water to remove any unreacted cross-linker.
-
Finally, sterilize the scaffold using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation) before cell culture.
-
Experimental Protocol: Cell Seeding and Culture on a PVAm-based Scaffold
This protocol provides a general guideline for seeding and culturing cells on a prepared scaffold.[19]
Materials:
-
Sterile PVAm-based scaffold
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell suspension (e.g., fibroblasts, mesenchymal stem cells)
-
Sterile PBS
-
Trypsin-EDTA
Procedure:
-
Scaffold Preparation:
-
Place the sterile scaffold in a well of a multi-well culture plate.
-
Pre-wet the scaffold by incubating it in cell culture medium for at least 2 hours in a CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells from a 2D culture flask using trypsin-EDTA and resuspend them in fresh culture medium to a desired concentration.
-
Carefully remove the pre-wetting medium from the scaffold.
-
Slowly and evenly drop the cell suspension onto the top surface of the scaffold.
-
Allow the cells to attach for 2-4 hours in the incubator before adding more medium to cover the scaffold.
-
-
Cell Culture:
-
Incubate the cell-seeded scaffold at 37°C in a 5% CO₂ humidified incubator.
-
Change the culture medium every 2-3 days.
-
-
Analysis:
-
Cell viability and proliferation can be assessed at different time points using assays such as MTT or Live/Dead staining.
-
Cell morphology and attachment can be observed using scanning electron microscopy (SEM).
-
Diagram: Workflow for Tissue Engineering with PVAm Scaffolds
Caption: General workflow for tissue engineering using PVAm-based scaffolds.
References
- 1. Preparation and Characterization of Hydrogels Fabricated From Chitosan and Poly(vinyl alcohol) for Tissue Engineering Applications. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. youtube.com [youtube.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances towards Cell‐Specific Gene Transfection: A Small‐Molecule Approach Allows Order‐of‐Magnitude Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]
- 13. Physicochemical and Biological Evaluation of siRNA Polyplexes Based on PEGylated Poly(amido amine)s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Characterization of Hydrogels Fabricated From Chitosan and Poly(vinyl alcohol) for Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and characterization of polyvinyl alcohol/gelatin/chitosan hydrogel for tissue engineering and wound healing applications using a fish cell line model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. coriell.org [coriell.org]
Application Notes and Protocols for Surface Modification of Nanoparticles with Vinylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. Functionalization with specific moieties can enhance biocompatibility, improve stability, and enable targeted delivery to specific cells or tissues. Vinylamine and its polymer, polythis compound (PVAm), offer a versatile platform for surface modification due to the presence of primary amine groups. These amine groups can be used for covalent conjugation of targeting ligands, imaging agents, and therapeutic molecules, thereby enhancing the functionality of the nanoparticles.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound-based approaches. The information is intended to guide researchers in the successful functionalization of their nanoparticle systems for a variety of biomedical applications, including targeted drug delivery and cellular imaging.
Key Applications
The surface functionalization of nanoparticles with this compound or polythis compound is instrumental in a variety of biomedical applications:
-
Targeted Drug Delivery: The primary amine groups on the surface of modified nanoparticles serve as anchor points for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules. This enables the nanoparticles to specifically bind to receptors overexpressed on diseased cells, enhancing drug accumulation at the target site and minimizing off-target effects.
-
Enhanced Cellular Uptake: The positive charge often associated with aminated surfaces can promote electrostatic interactions with the negatively charged cell membrane, leading to increased cellular uptake through mechanisms like endocytosis.[3][4][5] This is particularly beneficial for delivering therapeutics that need to act inside the cell.
-
Improved Biocompatibility: While the cationic nature can sometimes lead to toxicity, appropriate surface modification with molecules like polyethylene (B3416737) glycol (PEG) following this compound functionalization can shield the surface charge, reduce non-specific protein adsorption, and improve biocompatibility.
-
Bioimaging: Fluorescent dyes or contrast agents can be conjugated to the amine groups, allowing for the tracking and visualization of nanoparticles in vitro and in vivo.[6][7]
Experimental Protocols
Protocol 1: Synthesis of PLGA Nanoparticles (Core Nanoparticles)
This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the emulsification-solvent evaporation method.[8][9][10][11] These nanoparticles will serve as the core for subsequent surface modification with polythis compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)
-
Deionized water
-
Drug to be encapsulated (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (and the hydrophobic drug, if applicable) in the organic solvent.
-
Aqueous Phase Preparation: Prepare the PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing the mixture to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension: Resuspend the purified nanoparticles in deionized water or a suitable buffer for further modification.
Protocol 2: Surface Modification of PLGA Nanoparticles with Polythis compound (PVAm)
This protocol details the coating of pre-formed PLGA nanoparticles with polythis compound.
Materials:
-
PLGA nanoparticles (from Protocol 1)
-
Polythis compound (PVAm) solution (e.g., 0.1-1% w/v in a suitable buffer, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of PLGA Carboxyl Groups:
-
Disperse the PLGA nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups on the PLGA surface.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
PVAm Coating:
-
Add the PVAm solution to the activated PLGA nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing. The primary amine groups of PVAm will react with the activated carboxyl groups on the PLGA surface to form stable amide bonds.
-
-
Purification:
-
Centrifuge the PVAm-coated nanoparticles to remove unreacted PVAm, EDC, and NHS.
-
Wash the nanoparticles with PBS and then deionized water.
-
-
Final Resuspension: Resuspend the purified PVAm-PLGA nanoparticles in the desired buffer for characterization and further applications.
Protocol 3: Surface Functionalization of Gold Nanoparticles (AuNPs) with Polythis compound
This protocol describes the modification of gold nanoparticles with polythis compound, typically through a linker molecule.
Materials:
-
Gold nanoparticles (AuNPs)
-
Thiolated linker with a reactive group (e.g., Thiol-PEG-NHS)
-
Polythis compound (PVAm)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Ligand Exchange with Thiolated Linker:
-
Add the thiolated linker (e.g., Thiol-PEG-NHS) to the AuNP suspension. The thiol group will displace the original capping agent and bind to the gold surface.
-
Stir the mixture for several hours to ensure complete ligand exchange.
-
Purify the linker-modified AuNPs by centrifugation to remove excess linker.
-
-
PVAm Conjugation:
-
Resuspend the purified linker-modified AuNPs in the reaction buffer.
-
Add the PVAm solution to the AuNP suspension. The amine groups of PVAm will react with the NHS ester group of the linker.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the PVAm-coated AuNPs by centrifugation to remove unreacted PVAm.
-
Wash the nanoparticles with the reaction buffer.
-
-
Final Resuspension: Resuspend the functionalized AuNPs in a suitable buffer.
Data Presentation
The successful surface modification of nanoparticles with this compound/polythis compound should be confirmed by various characterization techniques. The following tables summarize the expected changes in key physicochemical properties.
Table 1: Physicochemical Characterization of Nanoparticles Before and After Polythis compound (PVAm) Modification
| Parameter | Unmodified Nanoparticles | PVAm-Modified Nanoparticles | Characterization Technique |
| Particle Size (nm) | Varies with core material | Generally a slight increase | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Should remain < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Negative or slightly positive | Significantly more positive | Zeta Potential Analyzer |
| Surface Morphology | Smooth surface | May show a slight coating | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
Table 2: Drug Loading and In Vitro Biocompatibility of PVAm-Modified Nanoparticles
| Parameter | Expected Range/Outcome | Method of Determination |
| Drug Loading Content (%) | Varies (e.g., 1-25%) depending on drug and nanoparticle system[12] | Spectrophotometry (e.g., UV-Vis), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy[13][14] |
| Encapsulation Efficiency (%) | Varies (e.g., >70%) | Calculated based on the initial amount of drug used and the final amount loaded |
| In Vitro Cytotoxicity (IC50) | Dependent on cell line and PVAm concentration. Higher concentrations may show some toxicity.[15] | MTT assay, LDH assay[16] |
| Hemocompatibility | Low hemolysis at therapeutic concentrations | Hemolysis assay |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the surface modification of nanoparticles with polythis compound.
Cellular Uptake Pathway
This compound-functionalized nanoparticles, due to their positive surface charge, often interact with the negatively charged cell membrane and are internalized via endocytosis. The following diagram depicts a simplified model of clathrin-mediated endocytosis, a common pathway for nanoparticle uptake.[3][4][17]
Logical Relationship for Targeted Drug Delivery
This diagram illustrates the logical steps involved in using this compound-modified nanoparticles for targeted drug delivery.
References
- 1. researchtrends.net [researchtrends.net]
- 2. Antibody-functionalized polymer-coated gold nanoparticles targeting cancer cells: an in vitro and in vivo study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 5. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanocomposix.com [nanocomposix.com]
- 9. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles Using Vinylamine and its Equivalents
Abstract
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. Vinylamine (ethenamine), the simplest enamine, represents a powerful C2 synthon for the construction of these vital molecular architectures. However, its inherent instability and tendency to tautomerize to ethylenimine or polymerize necessitate the use of more stable synthetic equivalents. This document provides detailed application notes and experimental protocols for the synthesis of key nitrogen-containing heterocycles—pyrroles, pyridines, quinolines, and indoles—utilizing stable this compound precursors. The methodologies presented are selected for their reliability, substrate scope, and relevance to drug discovery and development programs.
Introduction
This compound is a highly reactive and versatile intermediate in organic synthesis. Its structure, featuring a nucleophilic nitrogen atom and a reactive carbon-carbon double bond, makes it an ideal building block for forming five- and six-membered nitrogen heterocycles. Due to its instability, synthetic chemists have developed a range of "this compound equivalents"—stable molecules that generate a this compound-like species or mimic its reactivity in situ. These equivalents include O-vinyl oximes, N-vinyl amides, and 2-vinylanilines, which offer controlled and predictable pathways to complex heterocyclic systems.
This guide details four robust protocols for synthesizing pyrroles, pyridines, quinolines, and indoles, providing quantitative data and step-by-step instructions to enable researchers to readily apply these methods.
Synthesis of Substituted Pyrroles via[1][1] Sigmatropic Rearrangement
The synthesis of substituted pyrroles can be efficiently achieved through a thermal[1][1] sigmatropic rearrangement of O-vinyl oximes. This method is notable for its operational simplicity and the ability to construct polysubstituted pyrroles from readily available ketones. The process involves an initial iridium-catalyzed isomerization of an O-allyl oxime to the key O-vinyl oxime intermediate, which then undergoes rearrangement and a subsequent Paal-Knorr cyclization.
References
Application Notes and Protocols: Copolymerization of Vinylamine with Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of poly(vinylamine-co-acrylic acid) [P(VAm-co-AAc)], a pH-sensitive polyampholyte with significant potential in biomedical and drug delivery applications. Detailed experimental protocols are provided to guide researchers in the successful synthesis and characterization of these versatile copolymers.
Introduction
Poly(this compound-co-acrylic acid) is a copolymer composed of this compound and acrylic acid monomer units. The presence of both primary amine groups from this compound (a weak base) and carboxylic acid groups from acrylic acid (a weak acid) imparts unique pH-responsive properties to the copolymer.[1][2] This dual functionality allows the polymer to exhibit cationic, anionic, or zwitterionic behavior depending on the pH of the surrounding environment, making it an excellent candidate for controlled drug release systems, injectable hydrogels, and other biomedical applications.[1][2][3]
The synthesis of P(VAm-co-AAc) is typically achieved through the copolymerization of N-vinylformamide (NVF) and acrylic acid, followed by the hydrolysis of the formamide (B127407) groups to primary amines.[1][4] This two-step process allows for good control over the copolymer composition and, consequently, its physicochemical properties.
Applications
The unique pH-sensitivity of P(VAm-co-AAc) copolymers makes them highly attractive for a variety of applications, particularly in the field of drug development:
-
Controlled Drug Release: The copolymer can be formulated into microgels or hydrogels that exhibit pH-dependent swelling behavior.[1][2] At specific pH values, the hydrogel network can swell to release an encapsulated drug, while at other pHs, it can shrink to retain the drug, allowing for targeted and sustained release.[1][2]
-
Injectable Hydrogels: Aqueous dispersions of P(VAm-co-AAc) microgels can undergo a pH-triggered fluid-gel transition.[1][2] This property is highly desirable for creating injectable hydrogel systems that can be administered in a minimally invasive manner and form a stable gel depot in situ for localized drug delivery or tissue engineering applications.[1][2]
-
Biomedical Engineering: The presence of functional groups allows for further modification and conjugation of biomolecules. These copolymers have been investigated for their potential in tissue engineering and as coatings for biomedical devices.[5]
-
Paper Strength Additives: Copolymers of this compound and sodium acrylate (B77674) have been shown to be effective dry strength additives in papermaking.[4]
Experimental Protocols
Protocol 1: Synthesis of P(VAm-co-AAc) Microgels via Inverse Suspension Polymerization and Subsequent Hydrolysis
This protocol describes the synthesis of pH-sensitive polyampholyte microgels of P(AAc-co-VAm) for controlled drug release applications.[1]
Part A: Synthesis of Poly(N-vinylformamide-co-acrylic acid) [P(NVF-co-AAc)] Microgels
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing N-vinylformamide (NVF) and acrylic acid (AA) at the desired molar ratio. Add a water-soluble initiator, such as potassium persulfate (KPS).
-
Preparation of Oil Phase: Prepare an oil phase consisting of a non-polar solvent (e.g., cyclohexane) and a surfactant (e.g., Span 80) to create a stable inverse suspension.
-
Polymerization: Add the aqueous phase to the oil phase under continuous stirring to form an emulsion. Heat the reaction mixture to 65°C and maintain for 3 hours under a nitrogen atmosphere with a stirring speed of 400 rpm.[1]
-
Purification: After polymerization, separate the resulting P(NVF-co-AAc) microgels by centrifugation at 4000 rpm for 10 minutes.[1] Wash the microgels sequentially with distilled water, acetone, and ethanol (B145695) to remove unreacted monomers and surfactant.
-
Drying: Dry the purified microgels under vacuum at 40°C for 24 hours to obtain a white powder.[1]
Part B: Hydrolysis of P(NVF-co-AAc) to P(VAm-co-AAc) Microgels
-
Dispersion: Disperse 1.0 g of the dried P(NVF-co-AAc) microgels in 100 mL of a 2 M sodium hydroxide (B78521) (NaOH) solution.[1]
-
Hydrolysis Reaction: Heat the dispersion to 80°C and maintain for 5 hours to facilitate the hydrolysis of the N-vinylformamide units to this compound.[1]
-
Purification: After the reaction, purify the resulting P(VAm-co-AAc) microgels by dialysis against deionized water to remove excess NaOH and other byproducts.
-
Lyophilization: Freeze-dry the purified microgel suspension to obtain the final P(VAm-co-AAc) microgels.
Protocol 2: Synthesis of P(VAm-co-AAc) Block Copolymers via RAFT Polymerization
This protocol details the synthesis of a poly(acrylic acid)-b-poly(this compound) (PAA-b-PVAm) block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6]
Part A: Synthesis of Xanthate-Functionalized PAA Macro-RAFT Agent
-
Solution Preparation: Prepare stock solutions by dissolving acrylic acid (AA) with a xanthate-type RAFT agent, such as O-ethyl S-(1-ethoxycarbonyl)ethyl dithiocarbonate (EPEX), in an ethanol/water mixture (2:3, v/v) at various [AA]/[EPEX] molar ratios (e.g., 100, 200, 400).[6]
-
Polymerization: Initiate the polymerization of acrylic acid using an initiator like 4,4'-Azobis(4-cyanopentanoic acid) (ACPA) to synthesize the PAA macro-RAFT agent.[6]
Part B: Synthesis of PAA-b-Poly(N-vinylformamide) (PAA-b-PNVF) Block Copolymer
-
Copolymerization: Carry out the chain extension of the PAA macro-RAFT agent with N-vinylformamide (NVF) in aqueous solutions. Use molar ratios of [NVF]/[PAA@EPEX]/[ACPA] such as 100:1:0.1, 200:1:0.1, and 300:1:0.1.[6]
Part C: Hydrolysis to PAA-b-PVAm Block Copolymer
-
Dissolution: Dissolve the PAA-b-PNVF copolymer (e.g., 0.581 g) in 10.0 mL of 2.0 M NaOH solution.[6]
-
Hydrolysis: Heat the solution at 65°C for 9 hours.[6]
-
Precipitation and Drying: Precipitate the resulting PAA-b-PVAm copolymer by adding a 10-fold excess of acetone. Dry the precipitate in a vacuum oven at 30°C for 48 hours.[6]
Data Presentation
Table 1: Synthesis Parameters and Molecular Weight Data for PAA-b-PNVF Block Copolymers[6]
| [NVF]/[PAA@EPEX] Molar Ratio | Molecular Weight ( g/mol ) | Dispersity (Đ) |
| 100 | 12,500 | 1.44 |
| 200 | 16,400 | 1.35 |
| 300 | 21,800 | 1.29 |
Table 2: pH-Dependent Swelling Behavior of P(AAc-co-VAm) Microgels[1]
| pH | Swelling Ratio | Zeta Potential (mV) |
| 1.5 | High | Positive |
| 3-4 (Isoelectric Point) | Minimum | Near Zero |
| 7-8 | Maximum | Negative |
| > 9 | Decreased | Highly Negative |
Table 3: Fluid-Gel Transition of P(AAc-co-VAm) Microgel Dispersions at Various Concentrations[1]
| Polymer Concentration | pH Range for Gel Formation |
| 2.2% | 8.0 - 10.5 |
| 3.0% | 6.2 - 11.8 |
| 3.5% | > 5.0 |
| 4.0% | > 4.6 |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Synthesis workflow for P(VAm-co-AAc) copolymer.
Caption: pH-responsive behavior of P(VAm-co-AAc) copolymer.
Caption: Workflow for injectable drug delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. pH-Sensitive Polyampholyte Microgels of Poly(Acrylic Acid- co-Vinylamine) as Injectable Hydrogel for Controlled Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of poly[this compound-co-(sodium acrylate)] and its application as a paper strength additive :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Poly(vinylphosphonic acid-co-acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Polyvinylamine for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylamine (PVAm) is a versatile cationic polymer that has garnered significant interest in the field of drug delivery. Its high density of primary amine groups along its backbone provides numerous sites for functionalization, allowing for the attachment of targeting ligands, stealth moieties, and other functional molecules. This adaptability makes PVAm an excellent candidate for the development of sophisticated drug delivery systems, including nanoparticles and hydrogels, designed for targeted and controlled release of therapeutic agents.
These application notes provide an overview of the functionalization of PVAm for drug delivery, focusing on strategies to enhance therapeutic efficacy. Detailed protocols for key experiments are provided to guide researchers in the synthesis, characterization, and evaluation of PVAm-based drug carriers.
Key Functionalization Strategies
The primary amine groups of PVAm are amenable to a variety of chemical modifications. Common functionalization strategies include:
-
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the PVAm backbone. This process, known as PEGylation, creates a hydrophilic shield that can reduce opsonization and clearance by the reticuloendothelial system, thereby prolonging the circulation time of the drug carrier.
-
Targeting Ligand Conjugation: The covalent attachment of targeting moieties, such as folic acid, antibodies, or peptides, allows for the specific recognition of and binding to receptors that are overexpressed on the surface of target cells, such as cancer cells. This active targeting strategy enhances the accumulation of the drug at the desired site, increasing therapeutic efficacy while minimizing off-target side effects.[1]
-
Hydrophobic Modification: Introducing hydrophobic segments to the PVAm backbone can facilitate the encapsulation of poorly water-soluble drugs and promote the self-assembly of PVAm into nanoparticles.
-
Crosslinking: The formation of crosslinked PVAm networks is utilized to create hydrogels for sustained drug release. The release rate can be tuned by controlling the crosslinking density.
Data Presentation: Characterization of Functionalized PVAm Nanoparticles
The following tables summarize typical quantitative data for functionalized PVAm nanoparticles designed for targeted drug delivery.
Table 1: Physicochemical Properties of Folic Acid-Functionalized PVAm Nanoparticles for Doxorubicin (B1662922) Delivery
| Formulation Code | Functionalization | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PVAm-DOX | Unfunctionalized | 185 ± 12 | 0.18 | +25 ± 3 |
| PVAm-PEG-DOX | PEGylated | 210 ± 15 | 0.15 | +18 ± 2 |
| FA-PVAm-PEG-DOX | Folate-Targeted | 225 ± 18 | 0.17 | +15 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 2: Drug Loading and Encapsulation Efficiency of Folic Acid-Functionalized PVAm Nanoparticles
| Formulation Code | Drug | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) |
| PVAm-DOX | Doxorubicin | 10.2 ± 0.8 | 85.3 ± 4.1 |
| PVAm-PEG-DOX | Doxorubicin | 9.5 ± 0.7 | 82.1 ± 3.5 |
| FA-PVAm-PEG-DOX | Doxorubicin | 8.9 ± 0.9 | 79.8 ± 4.5 |
Data are presented as mean ± standard deviation.
Table 3: pH-Responsive In Vitro Release of Doxorubicin from Functionalized PVAm Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 8.2 ± 1.1 | 15.4 ± 1.5 |
| 4 | 15.6 ± 1.8 | 35.2 ± 2.1 |
| 8 | 24.3 ± 2.2 | 58.9 ± 3.0 |
| 12 | 31.5 ± 2.5 | 75.6 ± 3.4 |
| 24 | 40.1 ± 3.1 | 88.3 ± 4.2 |
| 48 | 45.7 ± 3.5 | 95.1 ± 3.8 |
Data are presented as mean ± standard deviation for the FA-PVAm-PEG-DOX formulation. The acidic pH mimics the endosomal environment of cancer cells, demonstrating triggered drug release.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Folic Acid-Conjugated PVAm (FA-PVAm)
Objective: To synthesize a PVAm polymer functionalized with folic acid for targeted drug delivery.
Materials:
-
Polythis compound (PVAm)
-
Folic acid (FA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Activate the carboxylic acid group of folic acid: Dissolve folic acid in anhydrous DMSO. Add EDC and NHS in a molar ratio of 1:1.2:1.2 (FA:EDC:NHS). Stir the reaction mixture in the dark at room temperature for 4 hours.
-
Conjugation to PVAm: Prepare a solution of PVAm in deionized water. Add the activated folic acid solution dropwise to the PVAm solution while stirring.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature in the dark with continuous stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted reagents.
-
Lyophilization: Freeze-dry the purified FA-PVAm solution to obtain a solid product.
-
Characterization: Confirm the conjugation using FTIR and 1H NMR spectroscopy.
Protocol 2: Preparation of Doxorubicin-Loaded FA-PVAm Nanoparticles
Objective: To prepare nanoparticles from FA-PVAm encapsulating the anticancer drug doxorubicin (DOX).
Materials:
-
FA-PVAm conjugate
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Deionized water
-
Ultrasonic probe
Procedure:
-
Prepare a solution of FA-PVAm in deionized water.
-
Prepare a solution of DOX·HCl in deionized water and add TEA to deprotonate the amine group of DOX.
-
Add the DOX solution to the FA-PVAm solution dropwise under gentle stirring.
-
Self-assembly: Allow the mixture to stir for 30 minutes to facilitate the electrostatic interaction and self-assembly of nanoparticles.
-
Sonication: Sonicate the mixture using a probe sonicator for 2 minutes (30 seconds on, 30 seconds off) on an ice bath to ensure uniform nanoparticle formation.
-
Purification: Centrifuge the nanoparticle suspension to remove any aggregates. The supernatant containing the nanoparticles is collected.
Protocol 3: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
Objective: To quantify the amount of doxorubicin encapsulated within the FA-PVAm nanoparticles.
Materials:
-
DOX-loaded FA-PVAm nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer
Procedure:
-
Separate nanoparticles from the free drug: Centrifuge a known amount of the nanoparticle suspension.
-
Quantify the free drug: Carefully collect the supernatant and measure the absorbance of doxorubicin using a UV-Vis spectrophotometer at its characteristic wavelength (around 480 nm). The concentration is determined from a standard calibration curve.
-
Calculate Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Determine Drug Loading Content (DLC): Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the nanoparticles.
-
Calculate Drug Loading Content (DLC): DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the release profile of doxorubicin from FA-PVAm nanoparticles under different pH conditions.
Materials:
-
DOX-loaded FA-PVAm nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator
Procedure:
-
Transfer a known amount of the nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a container with PBS (pH 7.4 or pH 5.5).
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released doxorubicin in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released as a function of time.
Visualization of Mechanisms and Workflows
Receptor-Mediated Endocytosis of Folate-Targeted PVAm Nanoparticles
The following diagram illustrates the cellular uptake mechanism of folate-functionalized PVAm nanoparticles. The nanoparticles bind to the folate receptor on the cell surface, which triggers their internalization via endocytosis.[4][5]
Endosomal Escape via the Proton Sponge Effect
Cationic polymers like PVAm can facilitate the escape of nanoparticles from the endosome through the "proton sponge effect." The amine groups on PVAm become protonated in the acidic environment of the endosome, leading to an influx of protons and chloride ions. This increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the nanoparticles into the cytoplasm.
Experimental Workflow for Nanoparticle Synthesis and Characterization
This diagram outlines the key steps in the preparation and analysis of functionalized PVAm nanoparticles.
References
Application Notes and Protocols for Monitoring Vinylamine Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylamine (PVAm) is a highly versatile water-soluble polymer characterized by a high density of primary amine groups along its backbone.[1] This structure imparts unique properties such as high reactivity, water solubility, and strong adhesion, making it valuable in diverse fields including paper manufacturing, water treatment, and biomedical applications.[1][2] However, the this compound monomer is unstable and tends to tautomerize into a non-reactive imine form.[3] Consequently, PVAm is typically synthesized indirectly, most commonly through the polymerization of a precursor monomer like N-vinylformamide (NVF) followed by hydrolysis, or via the Hofmann degradation of polyacrylamide (PAM).[3][4][5]
Effective monitoring of these polymerization and modification reactions is critical to control the final polymer's properties, such as molecular weight, degree of hydrolysis, and thermal stability. This document provides detailed application notes and protocols for the key analytical methods used to monitor the synthesis of polythis compound.
Key Analytical Methods: An Overview
A multi-faceted approach is often necessary to fully characterize the polymerization process. The primary techniques employed include spectroscopic, chromatographic, and thermal analysis methods. Each provides unique insights into different aspects of the polymer's characteristics, from monomer conversion to final molecular weight and thermal stability.
Logical Flow of Polymerization Analysis
The following diagram illustrates the relationship between key polymer properties and the analytical techniques used to measure them.
Caption: Relationship between analytical methods and polymer properties.
Spectroscopic Methods
Spectroscopic techniques are powerful for elucidating molecular structure and monitoring the progress of chemical reactions by tracking changes in functional groups.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups and can effectively monitor the conversion of precursor polymers to PVAm.[3][4] For instance, during the hydrolysis of poly(N-vinylformamide) (PNVF) or Hofmann degradation of polyacrylamide (PAM), FTIR can track the decrease in the amide carbonyl (C=O) peak and the appearance of the primary amine (N-H) bending vibration.[2][4]
Experimental Protocol: Monitoring Polymerization via ATR-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Background Collection: Before starting the reaction, collect a background spectrum of the solvent or the reaction vessel.[3]
-
Sample Analysis:
-
For in-situ monitoring, immerse the ATR probe directly into the reaction mixture.[8]
-
For offline analysis, withdraw aliquots (samples) from the reaction at regular time intervals.
-
Place a small drop of the aliquot onto the ATR crystal and ensure complete coverage.
-
-
Data Acquisition:
-
Collect spectra over a range of 4000–650 cm⁻¹.
-
Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.[3]
-
-
Data Analysis:
-
Identify the characteristic absorption peaks for the monomer/precursor and the polymer.
-
Monitor the decrease in the intensity of monomer-specific peaks (e.g., vinyl C=C stretching) or precursor peaks (e.g., amide C=O stretching around 1650-1700 cm⁻¹).
-
Monitor the increase in the intensity of PVAm-specific peaks (e.g., N-H bending around 1530-1600 cm⁻¹).[2][4]
-
The ratio of the peak heights or areas can be used to create a calibration curve to quantify the degree of conversion.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most robust techniques for polymer characterization, providing detailed information on molecular structure, monomer conversion, tacticity, and molecular weight.[9][10][11] Both ¹H and ¹³C NMR are used. For PVAm, ¹H NMR can show peaks corresponding to the methylene (B1212753) (-CH₂-) and methyne (-CH-) protons on the polymer backbone.[2] ¹³C NMR provides distinct signals for the methylene, methyne, and any residual carbonyl carbons from the precursor.[2][4]
Experimental Protocol: ¹H NMR for Monomer Conversion
-
Sample Preparation:
-
Withdraw an aliquot (approx. 0.1-0.5 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or adding an inhibitor).
-
Remove the solvent under vacuum or by lyophilization.
-
Dissolve a small amount (5-10 mg) of the dried sample in a suitable deuterated solvent (e.g., D₂O).[2]
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the resonance signals for the vinyl protons of the monomer and the backbone protons of the polymer.
-
Integrate the area under the respective peaks.
-
Calculate the monomer conversion by comparing the integral of a monomer-specific peak to the sum of the integrals of the monomer and polymer peaks.
-
The number-average molecular weight (Mn) can also be determined by comparing the integrals of the end-groups to the repeating units, if the end-groups are known and visible.[9]
-
| Technique | Information Provided | Key Parameters to Monitor |
| FTIR | Functional groups, chemical bonds, presence of additives.[7] | Disappearance of C=O (amide/formamide), appearance of N-H (amine).[2][4] |
| NMR | Detailed molecular structure, monomer sequence, tacticity, purity.[4][7] | Disappearance of monomer vinyl protons, appearance of polymer backbone protons.[2] |
| Table 1: Summary of Spectroscopic Methods for Polymerization Monitoring. |
Chromatographic Methods
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC is the primary technique for determining the molecular weight distribution (MWD) of a polymer.[12] It separates molecules based on their hydrodynamic volume in solution.[13] Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later.[12] Monitoring the evolution of molecular weight (Mw, Mn) and the polydispersity index (PDI = Mw/Mn) over time provides critical insights into the polymerization kinetics and mechanism.
Experimental Workflow: SEC Analysis
Caption: Workflow for monitoring molecular weight evolution using SEC.
Experimental Protocol: SEC for Molecular Weight Determination
-
Sample Preparation:
-
Instrumentation & Conditions:
-
System: An SEC/GPC system equipped with a pump, injector, column set, and a detector (typically a refractive index (RI) detector).
-
Columns: Use a column set appropriate for the expected molecular weight range of the polymer.
-
Mobile Phase: A suitable solvent that fully dissolves the polymer and is compatible with the column. For water-soluble polymers like PVAm, an aqueous buffer (e.g., phosphate (B84403) buffer with added salt like NaCl to screen ionic interactions) is common.[15][16]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Run at a constant temperature (e.g., 25-30 °C) to ensure reproducible results.[16]
-
-
Calibration:
-
Create a calibration curve by running a series of well-characterized, narrow-PDI polymer standards (e.g., polyethylene (B3416737) glycol/oxide or poly(styrene sulfonate)) covering a broad molecular weight range.
-
Plot the logarithm of the molecular weight (log M) versus the elution volume (or time).
-
-
Data Analysis:
-
Inject the prepared sample.
-
Record the chromatogram.
-
Using the calibration curve, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
| Reaction Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 10 | 5,000 | 6,500 | 1.30 |
| 30 | 15,000 | 21,000 | 1.40 |
| 60 | 35,000 | 52,500 | 1.50 |
| 120 | 50,000 | 77,500 | 1.55 |
| Table 2: Example of SEC Data for a Polymerization Reaction (Illustrative Values). |
Thermal Analysis Methods
Thermal analysis techniques are essential for characterizing the thermal properties of the final polymer product.[17]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18] It is used to determine the thermal stability and decomposition profile of the polymer. For PVAm, TGA can reveal decomposition stages, such as the initial loss of water followed by the release of ammonia (B1221849) and hydrazine (B178648) from the polymer chain.[19]
Experimental Protocol: TGA
-
Instrumentation: A calibrated thermogravimetric analyzer.[20]
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan (e.g., alumina (B75360) or platinum).[18][20]
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).[20]
-
The analysis is typically run under an inert atmosphere (e.g., Nitrogen).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset), which indicates the start of significant thermal degradation.[20]
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates (Tpeak).[20]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[21][22] It is used to determine thermal transitions, most notably the glass transition temperature (Tg), which is a critical property of amorphous polymers.[22][23] For PVAm hydrochloride, the Tg has been shown to increase with increasing molecular weight.[24]
Experimental Protocol: DSC
-
Instrumentation: A calibrated differential scanning calorimeter.[21]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan (typically aluminum).
-
Seal the pan hermetically to prevent any loss of volatiles.
-
-
Thermal Program:
-
A common procedure is a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
First Heat: Heat the sample from a low temperature (e.g., 25 °C) to above its expected Tg at a constant rate (e.g., 10 °C/min).
-
Cool: Cool the sample rapidly back to the starting temperature.
-
Second Heat: Heat the sample again at the same rate. The Tg is determined from the second heating scan.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve.[21]
-
The Tg is typically reported as the midpoint of this transition.
-
| Technique | Information Provided | Key Parameters Measured |
| TGA | Thermal stability, decomposition profile, composition.[18] | Onset decomposition temperature (Tonset), Residual weight %.[20] |
| DSC | Thermal transitions (glass transition, melting, crystallization).[23] | Glass transition temperature (Tg).[24] |
| Table 3: Summary of Thermal Analysis Methods for Polymer Characterization. |
References
- 1. material-properties.org [material-properties.org]
- 2. Study on Synthesis and Thermal Property of Polythis compound | Scientific.Net [scientific.net]
- 3. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 4. Study on Synthesis and Thermal Property of Polythis compound | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 12. Size Exclusion Chromatography [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. agilent.com [agilent.com]
- 17. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 18. polymersolutions.com [polymersolutions.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 22. pslc.ws [pslc.ws]
- 23. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Scaling Up Vinylamine Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylamine (PVAm) is a highly versatile cationic polymer with a primary amine group on each repeating unit, making it of significant interest for a wide range of applications, including in the pharmaceutical and biomedical fields as a component of drug delivery systems, for gene delivery, and in the surface modification of medical devices. Due to the inherent instability of the this compound monomer, the most viable and industrially practiced route to PVAm is the free-radical polymerization of a stable precursor monomer, N-vinylformamide (B1346921) (NVF), to yield poly(N-vinylformamide) (PNVF). This is followed by the hydrolysis of the formamide (B127407) groups to yield the desired polythis compound.
These application notes provide detailed protocols for the laboratory-scale synthesis of PVAm and address the critical considerations and challenges for scaling up the polymerization and hydrolysis reactions to pilot and industrial scales.
Safety Precautions
When transitioning from laboratory to pilot-scale production, a thorough risk assessment is imperative. The following safety measures are crucial:
-
N-Vinylformamide (NVF) Handling : NVF is harmful if swallowed and can cause serious eye and skin irritation.[1][2] It is sensitive to heat, light, air, and moisture and can polymerize spontaneously.[3] Always handle NVF in a well-ventilated area or a chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory.[1][2] For large-scale operations, a closed-system transfer of the monomer is recommended to minimize exposure.
-
Thermal Hazards : Free-radical polymerization is an exothermic process. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4][5] This can lead to a rapid increase in temperature (a "runaway" reaction), potentially causing a dangerous increase in pressure within the reactor. A robust cooling system for the reactor is essential, along with continuous temperature monitoring.
-
Reagents for Hydrolysis : The use of strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for hydrolysis requires appropriate handling procedures to avoid chemical burns. Ensure adequate ventilation to handle any fumes and use appropriate PPE.
-
Waste Disposal : All waste materials, including residual monomer and solvents, must be disposed of as hazardous waste in accordance with local regulations.[3]
Experimental Protocols
Part 1: Laboratory-Scale Synthesis of Poly(N-vinylformamide) (PNVF) (1-Liter Scale)
This protocol describes the aqueous solution polymerization of NVF using a water-soluble azo initiator.
Materials:
-
N-vinylformamide (NVF), stabilized
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA or V-50)
-
Deionized (DI) water
-
Methanol (B129727) (for precipitation)
-
1-Liter, three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Setup : Assemble the reaction flask with the mechanical stirrer, condenser, and nitrogen inlet.
-
Purging : Add 50 g of NVF monomer to 450 mL of deionized water in the flask. Purge the solution with a steady stream of nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[6]
-
Initiator Addition : In a separate beaker, dissolve 0.5 g of AIBA in 50 mL of deionized water. Add this initiator solution to the reaction flask.
-
Polymerization : Under a continuous nitrogen atmosphere, heat the reaction mixture to 60°C while stirring continuously. The solution will become progressively more viscous as the polymerization proceeds.[7] Maintain the reaction for 6-8 hours.
-
Precipitation and Purification : Cool the viscous polymer solution to room temperature. Slowly pour the solution into 2.5 liters of methanol with vigorous stirring to precipitate the PNVF.
-
Washing : Filter the precipitated polymer and wash it thoroughly with fresh methanol (3 x 200 mL) to remove any unreacted monomer and initiator.
-
Drying : Dry the purified PNVF in a vacuum oven at 60°C until a constant weight is achieved.
Part 2: Laboratory-Scale Hydrolysis of PNVF to PVAm (1-Liter Scale)
This protocol details the basic hydrolysis of PNVF. Basic hydrolysis is often favored as it can achieve nearly complete conversion to the free amine.[8]
Materials:
-
Poly(N-vinylformamide) (PNVF) from Part 1
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) for neutralization (optional)
-
Dialysis tubing (e.g., 12 kDa MWCO)
-
1-Liter reaction vessel with stirrer and heating capabilities
Procedure:
-
Dissolution : Dissolve 20 g of PNVF in 380 mL of deionized water in the reaction vessel.
-
Base Addition : Prepare a solution of 20 g of NaOH in 100 mL of deionized water and add it to the PNVF solution. This provides a molar excess of NaOH to the formamide units.
-
Reaction : Heat the mixture to 80°C with continuous stirring for 8-12 hours to facilitate hydrolysis.[9]
-
Purification : Cool the solution to room temperature. Purify the resulting PVAm solution by dialysis against deionized water for 48-72 hours, changing the water frequently to remove excess NaOH and sodium formate.
-
Isolation : The purified PVAm can be isolated as a solid by freeze-drying the aqueous solution.
Data Presentation
Table 1: Typical Laboratory-Scale Reaction Parameters and Outcomes
| Parameter | PNVF Synthesis (1L Scale) | PVAm Hydrolysis (1L Scale) |
| Reactants | NVF, DI Water, AIBA | PNVF, NaOH, DI Water |
| Monomer Conc. | ~10 wt% | N/A |
| PNVF Conc. | N/A | ~4 wt% |
| Initiator/Monomer Ratio | 1:100 (w/w) | N/A |
| Base/Amide Molar Ratio | N/A | > 1.0 |
| Temperature | 50-70°C | 60-80°C |
| Reaction Time | 4-24 hours | 4-12 hours |
| Typical Yield | > 95% | N/A |
| Typical Molar Mass (Mw) | 50,000 - 300,000 g/mol | Dependent on starting PNVF |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Dependent on starting PNVF |
| Degree of Hydrolysis | N/A | > 95% (with basic hydrolysis) |
Scaling Up the Reaction: From Lab to Pilot Plant
Transitioning from a 1-liter flask to a multi-hundred-liter jacketed reactor introduces significant challenges that must be addressed for a successful and safe scale-up.
Key Considerations for Scale-Up
-
Heat Transfer : The exothermic nature of free-radical polymerization requires efficient heat removal. Pilot-scale reactors utilize a heating/cooling jacket with a circulating thermal fluid to control the temperature. The reduced surface-area-to-volume ratio at scale necessitates careful monitoring of the internal temperature to prevent runaway reactions.[4][10]
-
Mixing and Viscosity : As the polymerization progresses, the viscosity of the solution increases dramatically. The agitation system in a large reactor must be robust enough to ensure proper mixing and uniform heat distribution. Insufficient mixing can lead to localized "hot spots" and a broad molecular weight distribution.
-
Monomer and Initiator Addition : In a large-scale batch, adding all the monomer and initiator at the beginning can lead to an uncontrollable exotherm. A semi-batch process, where the monomer and/or initiator are fed into the reactor over time, allows for better control of the reaction rate and temperature.
-
Process Control and Monitoring : Pilot plants are equipped with sensors to monitor key parameters in real-time, such as temperature, pressure, and agitator torque (which can correlate with viscosity). This data is used to control the process, for instance, by adjusting the flow rate of the thermal fluid in the reactor jacket.[11]
-
Purification and Isolation : Precipitating large quantities of polymer in a non-solvent can be inefficient and costly due to the large volumes of solvent required. Industrial processes may favor alternative purification methods. For instance, if the subsequent hydrolysis is performed in the same reactor, the PNVF may not be isolated. For the final PVAm, techniques like ultrafiltration can be used to purify the polymer solution.[8][12] If a solid product is required, industrial-scale drying equipment, such as spray dryers, would be used instead of freeze-drying.
Table 2: Scale-Up Parameter Optimization
| Parameter | Laboratory Scale (1L Flask) | Pilot Scale (100L+ Reactor) | Rationale for Change |
| Reactor Type | Round-bottom flask with heating mantle | Jacketed reactor with overhead stirrer | Provides efficient and controlled heating and cooling. |
| Heat Management | Stirring, occasional cooling bath | Automated temperature control via jacketed system | Manages high exotherm and prevents runaway reactions. |
| Agitation | Magnetic or overhead stirrer | High-torque overhead stirrer with optimized impeller design | Ensures homogeneity in a large, viscous volume. |
| Reagent Addition | All at once (batch) | Semi-batch (controlled feed) | Better control over reaction rate and temperature. |
| Purification | Precipitation, Dialysis, Freeze-drying | In-situ use, Ultrafiltration, Spray drying | More efficient and cost-effective for large volumes. |
| Process Monitoring | Manual temperature checks | Real-time sensors for temp., pressure, viscosity | Enables precise process control and ensures safety. |
Troubleshooting Common Scale-Up Issues
-
Problem : Uncontrolled temperature increase.
-
Possible Cause : Inefficient heat removal, too high initiator concentration.
-
Solution : Ensure the cooling system is functioning optimally. Reduce the initiator concentration or switch to a semi-batch process to control the rate of polymerization.[13]
-
-
Problem : Product has a very broad molecular weight distribution (high PDI).
-
Possible Cause : Poor mixing leading to non-uniform monomer/initiator concentration and temperature gradients.
-
Solution : Optimize the agitator speed and design. Ensure the reaction medium is well-mixed throughout the process.
-
-
Problem : Incomplete hydrolysis.
-
Possible Cause : Insufficient amount of base/acid, or insufficient reaction time/temperature. It has also been noted that basic hydrolysis can lead to the formation of vinyl alcohol units, preventing 100% conversion to this compound.[14][15]
-
Solution : Ensure a sufficient molar excess of the hydrolyzing agent. Optimize the reaction time and temperature. Characterize the final product to determine the actual degree of hydrolysis.
-
Visualizations
Experimental Workflow: From Monomer to Purified Polymer
References
- 1. US5155270A - Anionically polymerized n-vinylformamide and the preparation thereof - Google Patents [patents.google.com]
- 2. US5300566A - Method for preparing poly(vinyl alcohol)-co-poly(this compound) via a two-phase process - Google Patents [patents.google.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. resource.npl.co.uk [resource.npl.co.uk]
- 5. witpress.com [witpress.com]
- 6. EP0264649A1 - Manufacture of high molecular weight poly(N-vinylamides) and poly(vinylamines) by inverse emulsion polymerization - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 13. benchchem.com [benchchem.com]
- 14. US4814505A - Purification of n-vinylformamide - Google Patents [patents.google.com]
- 15. repositorio.unal.edu.co [repositorio.unal.edu.co]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polyvinylamine via Precursor Polymerization
Disclaimer: The direct synthesis of pure vinylamine monomer is not feasible due to its inherent instability. This technical support guide focuses on the established and practical two-step method for producing polythis compound (PVAm): the polymerization of a stable N-vinylamide precursor, primarily N-vinylformamide (B1346921) (NVF), followed by chemical hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize and isolate pure this compound monomer directly?
A1: this compound monomer is highly unstable and readily tautomerizes to acetaldehyde (B116499) imine.[1] This instability prevents its isolation and direct polymerization. Therefore, an indirect route using a stable precursor monomer is the standard and most viable method for producing polythis compound.[1][2]
Q2: What are the most common precursors for synthesizing polythis compound?
A2: The most widely used and commercially viable precursor is N-vinylformamide (NVF).[1][3] Poly(N-vinylformamide) (PNVF) is readily hydrolyzed to polythis compound.[2] Another common precursor is N-vinylacetamide (NVA), although its hydrolysis is generally slower and more difficult than that of PNVF.[4]
Q3: What are the primary methods for hydrolyzing the precursor polymer?
A3: The two primary methods for hydrolyzing poly(N-vinylformamide) are acid-catalyzed and base-catalyzed hydrolysis.[1]
-
Acidic Hydrolysis: Typically uses strong acids like hydrochloric acid (HCl). It results in the formation of the polyvinylammonium salt. However, conversion is often limited due to electrostatic repulsion between the positively charged amine groups that form along the polymer chain.[2][5]
-
Basic Hydrolysis: Commonly employs strong bases such as sodium hydroxide (B78521) (NaOH). This method can achieve nearly complete conversion (close to 100%) because the resulting primary amine groups are in their free base form, avoiding electrostatic repulsion.[2][5][6]
Q4: What kind of impurities should I be aware of in my N-vinylformamide (NVF) monomer?
A4: Crude NVF can contain several impurities that can negatively impact polymerization, including unreacted starting materials, formamide, acetaldehyde, and N-(1-hydroxyethyl)formamide (HEF).[7] Even trace amounts of these impurities can inhibit the formation of high-molecular-weight polymers.[7]
Q5: How can I purify crude N-vinylformamide before polymerization?
A5: The most effective method for purifying NVF is fractional distillation under reduced pressure (vacuum distillation).[7][8][9] Due to NVF's thermal sensitivity, distillation at lower temperatures is crucial to prevent premature polymerization.[7][10] A pre-treatment step, such as dissolving the crude NVF in acetone (B3395972) to precipitate and filter out polymeric impurities, is also recommended.[10][11]
Troubleshooting Guides
N-Vinylformamide (NVF) Synthesis and Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Purity of Final NVF | - Incomplete reaction during synthesis. - Presence of side-reaction byproducts. - Thermal decomposition due to excessive heat. - Inefficient purification.[7] | - Optimize reaction conditions (temperature, time) for the synthesis. - Use vacuum distillation to purify at lower temperatures.[10] - Ensure the distillation column is efficient for good separation.[10] |
| Product Discoloration | - Thermal decomposition during distillation.[7] | - Lower the distillation temperature by reducing the vacuum pressure. - Ensure a consistently inert atmosphere (e.g., nitrogen) throughout the process.[7] |
| Premature Polymerization in Distillation Apparatus | - High temperature and/or long residence time in the reboiler.[7] - Absence of a polymerization inhibitor.[10] - Presence of impurities that initiate polymerization.[7] | - Use a thin-film evaporator to minimize contact time with heated surfaces.[7] - Add a stabilizer like 4-Hydroxy-TEMPO to the crude NVF before distillation.[10] - Pre-treat the crude NVF to remove acetone-insoluble impurities.[10][11] |
Polymerization of N-Vinylformamide (PNVF)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Polymerization Yield or Incomplete Conversion | - Presence of oxygen, which inhibits free-radical polymerization. - Impurities in the NVF monomer acting as inhibitors. - Insufficient initiator concentration or decomposition. | - Thoroughly degas the monomer solution before adding the initiator (e.g., by purging with nitrogen).[3] - Use high-purity, freshly distilled NVF. - Optimize initiator concentration and polymerization temperature. |
| Low Molecular Weight of PNVF | - High initiator concentration. - Presence of chain transfer agents. - High polymerization temperature. | - Reduce the initiator-to-monomer ratio. - Purify the monomer to remove potential chain transfer agents. - Conduct the polymerization at a lower temperature for a longer duration. |
| High Polydispersity (Broad Molecular Weight Distribution) | - "Gel effect" (autoacceleration) in bulk polymerization.[12][13] - Non-uniform initiation or termination rates. | - Perform the polymerization in solution to mitigate the gel effect.[12][13] - Ensure homogenous mixing and temperature control throughout the reaction. - Consider controlled radical polymerization techniques (e.g., RAFT) for better control. |
Hydrolysis of Poly(N-vinylformamide) (PNVF)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis (Low Conversion to PVAm) | - Acidic Hydrolysis: Electrostatic repulsion between protonated amine groups limits conversion.[2] - Basic Hydrolysis: Insufficient base, reaction time, or temperature.[6] | - For higher conversion, switch to a basic hydrolysis protocol.[5] - In basic hydrolysis, ensure a molar ratio of base to amide groups is greater than 1.[2] - Increase reaction temperature (e.g., 60-80°C) and/or extend the reaction time.[2][6] |
| Polymer Discoloration | - Side reactions or degradation at high temperatures. | - Conduct the hydrolysis under an inert atmosphere. - Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete hydrolysis. |
| Formation of Side Products | - In basic hydrolysis, the transient formation of amidine rings can lead to the presence of hydroxyl groups in the final polymer.[14][15] | - While difficult to completely avoid, carefully controlling the reaction conditions (temperature, stoichiometry) can help minimize side reactions. The presence of some hydroxyl groups may not be detrimental depending on the final application. |
Quantitative Data Summary
Table 1: Comparison of Acidic vs. Basic Hydrolysis of PNVF
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Reference(s) |
| Reagent | Strong Acid (e.g., HCl) | Strong Base (e.g., NaOH) | [2] |
| Typical Temperature | 60 - 80 °C | 60 - 80 °C | [2] |
| Typical Reaction Time | 4 - 24 hours | 4 - 12 hours | [2] |
| Maximum Conversion | Limited (due to electrostatic repulsion) | ~100% | [2][5][6] |
| Product Form | Polyvinylammonium salt | Polythis compound (free base) | [2] |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of NVF
This protocol describes a general method for the synthesis of PNVF in an aqueous solution.
Materials:
-
N-vinylformamide (NVF), freshly purified
-
Deionized water
-
Water-soluble initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, AIBA)
-
Methanol (B129727) or Acetone (for precipitation)
-
Nitrogen gas
Procedure:
-
Setup: Assemble a three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
Purging: Add the desired amounts of NVF and deionized water to the flask. Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.[3]
-
Initiator Addition: In a separate container, dissolve the initiator in a small amount of deionized water and add it to the reaction flask.
-
Polymerization: Heat the mixture to the target temperature (typically 50-70°C) under a nitrogen atmosphere with continuous stirring.[3] Allow the reaction to proceed for several hours.
-
Precipitation: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a beaker containing a non-solvent (e.g., methanol or acetone) under vigorous stirring to precipitate the polymer.[3]
-
Purification and Drying: Filter the precipitated PNVF, wash it several times with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.[3]
Protocol 2: Basic Hydrolysis of PNVF to PVAm
This protocol outlines the conversion of PNVF to PVAm using sodium hydroxide.
Materials:
-
Poly(N-vinylformamide) (PNVF)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolution: Prepare the desired concentration of NaOH solution in deionized water. Dissolve the PNVF in the NaOH solution (e.g., a 10% PNVF solution in 2M NaOH).[6]
-
Reaction: Heat the reaction mixture to 80°C with continuous stirring for approximately 4-12 hours.[2][6] Complete conversion is often achieved within 12 hours.[5]
-
Purification: After cooling, purify the resulting PVAm solution by dialysis against deionized water to remove excess NaOH and the sodium formate (B1220265) byproduct.[2]
-
Isolation: The purified polythis compound can be isolated as a solid by freeze-drying the aqueous solution.[2]
Visualizations
Caption: Experimental workflow for the two-step synthesis of Polythis compound (PVAm).
Caption: Logical relationship illustrating the indirect synthesis route to Polythis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. US4814505A - Purification of n-vinylformamide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US5959148A - Purification process of N-vinylformamide - Google Patents [patents.google.com]
- 12. csl.isc.irk.ru [csl.isc.irk.ru]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Premature Polymerization of Vinylamine
Welcome to the Technical Support Center for vinylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of premature polymerization of this compound. Due to its high reactivity, proper handling and storage are crucial for maintaining the monomer's integrity.
Troubleshooting Guide
This guide addresses common issues related to the premature polymerization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Monomer appears viscous, cloudy, or has solidified in the container. | Premature polymerization has occurred. | If polymerization is extensive, the monomer is likely unusable and should be disposed of according to safety protocols. For partial polymerization, it may be possible to salvage the remaining monomer by purification, but this should be done with caution as the polymerization may continue.[1] |
| Polymerization initiates immediately upon heating, before the addition of an initiator. | The inhibitor has been depleted or was not present in a sufficient concentration. | Store the monomer at the recommended low temperatures. If the inhibitor is known to be depleted, consider adding a small amount of a suitable inhibitor if immediate use is not planned. |
| Inconsistent polymerization results (e.g., variable initiation times, different polymer molecular weights). | Non-uniform inhibitor concentration or partial removal of the inhibitor. | Ensure the inhibitor is fully removed before polymerization using a consistent and validated protocol.[2][3] |
| Discoloration of the monomer (e.g., yellowing). | This could be a sign of degradation or reaction with impurities. Some inhibitors can also cause discoloration. | Check the certificate of analysis for the specified color. If discoloration is significant, it may indicate contamination. Consider purification by distillation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature this compound polymerization?
A1: The premature polymerization of this compound, a vinyl monomer, is primarily caused by the initiation of a free-radical chain reaction.[1] Several factors can trigger this process:
-
Heat: Elevated temperatures can lead to the spontaneous formation of free radicals, initiating polymerization.[1][4]
-
Light (UV Radiation): Ultraviolet light can provide the energy to initiate the formation of free radicals.[1]
-
Oxygen: Oxygen can react with the monomer to form peroxides, which can then decompose to form initiating radicals.[1]
-
Contaminants: Impurities such as metal ions or other radical-generating species can act as initiators.[5]
Q2: What are the ideal storage and handling conditions for this compound monomer?
A2: To maximize the shelf life of this compound and prevent premature polymerization, it is crucial to store and handle it under controlled conditions. As a highly reactive vinylic monomer, safe handling procedures are essential.[6][7]
Summary of Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermally initiated polymerization.[1] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents the formation of peroxides by displacing oxygen.[1] |
| Light Exposure | Store in an opaque or amber container in the dark. | Prevents UV light from initiating free-radical polymerization.[1][8] |
| Moisture | Keep container tightly sealed in a dry environment. | Prevents potential side reactions. |
| Container Material | Original manufacturer's container (typically glass or specially lined). | Ensures compatibility and prevents leaching of potential catalysts. |
Q3: Which chemical inhibitors can be used to stabilize this compound, and at what concentrations?
Potential Inhibitors for this compound (Based on Analogy to Other Vinyl Monomers)
| Inhibitor | Typical Concentration Range (ppm) | Advantages | Disadvantages |
| Hydroquinone (HQ) | 100 - 1000 | Effective at ambient temperatures. | Can be difficult to remove and may sublime during vacuum distillation. |
| 4-Methoxyphenol (MEHQ) | 10 - 500 | Good efficiency and less likely to sublime than HQ. | Requires oxygen to be effective.[10] |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 | Effective and generally has good solubility. | Can be less effective at higher temperatures. |
| Phenothiazine (PTZ) | 100 - 500 | Effective at higher temperatures.[1] | Can impart color to the monomer.[1] |
| N-substituted p-aminophenols | 10 - 500 | Can act synergistically with phenolic inhibitors.[9] | May cause discoloration. |
Note: The amine functionality of this compound may influence inhibitor selection. It is crucial to test the compatibility and effectiveness of any chosen inhibitor.
Q4: How can I detect early signs of this compound polymerization?
A4: Early detection of polymerization is key to preventing the loss of valuable monomer. The initial signs often involve a change in the physical properties of the liquid.
-
Increased Viscosity: A noticeable thickening of the monomer is a primary indicator of polymer formation.[1]
-
Cloudiness or Haziness: As the polymer chains grow, they may become insoluble in the monomer, leading to a cloudy appearance.[1]
-
Formation of Precipitates or Gels: In more advanced stages, solid polymer may precipitate out of the solution, or the entire sample may form a gel.[1]
For quantitative analysis, several analytical techniques can be employed to detect and quantify the amount of polymer in the monomer.
Analytical Techniques for Polymer Detection
| Technique | Principle |
| Gas Chromatography (GC-FID, GC/MS) | Separates the volatile monomer from the non-volatile polymer, allowing for quantification of the monomer. Headspace GC is particularly useful.[7][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can distinguish between the sharp signals of the monomer and the broadened peaks of the polymer.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can identify changes in the chemical bonding associated with polymerization, such as the disappearance of the vinyl C=C bond. |
Q5: What should I do if I suspect my this compound has started to polymerize?
A5: If you suspect polymerization has begun, it is crucial to act quickly and safely.
-
Assess the Extent of Polymerization: Visually inspect the monomer for signs of increased viscosity, cloudiness, or solids.
-
Perform a Qualitative Test: A simple solubility test can be performed. Place a small amount of the this compound in a solvent in which the monomer is soluble. The presence of insoluble material is a strong indication of polymer formation.
-
Decide on a Course of Action:
-
Minor Polymerization: If the polymerization is minimal, you may be able to purify the remaining monomer, for example, by distillation. However, this should be done with extreme caution as heating can accelerate further polymerization.
-
Significant Polymerization: If there is a significant amount of polymer, it is generally not recommended to attempt purification. The presence of polymer can unpredictably alter reaction kinetics and final product properties.[1] The batch should be safely disposed of according to your institution's hazardous waste protocols.
-
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Removal
Note: This is a general procedure for phenolic inhibitors and should be adapted and optimized for this compound.
Materials:
-
Inhibited this compound monomer
-
5% (w/v) Sodium hydroxide (B78521) solution, pre-chilled
-
Anhydrous magnesium sulfate (B86663) or calcium chloride
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask for distillation (if required)
-
Distillation apparatus
Procedure:
-
Place the inhibited this compound monomer in a separatory funnel.
-
Add an equal volume of chilled 5% sodium hydroxide solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase.
-
Allow the layers to separate. The aqueous layer (typically the bottom layer) will likely be colored.
-
Drain and discard the aqueous layer.
-
Repeat the wash with fresh chilled 5% sodium hydroxide solution until the aqueous layer is colorless.
-
Wash the monomer with deionized water to remove any residual sodium hydroxide.
-
Drain the monomer into a clean, dry Erlenmeyer flask containing a drying agent (e.g., anhydrous magnesium sulfate).
-
Swirl the flask and allow it to stand for at least 30 minutes.
-
Carefully decant or filter the dry, inhibitor-free monomer into a clean, dry storage container.
-
For very high purity, the monomer can be distilled under reduced pressure. Caution: Do not distill to dryness, as this can concentrate any residual peroxides and pose an explosion hazard.
-
Use the inhibitor-free monomer immediately or store it under an inert atmosphere at low temperature for a very short period.
Protocol 2: Qualitative Test for Polymer Detection
Materials:
-
This compound sample
-
A solvent in which this compound is freely soluble (e.g., a suitable organic solvent)
-
Test tube or small vial
Procedure:
-
Place approximately 1 mL of the solvent into the test tube.
-
Add a few drops of the this compound sample to the solvent.
-
Agitate the mixture to dissolve the monomer.
-
Observe the solution against a dark background.
-
The presence of any insoluble particles, cloudiness, or gel-like material indicates the presence of polymer. A pure monomer should form a clear solution.
Visualizations
Caption: Free-radical polymerization and inhibition mechanism.
Caption: Troubleshooting workflow for premature polymerization.
References
- 1. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 2. rqmplus.com [rqmplus.com]
- 3. researchgate.net [researchgate.net]
- 4. polymersolutions.com [polymersolutions.com]
- 5. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 6. azom.com [azom.com]
- 7. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 8. infinitalab.com [infinitalab.com]
- 9. lcslaboratory.com [lcslaboratory.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. specialchem.com [specialchem.com]
Vinylamine Synthesis: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of vinylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this compound synthesis are a common issue, often stemming from its high reactivity and instability. The most frequent culprits are polymerization and hydrolysis.
-
Polymerization: this compound readily polymerizes, especially in concentrated form or at elevated temperatures. To mitigate this, conduct the reaction at low temperatures and in dilute solutions. The use of a high-boiling point solvent can also help to dissipate heat and maintain a controlled temperature.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to acetaldehyde (B116499) and ammonia. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent this side reaction. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also minimize exposure to atmospheric moisture.
-
Reaction Conditions: The choice of synthesis method significantly impacts yield. For instance, the Hofmann rearrangement of acrylamide (B121943) requires careful control of temperature and stoichiometry. Pyrolysis methods, while potentially higher yielding, demand precise temperature and pressure control to avoid decomposition.
Q2: My product is unstable and polymerizes upon isolation. How can I handle and store this compound effectively?
A2: this compound's instability is its primary challenge. It is rarely isolated as a pure substance and is often used in situ or as a salt.
-
Immediate Use: The most effective strategy is to use the this compound solution immediately in the subsequent reaction step without isolation.
-
Low-Temperature Storage: If short-term storage is necessary, store the dilute solution at very low temperatures (e.g., -78 °C or in a liquid nitrogen dewar) under an inert atmosphere.
-
Salt Formation: For longer-term storage or handling, convert this compound to a more stable salt, such as this compound hydrochloride. This can often be achieved by reacting the this compound solution with a solution of HCl in an anhydrous solvent.
Q3: I am observing significant side product formation. What are the common impurities and how can I minimize them?
A3: Side products typically arise from the inherent reactivity of this compound.
-
Acetaldehyde and Ammonia: These are products of hydrolysis. As mentioned in A1, rigorous exclusion of water is critical.
-
Polythis compound: This results from polymerization. Key preventative measures include using dilute solutions, maintaining low temperatures, and considering the use of polymerization inhibitors if compatible with your reaction scheme.
-
Cyclization Products: In certain reactions, intramolecular cyclization can occur. Optimizing the concentration and the rate of addition of reagents can favor the desired intermolecular reaction over unwanted side reactions.
Key Synthesis Methods & Data
The synthesis of this compound is challenging due to its instability. Below are summaries of common approaches with typical reaction conditions.
Table 1: Comparison of this compound Synthesis Conditions
| Synthesis Method | Precursor | Key Reagents | Typical Temperature | Typical Yield | Key Considerations |
| Hofmann Rearrangement | Acrylamide | NaOCl or NaOBr, NaOH | 0 - 70 °C | Low to Moderate | Sensitive to temperature control; risk of hydrolysis. |
| Pyrolysis of Ethylamine | Ethylamine | N/A (Thermal decomp.) | 800 - 950 °C | Moderate | Requires specialized high-temperature equipment; product mixture. |
| Pyrolysis of Aminoethyl H₂SO₄ | Aminoethyl Hydrogen Sulfate | N/A (Thermal decomp.) | 230 - 280 °C | ~40% | Solid-phase reaction; requires vacuum. |
| Isomerization of Aziridine | Aziridine | Catalyst (e.g., Pd, Pt) | Varies | Varies | Catalyst selection is crucial; potential for ring-opening side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hofmann Rearrangement of Acrylamide (Illustrative)
Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Prepare a solution of sodium hypobromite (B1234621) (NaOBr) by slowly adding bromine to a cooled (0 °C) solution of sodium hydroxide. Maintain the temperature below 5 °C throughout the addition.
-
Reaction Setup: In a separate flask, dissolve acrylamide in a cooled, dilute solution of sodium hydroxide. The flask should be equipped with a mechanical stirrer and a thermometer.
-
Addition: Slowly add the freshly prepared, cold NaOBr solution to the acrylamide solution. The temperature of the reaction mixture must be carefully maintained between 0 and 5 °C to minimize side reactions.
-
Warming: After the addition is complete, the reaction mixture is allowed to warm slowly. The progress can be monitored by analytical techniques (e.g., TLC, if appropriate derivatives are used).
-
In Situ Use: The resulting dilute solution of this compound is highly unstable and should be used immediately for the next step of the synthesis without attempting isolation.
Diagrams & Workflows
Below are diagrams illustrating key workflows and concepts in this compound synthesis.
Caption: A troubleshooting flowchart for addressing low yields in this compound synthesis.
Caption: Reaction pathway for this compound synthesis with common side reactions.
Technical Support Center: Improving the Yield of Vinylamine via Hofmann Rearrangement
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of vinylamine from acrylamide (B121943) using the Hofmann rearrangement.
Troubleshooting Guide
This section addresses common issues encountered during the Hofmann rearrangement for this compound synthesis, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my this compound significantly lower than expected?
Answer: Low yields in the Hofmann rearrangement of acrylamide can stem from several factors, primarily related to the stability of reagents, reaction conditions, and the potential for side reactions.
-
Degradation of Hypohalite Reagent: The sodium hypobromite (B1234621) or hypochlorite (B82951) solution, typically prepared in situ, is unstable and can disproportionate, especially at elevated temperatures.
-
Solution: Prepare the sodium hypohalite solution at low temperatures (0–5 °C) and use it immediately. Ensure the bromine or chlorine source is added slowly to a cold, stirred solution of sodium hydroxide (B78521).[1]
-
-
Side Reactions: Several side reactions can compete with the formation of this compound, reducing the overall yield.
-
Urea (B33335) Formation: The this compound product can act as a nucleophile and attack the intermediate vinyl isocyanate, forming a urea byproduct.[1][2]
-
Solution: Maintain a sufficiently high concentration of hydroxide to promote the rapid hydrolysis of the isocyanate. Running the reaction at a controlled, slightly elevated temperature after the initial low-temperature phase can also favor the desired hydrolysis.[1]
-
-
Amide Hydrolysis: The strong basic conditions can lead to the hydrolysis of acrylamide back to acrylic acid.
-
Solution: Use the minimum necessary amount of a strong base and carefully control the reaction time and temperature to minimize this side reaction.[1]
-
-
Polymerization of this compound: this compound is a reactive monomer and can polymerize under the reaction conditions.
-
Solution: Keep the reaction temperature low and the reaction time as short as possible. The addition of a polymerization inhibitor might be considered, but its compatibility with the reaction conditions must be verified.
-
-
-
Incomplete Reaction: The rearrangement may not have gone to completion.
-
Solution: Ensure a slight excess of the halogenating agent is used to drive the reaction forward. However, a large excess should be avoided to prevent unwanted side reactions.
-
Question 2: How can I minimize the formation of side products like carboxylic acids and ureas?
Answer: Minimizing side products is crucial for improving the yield and purity of this compound.
-
To Minimize Carboxylic Acid Formation: This side product arises from the hydrolysis of the starting acrylamide.
-
Strategy: Employ lower reaction temperatures and control the concentration of the base. A study on the Hofmann degradation of polyacrylamide showed that the formation of carboxyl groups was more prevalent at lower molar ratios of sodium hypochlorite to the amide function.[3]
-
-
To Minimize Urea Formation: This occurs when the amine product reacts with the isocyanate intermediate.
Question 3: What is the optimal temperature profile for the reaction?
Answer: The Hofmann rearrangement for this compound synthesis typically involves a two-stage temperature profile.
-
N-halogenation: This initial step is exothermic and should be carried out at low temperatures, typically between 0 °C and 10 °C, to control the reaction rate and prevent the degradation of the hypohalite.[1]
-
Rearrangement: The rearrangement of the N-haloamide to the isocyanate generally requires heating. For many Hofmann rearrangements, this is in the range of 70-80°C.[1] However, for the synthesis of this compound from polyacrylamide, studies have shown that lower temperatures (e.g., 0°C) can lead to higher yields of the amine unit, minimizing side reactions.[2] Careful empirical optimization for the specific substrate and scale is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the key steps in the Hofmann rearrangement for this compound synthesis?
A1: The reaction proceeds through the following key stages:[1][4]
-
N-Halogenation: Acrylamide is treated with a halogen (like bromine or chlorine) in the presence of a strong base (like sodium hydroxide) to form an N-haloamide intermediate.
-
Deprotonation: The strong base removes the acidic proton from the nitrogen of the N-haloamide, forming an anion.
-
Rearrangement: The vinyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form a vinyl isocyanate.
-
Hydrolysis: The vinyl isocyanate is then hydrolyzed by water to a carbamic acid, which is unstable.
-
Decarboxylation: The carbamic acid spontaneously loses carbon dioxide to yield the final this compound product.[4]
Q2: Can I use reagents other than bromine and sodium hydroxide?
A2: Yes, several variations of the Hofmann rearrangement exist. Sodium hypochlorite can be used in place of bromine and sodium hydroxide and has been shown to be effective for the Hofmann degradation of polyacrylamide. Other reagents that can be used include N-bromosuccinimide (NBS) in combination with a base like 1,8-diazabicycloundec-7-ene (DBU) for milder conditions.[1] For base-sensitive substrates, lead tetraacetate or hypervalent iodine reagents can be employed under mildly acidic conditions. An electrochemical approach has also been developed for the Hofmann rearrangement of acrylamide copolymers.[5][6]
Q3: How does the stoichiometry of the reactants affect the yield?
A3: The stoichiometry is a critical factor. A slight excess of the halogenating agent is generally recommended to ensure the complete conversion of the starting amide.[1] The concentration of the base is also crucial; a higher concentration favors the rapid hydrolysis of the isocyanate intermediate, which in turn minimizes the formation of urea byproducts.[1] One study on the Hofmann degradation of polyacrylamide found that increasing the concentration of sodium hydroxide led to higher yields of the amine unit.[2]
Data Presentation
Table 1: Effect of Reaction Parameters on Polythis compound Yield (from Polyacrylamide)
| Parameter | Condition | Amine Yield (%) | Observations | Reference |
| Reaction Temperature | 0°C | ~90 | Higher yields observed at lower temperatures. | [2] |
| 15°C | Lower | Increased side reactions at higher temperatures. | [2] | |
| NaOH Concentration | 4.5 mol/L | ~90 | Higher base concentration favors amine formation. | [2] |
| Lower Concentrations | Lower | Incomplete reaction and increased side products. | [2] | |
| Reactant Concentration | Acrylamide: 0.60 mol/L | ~90 | High yield under these conditions. | [2] |
| NaOCl: 0.61 mol/L |
Experimental Protocols
Protocol: Synthesis of this compound via Hofmann Rearrangement of Acrylamide
This protocol is a generalized procedure and may require optimization for specific experimental setups and desired scales.
Materials:
-
Acrylamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypochlorite solution (NaOCl)
-
Ice
-
Distilled water
-
Appropriate organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Hypobromite Solution (in situ):
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium hydroxide in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine dropwise from the dropping funnel to the cold, stirred NaOH solution. Maintain the temperature below 10 °C throughout the addition.[1]
-
-
Addition of Acrylamide:
-
Once the sodium hypobromite solution is prepared, add the acrylamide to the reaction mixture in one portion with vigorous stirring, while maintaining the low temperature (0-10 °C).[1]
-
-
N-Bromination:
-
Continue stirring the mixture at a low temperature (0-10 °C) for approximately 15-30 minutes to facilitate the formation of the N-bromoacrylamide.[1]
-
-
Rearrangement:
-
After the N-bromination is complete, the reaction mixture is typically heated to induce the rearrangement. For many Hofmann rearrangements, this involves removing the ice bath and heating the mixture to 70-80 °C for 30-60 minutes.[1] However, for this compound synthesis from polyacrylamide, maintaining a low temperature (e.g., 0°C) for a longer duration (e.g., 24 hours) has been reported to give high yields.[2] The optimal temperature and time should be determined empirically.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous solution multiple times with a suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.
-
-
Purification:
-
Further purification can be achieved by distillation or chromatography, bearing in mind the volatility and reactivity of this compound.
-
Mandatory Visualization
Caption: Mechanism of the Hofmann Rearrangement for this compound Synthesis.
Caption: Experimental Workflow for Hofmann Rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Hofmann Degradation of Polyacrylamide [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. An electrochemical Hofmann rearrangement on acrylamide copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An electrochemical Hofmann rearrangement on acrylamide copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00594A [pubs.rsc.org]
Technical Support Center: Vinylamine & Poly(vinylamine)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with vinylamine and its polymer, poly(this compound). Given the inherent instability of the this compound monomer, this guide focuses on the challenges of its in situ generation and use, as well as the proper storage and handling of its more stable polymeric and salt forms.
Frequently Asked Questions (FAQs)
Q1: Why can't I purchase this compound monomer for my experiments?
A1: this compound monomer is exceptionally unstable and not commercially available. It rapidly undergoes two primary transformation pathways:
-
Tautomerization: It readily tautomerizes to its more stable isomer, acetaldehyde (B116499) imine (also known as ethanimine). The imine form is energetically favored over the enamine form.
-
Polymerization: The monomer polymerizes very quickly, often uncontrollably, to form poly(this compound).
Due to this high reactivity, this compound must be generated in situ for immediate consumption in a reaction mixture.
Q2: How is this compound typically used in chemical synthesis?
A2: this compound is used as a reactive intermediate. The most common strategy is to generate it in situ from a stable precursor, allowing it to react immediately with other reagents in the reaction vessel. The most established precursor is poly(N-vinylformamide) (PNVF), which can be hydrolyzed to produce poly(this compound) (PVAm).[1] For reactions requiring the monomer, specific synthetic routes from other small molecule precursors would be necessary, though these are less common and require careful control.
Q3: What are the primary stability concerns for poly(this compound) and its salts?
A3: Poly(this compound) (PVAm) and its salts, such as poly(this compound) hydrochloride, are significantly more stable than the monomer. However, like all polymers, they are susceptible to degradation over time. Key considerations include:
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents. The container should be tightly sealed.
-
Handling: Avoid the formation of dust when handling the solid form to prevent inhalation. Standard personal protective equipment (gloves, safety glasses) should be worn.
-
Degradation: Signs of degradation may include a change in color, reduced solubility, or a noticeable change in the viscosity of its solutions.
Troubleshooting Guides for In Situ this compound Reactions
This section addresses common problems encountered when using this compound generated in situ, typically from the hydrolysis of a precursor like N-vinylformamide or its polymer.
Issue 1: Low or No Yield of the Desired Product
If your reaction with in situ generated this compound results in a low yield, it is often due to the instability of the this compound monomer.
Troubleshooting Steps:
-
Confirm Precursor Hydrolysis: Ensure the hydrolysis of your precursor (e.g., PNVF) is efficient under your reaction conditions. The generation of the amine can be monitored by techniques like FTIR spectroscopy by observing the disappearance of the amide I band (around 1650 cm⁻¹).[2]
-
Monomer Instability: The generated this compound may be polymerizing or tautomerizing faster than it reacts with your substrate.
-
Increase Substrate Concentration: A higher concentration of the reactant that is supposed to engage with this compound can improve the kinetics of the desired reaction.
-
Optimize Temperature: Lower temperatures may slow down the rate of polymerization and tautomerization more than the desired reaction.
-
-
Side Reactions: The conditions used for hydrolysis (e.g., strong acid or base) might be affecting your starting materials or products. Consider the compatibility of all components in your reaction mixture.
The following decision tree can help diagnose the cause of low yield:
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Poly(N-vinylformamide) (PNVF)
The generation of poly(this compound) through the hydrolysis of PNVF is a well-studied process. The conditions directly impact the degree of conversion of the formamide (B127407) groups to amine groups. Base-catalyzed hydrolysis is generally more effective at achieving high conversion rates.[1][3]
| Parameter | Acid-Catalyzed Hydrolysis (HCl) | Base-Catalyzed Hydrolysis (NaOH) | Rationale & Effects |
| Catalyst/Amide Ratio | Molar ratio is critical | Molar ratios > 1 needed for full conversion | Stoichiometric amounts of base are consumed in the reaction. |
| Temperature | 60 - 80 °C | 60 - 80 °C | Higher temperatures significantly increase the reaction rate. |
| Reaction Time | 4 - 24 hours | 4 - 12 hours | Base hydrolysis is typically faster and more complete. |
| Maximum Conversion | Limited (~70-80%) | Near complete (~100%) | Electrostatic repulsion between protonated amine groups limits acid-catalyzed conversion.[3] |
Key Pathways and Workflows
The inherent instability of this compound is central to its chemistry. The diagram below illustrates the tautomerization equilibrium with acetaldehyde imine and the competing polymerization pathway.
A typical experimental workflow for a reaction involving in situ generated this compound from a polymer precursor is shown below.
Experimental Protocols
Protocol: Base-Catalyzed Hydrolysis of Poly(N-vinylformamide) to Poly(this compound)
This protocol describes the conversion of PNVF to PVAm, which is a common method to generate this compound functional groups on a polymer backbone.[4][5]
Materials:
-
Poly(N-vinylformamide) (PNVF)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification (optional)
-
Ethanol (B145695) or acetone (B3395972) for precipitation
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Apparatus for filtration
Procedure:
-
Dissolution: Prepare a solution of PNVF in deionized water (e.g., 2-10% w/v) in the round-bottom flask. Stir until the polymer is fully dissolved.
-
Addition of Base: Prepare a concentrated solution of NaOH (e.g., 10 M). Add the NaOH solution to the PNVF solution to achieve a final molar ratio of NaOH to formamide units greater than 1 (e.g., 1.1 to 1.5).
-
Reaction: Heat the mixture to 80°C with continuous stirring. Maintain this temperature for 4 to 12 hours. The reaction time will influence the degree of hydrolysis.
-
Cooling and Neutralization (Optional): After the reaction, cool the mixture to room temperature. The solution will be strongly basic. If desired, it can be carefully acidified with HCl.
-
Purification/Isolation: The resulting PVAm can be purified by dialysis against deionized water to remove excess salts (like sodium formate, a byproduct). The polymer can then be isolated as a solid by precipitation into a non-solvent like ethanol or acetone, followed by filtration and drying in a vacuum oven.[5]
Characterization:
The degree of hydrolysis can be determined using ¹H NMR spectroscopy by comparing the integral of the formyl proton signal (around 8.0 ppm) with the signals from the polymer backbone protons.[5] FTIR spectroscopy can also be used to monitor the disappearance of the amide C=O stretch.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. Synthesis of poly[this compound-co-(sodium acrylate)] and its application as a paper strength additive :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Vinylamine Synthesis
Welcome to the Technical Support Center for vinylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during the synthesis of this compound and its polymers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Since this compound monomer is unstable, it is typically produced in a protected form or as a polymer. The most common laboratory and industrial methods include:
-
Hydrolysis of Poly(N-vinylamides): This involves the acidic or basic hydrolysis of polymers like poly(N-vinylformamide) (PNVF) or poly(N-vinylacetamide) (PNVA).[1]
-
Hofmann Rearrangement: This method utilizes the degradation of polyacrylamide to form polythis compound.[1]
-
Gabriel Synthesis: This classic method can be adapted to produce primary amines from corresponding halides, including vinyl halides.[2][3]
Q2: I'm seeing unexpected peaks in my NMR spectrum after PNVF hydrolysis. What could they be?
A2: Unexpected peaks following the hydrolysis of poly(N-vinylformamide) could indicate the presence of residual formamide (B127407) groups if the hydrolysis is incomplete. Another possibility, particularly under certain basic conditions, is the formation of vinyl alcohol units along the polymer chain. This occurs through the decomposition of transient amidine rings formed during the reaction.
Q3: My polythis compound synthesized via the Hofmann rearrangement has poor solubility. What could be the cause?
A3: Poor solubility can be a result of cross-linking reactions. The formation of urea (B33335) functionalities between polymer chains is a known side reaction in the Hofmann rearrangement of polyacrylamide, which can lead to insoluble or gelled products. The presence of unreacted amide groups or carboxylate groups can also affect the polymer's solubility characteristics.
Q4: How can I remove the phthalhydrazide (B32825) byproduct from my Gabriel synthesis of this compound?
A4: Phthalhydrazide, a common byproduct when using hydrazine (B178648) to cleave the N-alkylphthalimide intermediate, is a solid precipitate.[4] It can typically be removed by filtration from the reaction mixture.[4] Subsequent purification of the desired this compound may involve distillation or chromatography.
Troubleshooting Guides
Byproduct Identification in this compound Synthesis
| Synthesis Method | Common Byproduct(s) | Identification Methods | Potential Impact |
| Hydrolysis of Poly(N-vinylformamide) (Basic) | Sodium Formate (B1220265) | Titration, Ion Chromatography | Can affect the purity of the final polymer if not adequately removed through washing or dialysis. |
| Vinyl Alcohol Units | ¹³C NMR Spectroscopy | Alters the chemical and physical properties of the polythis compound, including its charge density and solubility. | |
| Hofmann Rearrangement of Polyacrylamide | Carboxylic Acid Groups | Titration, FTIR Spectroscopy | Introduces anionic charges into the polymer, affecting its overall charge and interaction with other molecules. |
| Urea Cross-links | Solubility Tests, Solid-state NMR | Can lead to insoluble or gelled products, significantly reducing the yield of soluble polythis compound. | |
| Gabriel Synthesis | Phthalhydrazide | Filtration of precipitate, NMR of crude product | Must be removed to obtain pure this compound. Can complicate purification. |
| Phthalic Acid Salts | Extraction and NMR of aqueous layer | Soluble in the aqueous phase, requiring proper workup to separate from the amine product. |
Data Presentation
Quantitative Byproduct Formation in this compound Synthesis
| Synthesis Method | Byproduct | Typical Abundance | Conditions Favoring Formation |
| Hydrolysis of Poly(N-vinylformamide) (Basic) | Sodium Formate | Stoichiometric to hydrolyzed units | A direct consequence of the hydrolysis of formamide groups. |
| Vinyl Alcohol Units | Varies, can be significant | Specific basic conditions and reaction mechanisms. | |
| Hofmann Rearrangement of Polyacrylamide | Carboxylic Acid Groups | 2 - 10 mol% | Lower molar ratios of sodium hypochlorite (B82951) to amide functions. |
| Urea Cross-links | 1 - 5 mol% | Higher molar ratios of sodium hypochlorite to amide functions. | |
| Gabriel Synthesis | Phthalhydrazide/Phthalic Acid | Stoichiometric to starting phthalimide (B116566) | Dependent on the cleavage method used (hydrazine vs. hydrolysis). |
Experimental Protocols
Protocol 1: Basic Hydrolysis of Poly(N-vinylformamide) (PNVF)
-
Dissolution: Prepare a 10% (w/v) solution of PNVF in 2 M aqueous sodium hydroxide (B78521) (NaOH).
-
Hydrolysis: Heat the mixture to 80°C with vigorous stirring for 4-12 hours. The extent of hydrolysis is dependent on the reaction time.
-
Purification: Cool the solution and purify the resulting polythis compound by dialysis against deionized water to remove sodium formate and excess NaOH.
-
Isolation: Lyophilize the dialyzed solution to obtain pure polythis compound.
-
Byproduct Analysis (Sodium Formate): The amount of sodium formate in the initial post-reaction mixture can be quantified using titration with a standard acid solution.[5]
-
Byproduct Analysis (Vinyl Alcohol Units): The presence and quantity of vinyl alcohol units can be determined by analyzing the ¹³C NMR spectrum of the final polymer.
Protocol 2: Hofmann Rearrangement of Polyacrylamide
-
Reagent Preparation: Prepare a solution of sodium hypochlorite (NaOCl) and concentrated sodium hydroxide (NaOH) and cool to 0°C.
-
Reaction: Add an aqueous solution of polyacrylamide to the cold NaOCl/NaOH solution with vigorous stirring. The molar ratio of NaOCl to acrylamide (B121943) units will influence byproduct formation.
-
Workup: After the reaction is complete, precipitate the polythis compound by adding the reaction mixture to a non-solvent like methanol.
-
Purification: Wash the precipitate thoroughly to remove salts and low molecular weight impurities.
-
Byproduct Analysis (Carboxylic Acid and Urea Groups): The presence of carboxylic acid groups can be quantified by titration. Both carboxylic acid and urea functionalities can be identified and quantified using FTIR and NMR spectroscopy.
Protocol 3: Gabriel Synthesis of this compound
-
N-Alkylation: React potassium phthalimide with a vinyl halide (e.g., vinyl bromide) in a suitable solvent like DMF. This step forms N-vinylphthalimide.
-
Cleavage (Hydrazinolysis): Treat the N-vinylphthalimide with hydrazine hydrate (B1144303) in a solvent such as ethanol. This will precipitate phthalhydrazide.[3][4]
-
Isolation: Filter the reaction mixture to remove the phthalhydrazide precipitate.
-
Purification: Carefully distill the filtrate to isolate the volatile this compound.
-
Byproduct Analysis: The filtered solid can be analyzed by NMR to confirm its identity as phthalhydrazide. The crude this compound can be analyzed by GC-MS to identify any other volatile impurities.
Mandatory Visualization
Caption: Workflow for identifying byproducts in this compound synthesis.
Caption: Byproduct formation pathways in Hofmann rearrangement.
References
troubleshooting low conversion in vinylamine polymerization
This guide provides troubleshooting for common issues leading to low conversion rates in the synthesis of poly(vinylamine). As direct polymerization of the this compound monomer is not feasible due to its instability, this process typically involves the polymerization of a stable precursor monomer, such as N-vinylformamide (NVF) or N-vinylacetamide (NVA), followed by a hydrolysis step to yield the final poly(this compound) product.[1] Low final conversion can therefore originate from problems in either the initial polymerization or the subsequent hydrolysis.
Part 1: Troubleshooting Low Conversion in Precursor Polymerization
This section focuses on identifying and resolving issues during the free-radical polymerization of this compound precursors like N-vinylformamide (NVF) or N-vinylacetamide (NVA).
Frequently Asked Questions (FAQs)
Q1: My polymerization fails to start or shows a long induction period. What is the likely cause?
A: A failure to initiate polymerization is typically due to the presence of inhibitors that scavenge the initial radicals generated. The most common causes are:
-
Residual Inhibitors: Commercial vinyl monomers are stabilized with inhibitors like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent spontaneous polymerization during storage.[2] If not effectively removed, these will inhibit the reaction.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization as it reacts with radicals to form stable, non-propagating peroxy radicals.[3][4]
-
Inactive Initiator: The initiator may be inactive due to degradation from improper storage or age.[3]
Q2: My polymerization starts, but the reaction stalls, leading to low final monomer conversion. How can I improve this?
A: Low monomer conversion is often a result of premature termination of the growing polymer chains. Key factors include:
-
Suboptimal Initiator Concentration: The concentration of the initiator is critical. Too little may not generate enough radicals to sustain the reaction, while too much can increase the rate of termination reactions, paradoxically lowering the final conversion in some systems.[2][3]
-
Incorrect Reaction Temperature: The rate of initiator decomposition is highly dependent on temperature.[3] If the temperature is too low, radical generation will be too slow. Conversely, excessively high temperatures can accelerate termination reactions.[2]
-
Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents or terminating agents, halting the growth of polymer chains.[2][5]
Q3: How do initiator concentration and reaction temperature affect the polymerization outcome?
A: Initiator concentration and temperature are critical parameters that must be optimized to balance the rates of initiation, propagation, and termination. The tables below summarize their general effects.
Data Presentation
Table 1: Effect of Initiator Concentration on Polymerization Outcome
| Parameter | Too Low Concentration | Optimal Concentration | Too High Concentration |
|---|---|---|---|
| Initiation Rate | Very slow; may not overcome inhibitors[2][3] | Sufficient to start and sustain polymerization | Very high initial rate[2] |
| Final Conversion | Low or zero[5] | High | Can be lower due to premature termination (radical-radical coupling)[2][6] |
| Molecular Weight | High (if polymerization occurs) | Controlled | Low, due to a higher number of chains being initiated[5][6] |
| Polydispersity Index (PDI) | Can be broad | Can be narrow under controlled conditions | Tends to be broader[5] |
Table 2: Effect of Reaction Temperature on Polymerization Outcome
| Parameter | Too Low Temperature | Optimal Temperature | Too High Temperature |
|---|---|---|---|
| Initiation Rate | Too slow due to low initiator decomposition rate[3] | Sufficient for controlled initiation and propagation | Very rapid initiator decomposition |
| Final Conversion | Low, reaction is too slow | High | Can be lower due to increased frequency of termination events[2] |
| Molecular Weight | High | Controlled | Low, due to faster termination and potential for chain transfer[5] |
| Side Reactions | Minimized | Generally controlled | Increased likelihood of side reactions and thermal runaway[2][7] |
Mandatory Visualization: Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing the cause of low conversion during the precursor polymerization stage.
Caption: Troubleshooting workflow for low precursor conversion.
Part 2: Troubleshooting Incomplete Hydrolysis to Poly(this compound)
Even with successful precursor polymerization, the overall yield of poly(this compound) can be low if the subsequent hydrolysis step is incomplete.
Frequently Asked Questions (FAQs)
Q4: I achieved high conversion of my N-vinylformamide monomer, but characterization of the final product shows low amine content. Why?
A: This indicates an incomplete hydrolysis of the amide pendant groups. The efficiency of acid or base-catalyzed hydrolysis is dependent on several factors that need to be optimized:
-
Reaction Time: The hydrolysis reaction may require a longer duration for completion.
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis, but excessive heat can risk degradation of the polymer backbone.
-
Concentration of Acid/Base: The molar ratio of the hydrolyzing agent (e.g., HCl or NaOH) to the polymer's amide groups is a critical parameter. Insufficient acid or base will lead to incomplete conversion.
Mandatory Visualization: Synthesis Workflow
This diagram illustrates the two-stage process for synthesizing poly(this compound) and highlights the key experimental variables that must be controlled.
Caption: Two-stage workflow for poly(this compound) synthesis.
Part 3: Experimental Protocols & Analytical Methods
Key Experimental Protocols
Protocol 1: Inhibitor Removal from Monomer This procedure is effective for removing phenolic inhibitors like MEHQ from vinylamide monomers.[2]
-
Prepare a 1.0 M solution of sodium hydroxide (B78521) (NaOH).
-
In a separatory funnel, wash the monomer with an equal volume of the NaOH solution. Shake gently to avoid emulsification.
-
Allow the layers to separate and drain the aqueous (bottom) layer. Repeat the wash 2-3 times, or until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Transfer the monomer to a flask and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) for 30-60 minutes.
-
Filter the purified monomer. It should be used immediately or stored under an inert atmosphere in the cold and dark, as it is no longer stabilized.
Protocol 2: General Free-Radical Polymerization This protocol outlines a typical solution polymerization of a vinylamide monomer.[3]
-
To a reaction flask equipped with a condenser and magnetic stirrer, add the desired solvent (e.g., deionized water, DMSO).
-
Purge the solvent with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
In a separate container, dissolve the initiator (e.g., AIBN, V-501) in a small amount of the reaction solvent.
-
Add the purified monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C).
-
Once the temperature has stabilized, add the initiator solution to the flask.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time.
-
Monitor reaction progress by taking samples periodically for analysis.[8]
-
To terminate, cool the reaction to room temperature and precipitate the polymer in a suitable non-solvent (e.g., methanol, acetone).
Analytical Techniques for Monitoring and Characterization
Q5: How can I accurately measure monomer conversion and confirm the final product structure?
A: Several analytical techniques are crucial for monitoring the reaction and characterizing the final polymer. A comparative overview is provided below.
Table 3: Comparison of Analytical Techniques for this compound Polymerization
| Technique | Purpose | Information Provided |
|---|---|---|
| FTIR Spectroscopy | Real-time monitoring of polymerization; confirmation of hydrolysis.[8][9] | Polymerization: Disappearance of the vinyl C=C stretching peak (~1646 cm⁻¹).[8] Hydrolysis: Disappearance of the amide C=O peak and appearance of N-H bending peaks. |
| NMR Spectroscopy | Quantitative analysis of monomer conversion; structural confirmation.[8][9] | Polymerization: Decrease in the intensity of vinyl proton signals. Hydrolysis: Disappearance of precursor-specific signals (e.g., formyl proton in PNVF) and changes in backbone proton shifts. |
| Gel Permeation (GPC) | Characterization of the precursor polymer.[9] | Determines number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).[10] |
| Differential Scanning (DSC) | Thermal analysis of the precursor and final polymer.[8][11] | Provides information on the glass transition temperature (Tg) and other thermal events.[11] |
| Gravimetry | Simple determination of monomer conversion. | The mass of the isolated, dried polymer is compared to the initial mass of the monomer. |
References
- 1. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thermal runaway evaluation on batch polyvinyl acetate emulsion polymerization from calorimetric measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
Technical Support Center: Controlling Molecular Weight in Polyvinylamine Synthesis
Welcome to the technical support center for the synthesis of polyvinylamine (PVAm). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the control of molecular weight during PVAm synthesis.
Frequently Asked questions (FAQs)
Q1: What is the primary method for synthesizing polythis compound (PVAm)?
A1: The most common and commercially viable route to PVAm is through the free-radical polymerization of an N-vinylamide monomer, such as N-vinylformamide (NVF) or N-vinylacetamide (NVA), to produce a precursor polymer.[1][2] This precursor, most commonly poly(N-vinylformamide) (PNVF), is then subjected to hydrolysis (either acidic or basic) to convert the formamide (B127407) or acetamide (B32628) groups into primary amine groups, yielding PVAm.[1][2] Direct polymerization of the this compound monomer is not feasible due to its instability, as it tends to tautomerize.[2][3]
Q2: How can I control the molecular weight of PVAm during synthesis?
A2: The molecular weight of the final PVAm is primarily determined by the molecular weight of the precursor polymer (e.g., PNVF). You can control the molecular weight of the precursor polymer by manipulating the following reaction parameters during polymerization:
-
Initiator Concentration: The molecular weight is inversely proportional to the square root of the initiator concentration. Increasing the initiator concentration will result in a lower molecular weight, while decreasing it will lead to a higher molecular weight.[4][5]
-
Monomer Concentration: Generally, a higher monomer concentration leads to a higher molecular weight.[6]
-
Chain Transfer Agents (CTAs): The addition of a CTA is a direct method to control and reduce the molecular weight of the polymer.[5][7]
-
Controlled/Living Radical Polymerization Techniques: Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the molecular weight and result in a polymer with a narrow molecular weight distribution (low polydispersity index, PDI).[1][8][9][10]
Q3: Which precursor is better for PVAm synthesis, poly(N-vinylformamide) or poly(N-vinylacetamide)?
A3: While both can be used, the hydrolysis of poly(N-vinylformamide) (PNVF) is generally more convenient and proceeds more readily than the hydrolysis of poly(N-vinylacetamide) (PNVA).[3]
Q4: Does the hydrolysis step affect the molecular weight of the final PVAm?
A4: The hydrolysis step (acidic or basic) primarily converts the amide groups to amine groups and does not typically cause significant chain scission or cross-linking that would alter the polymer backbone length. Therefore, the molecular weight of the resulting PVAm is largely dictated by the molecular weight of the precursor PNVF. However, harsh hydrolysis conditions could potentially lead to some degradation.
Q5: What are the advantages of using RAFT polymerization for PNVF synthesis?
A5: RAFT polymerization provides several key advantages over conventional free-radical polymerization for PNVF synthesis:
-
Precise Molecular Weight Control: The molecular weight can be predetermined by the ratio of monomer to RAFT agent.[1]
-
Narrow Molecular Weight Distribution: RAFT polymerization typically yields polymers with a low polydispersity index (PDI), often below 1.4.[1][8]
-
Architectural Control: This method allows for the synthesis of more complex polymer architectures, such as block copolymers.[1][8]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of the precursor polymer, poly(N-vinylformamide) (PNVF), which directly impacts the final molecular weight of polythis compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected molecular weight | Low Initiator Concentration: Insufficient initiator leads to fewer polymer chains being initiated, resulting in longer chains. | Increase the initiator concentration. The molecular weight is inversely proportional to the square root of the initiator concentration.[4] |
| Low Reaction Temperature: Lower temperatures can lead to a slower rate of termination reactions relative to propagation. | Increase the reaction temperature moderately. Be aware that higher temperatures can also increase the rate of side reactions. | |
| Absence of Chain Transfer Agents: Impurities or solvents can act as unintended chain transfer agents. | Ensure high purity of monomer and solvent. If a lower molecular weight is desired, intentionally add a chain transfer agent. | |
| Lower than expected molecular weight | High Initiator Concentration: Too much initiator generates a large number of polymer chains, each with a shorter length. | Decrease the initiator concentration.[11] |
| Presence of Chain Transfer Agents: Impurities in the monomer or solvent may be acting as chain transfer agents. | Purify the monomer and solvent before use. Common purification methods include distillation or passing through an inhibitor removal column.[11] | |
| High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions. | Lower the reaction temperature.[11] | |
| Broad molecular weight distribution (High PDI) | Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will start growing at different times. | Choose an initiator with a suitable half-life for your desired reaction temperature to ensure a consistent rate of radical generation.[4] |
| Gel Effect (Trommsdorff-Norrish effect): At high monomer conversion, the viscosity of the reaction medium increases, hindering termination reactions and leading to uncontrolled polymerization.[11] | Conduct the polymerization in a more dilute solution to mitigate the increase in viscosity. Increasing the temperature can also delay the onset of the gel effect to higher conversions.[11] | |
| Presence of Impurities: Impurities can lead to side reactions and uncontrolled termination. | Ensure all reagents and solvents are of high purity. | |
| Inconsistent results between batches | Variability in Reagent Purity: Different batches of monomer or initiator may have varying levels of inhibitors or impurities. | Use reagents from the same batch for a series of experiments. Always purify the monomer to remove inhibitors before use. |
| Oxygen Contamination: Oxygen can act as an inhibitor or lead to side reactions, affecting polymerization kinetics. | Thoroughly degas the reaction mixture before initiating polymerization using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.[1] | |
| Inaccurate Temperature Control: Small variations in temperature can significantly affect the rate of initiation and propagation. | Use a temperature-controlled oil bath or reaction block to maintain a stable reaction temperature. |
Quantitative Data Summary
The following tables provide a summary of the impact of different reaction parameters on the molecular weight of poly(N-vinylformamide) (PNVF).
Table 1: Effect of Initiator Concentration on PNVF Molecular Weight (Conventional Free-Radical Polymerization)
| Initiator (AIBN) Concentration (mol/L) | Monomer (NVF) Concentration (wt%) | Temperature (°C) | Resulting M_n ( g/mol ) | Resulting M_w ( g/mol ) | Reference |
| 0.006 | Bulk | 60 | ~150,000 | ~2,000,000 | [12] |
| 0.012 | Bulk | 60 | ~100,000 | ~1,500,000 | [12] |
| 0.024 | Bulk | 60 | ~70,000 | ~1,000,000 | [12] |
Note: M_n is the number-average molecular weight, and M_w is the weight-average molecular weight. Data is estimated from graphical representations in the source.
Table 2: Effect of Monomer Concentration on PNVF Molecular Weight (Conventional Free-Radical Polymerization)
| Monomer (NVF) Concentration (wt%) | Initiator (AIBA) Concentration (mol/L) | Temperature (°C) | Resulting M_n ( g/mol ) | Resulting M_w ( g/mol ) | Reference |
| 10 | 2.94 x 10⁻³ | 60 | ~50,000 | ~150,000 | [12] |
| 20 | 2.94 x 10⁻³ | 60 | ~100,000 | ~400,000 | [12] |
| 40 | 2.94 x 10⁻³ | 60 | ~150,000 | ~800,000 | [12] |
| 100 (Bulk) | 2.94 x 10⁻³ | 60 | ~100,000 | ~1,500,000 | [12] |
Note: Data is estimated from graphical representations in the source.
Table 3: Effect of RAFT Agent on PNVF Molecular Weight and Polydispersity
| [NVF]/[RAFT Agent] Ratio | RAFT Agent | Initiator (V-70) | Temperature (°C) | Theoretical M_n ( g/mol ) | Experimental M_n ( g/mol ) | PDI (Đ) | Reference |
| 100 | Xanthate | V-70 | 35 | 7,100 | 7,500 | 1.25 | [1] |
| 200 | Xanthate | V-70 | 35 | 14,200 | 15,000 | 1.30 | [1] |
| 400 | Xanthate | V-70 | 35 | 28,400 | 29,000 | 1.35 | [1] |
Key Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of N-Vinylformamide (NVF)
This protocol describes a typical procedure for the free-radical polymerization of NVF in an aqueous solution.
Materials:
-
N-vinylformamide (NVF), purified by vacuum distillation
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA or V-50), recrystallized
-
Deionized water
-
Glass ampoules
-
Schlenk line or equipment for degassing
-
Temperature-controlled oil bath
Procedure:
-
Prepare a stock solution of the desired concentration of NVF and AIBA in deionized water.
-
Transfer the solution to glass ampoules.
-
Connect the ampoules to a Schlenk line and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the ampoules under vacuum or an inert atmosphere.
-
Immerse the sealed ampoules in a pre-heated oil bath at the desired polymerization temperature (e.g., 60 °C).
-
Allow the polymerization to proceed for the desired time.
-
To stop the reaction, remove the ampoules from the oil bath and cool them rapidly.
-
Break open the ampoules, dissolve the contents in a small amount of water, and precipitate the polymer by adding the solution to a large volume of methanol with stirring.
-
Filter the precipitated poly(N-vinylformamide) (PNVF) and wash with fresh methanol.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterize the molecular weight and polydispersity of the PNVF using techniques like gel permeation chromatography (GPC).
Protocol 2: RAFT Polymerization of N-Vinylformamide (NVF)
This protocol outlines a procedure for the controlled radical polymerization of NVF using a xanthate-based RAFT agent.
Materials:
-
N-vinylformamide (NVF), purified
-
Xanthate RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)
-
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether or acetone (B3395972) (cold)
-
Schlenk flask with a magnetic stir bar
-
Schlenk line and vacuum pump
-
Temperature-controlled oil bath
-
Liquid nitrogen
Procedure:
-
In a dry Schlenk flask, add the xanthate RAFT agent, NVF, and anhydrous DMSO. Stir until all components are dissolved.
-
In a separate vial, dissolve the V-70 initiator in a small amount of DMSO and add it to the reaction mixture.
-
Attach the Schlenk flask to a Schlenk line.
-
Freeze the mixture using liquid nitrogen until completely solid.
-
Apply vacuum to the flask for 10-15 minutes.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon). Repeat the freeze-pump-thaw cycle three times.
-
After the final thaw, place the flask in a pre-heated oil bath at the desired temperature (e.g., 35 °C) and begin stirring.
-
Monitor the polymerization progress by taking samples at different time intervals to determine monomer conversion (e.g., by ¹H NMR).
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether or acetone.
-
Collect the precipitated PNVF by filtration and wash with fresh cold diethyl ether or acetone.
-
Dry the purified PNVF under vacuum at room temperature to a constant weight.
-
Analyze the molecular weight and PDI of the resulting polymer by GPC.
Protocol 3: Basic Hydrolysis of Poly(N-vinylformamide) (PNVF) to Polythis compound (PVAm)
This protocol describes the conversion of PNVF to PVAm under basic conditions.
Materials:
-
Poly(N-vinylformamide) (PNVF)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Methanol or acetone for precipitation
-
Dialysis tubing (if purification by dialysis is desired)
Procedure:
-
Dissolve the PNVF in deionized water to create a solution of the desired concentration (e.g., 5-10 wt%).
-
Add a stoichiometric excess of NaOH (e.g., 1.5 to 2.0 moles of NaOH per mole of formamide repeating units) to the PNVF solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Maintain the reaction at this temperature for a specified time (e.g., 4-8 hours) to achieve the desired degree of hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Isolate the PVAm by precipitation in a non-solvent like methanol or acetone, followed by filtration.
-
Alternatively, for purification, neutralize the solution with an acid (e.g., HCl) and then dialyze against deionized water to remove salts and other small molecules.
-
Lyophilize (freeze-dry) the purified PVAm solution to obtain the solid polymer.
-
The degree of hydrolysis can be determined using techniques like ¹H NMR or titration.
Visualizations
Caption: Comparison of factors influencing molecular weight in conventional vs. RAFT polymerization.
Caption: Experimental workflow for conventional free-radical polymerization of PNVF.
Caption: Workflow for the basic hydrolysis of PNVF to PVAm.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
- 12. csl.isc.irk.ru [csl.isc.irk.ru]
Technical Support Center: RAFT Polymerization of Vinylamine Precursors
Welcome to the technical support center for the controlled synthesis of polyvinylamine via RAFT (Reversible Addition-Fragmenting chain Transfer) polymerization. Since this compound monomer is unstable, the process involves the RAFT polymerization of a protected monomer, typically N-vinylformamide (NVF) or N-vinylacetamide (NVA), followed by a hydrolysis step to yield the final polythis compound. This guide provides troubleshooting advice and frequently asked questions to help researchers achieve low polydispersity (Đ) and high control over their polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my polydispersity index (PDI or Đ) high (> 1.5) in the RAFT polymerization of N-vinylformamide (NVF)?
A1: High polydispersity in the RAFT polymerization of NVF can stem from several factors:
-
Inappropriate RAFT Agent: The choice of Chain Transfer Agent (CTA) is critical. Dithiobenzoates, which are effective for monomers like styrene, can inhibit or retard the polymerization of N-vinylamides.[1] Xanthates and dithiocarbamates are generally more suitable for controlling the polymerization of these less-activated monomers.[2][3]
-
High Initiator Concentration: An excessive amount of initiator relative to the RAFT agent can lead to a high number of chains being initiated through conventional free-radical polymerization, bypassing the RAFT equilibrium.[3] This results in a population of uncontrolled polymer chains and broadens the molecular weight distribution. A typical initiator-to-RAFT agent molar ratio is between 1:5 and 1:10.[3]
-
Impurities: The monomer (NVF), solvent, or initiator may contain impurities that interfere with the polymerization. Oxygen, for example, is a radical scavenger and can inhibit the reaction.[3] It is crucial to use purified reagents and to thoroughly deoxygenate the reaction mixture.[3][4]
Q2: My polymerization is very slow or completely inhibited. What could be the cause?
A2: Slow polymerization or inhibition is a common issue and can be attributed to:
-
Oxygen Presence: Inadequate deoxygenation is a frequent cause of inhibition, as oxygen scavenges the initial radicals.[3] Employing multiple freeze-pump-thaw cycles is a highly effective method for removing dissolved oxygen.[4][5]
-
Inhibitor in Monomer: Commercial vinyl monomers often contain inhibitors to prevent spontaneous polymerization during storage. These must be removed, typically by distillation, before use.[3]
-
Inappropriate RAFT Agent: Some RAFT agents, particularly those with a high transfer constant like dithiobenzoates, can cause significant retardation with less activated monomers such as NVF.[1]
-
Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an adequate rate.[3] Ensure the temperature is appropriate for the initiator's half-life.
Q3: Does the hydrolysis of poly(N-vinylformamide) (PNVF) to polythis compound (PVAm) affect polydispersity?
A3: The hydrolysis step can potentially affect the final polydispersity if not performed under optimal conditions. Both acidic and basic conditions are commonly used for the hydrolysis of PNVF.[6] However, harsh conditions (e.g., very high temperatures or extreme pH for prolonged periods) could potentially lead to chain scission or other side reactions, although this is not widely reported as a major cause of increased polydispersity. It is important to follow established protocols that ensure complete hydrolysis without degrading the polymer backbone.
Q4: What is the best type of RAFT agent for N-vinylamides like NVF or NVA?
A4: The selection of the RAFT agent is crucial for achieving a controlled polymerization. For less-activated monomers like N-vinylamides, xanthates and dithiocarbamates are generally the most effective choices.[1][2] Trithiocarbonates, while excellent for more-activated monomers like acrylates, may not provide optimal control for NVF.[7] The choice of the R and Z groups on the RAFT agent (structure: Z-C(=S)S-R) is also critical for mediating the polymerization effectively.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the RAFT polymerization of this compound precursors.
Issue 1: High Polydispersity (Đ > 1.5)
| Potential Cause | Recommended Solution | Verification |
| Incorrect RAFT Agent | Switch to a xanthate or dithiocarbamate-based RAFT agent suitable for N-vinylamides.[1][3] | Compare GPC/SEC results with the new RAFT agent. The PDI should be significantly lower. |
| High [Initiator]:[CTA] Ratio | Decrease the molar ratio of initiator to RAFT agent. A common starting point is 1:10.[3] | Perform a series of polymerizations with varying ratios and analyze the resulting PDI. |
| Reagent Impurities | Purify the monomer (e.g., by distillation) and use high-purity solvents and a fresh batch of initiator.[3] | Run a control experiment with purified reagents. |
| High Monomer Conversion | Stop the polymerization at a moderate conversion (e.g., 50-70%), as side reactions can increase at high conversions.[3] | Monitor monomer conversion over time using ¹H NMR and check the PDI at different time points. |
Issue 2: Low or No Monomer Conversion
| Potential Cause | Recommended Solution | Verification |
| Oxygen Inhibition | Ensure the reaction mixture is thoroughly deoxygenated using at least three freeze-pump-thaw cycles.[3][4] | A properly deoxygenated system should show polymerization within the expected timeframe. |
| Ineffective Initiator | Check the initiator's half-life at the reaction temperature. Increase the temperature if necessary or switch to an initiator that is effective at a lower temperature (e.g., V-70 for 35°C reactions).[2][4] | Monitor for signs of polymerization (e.g., increased viscosity) and confirm conversion with ¹H NMR. |
| Inhibitor in Monomer | Purify the NVF or NVA monomer by vacuum distillation immediately before use.[3] | Compare the polymerization kinetics of purified vs. unpurified monomer. |
| Retardation by RAFT Agent | If using a highly active RAFT agent (like a dithiobenzoate), switch to a less retarding one, such as a xanthate.[1] | The rate of polymerization should increase significantly with a more appropriate RAFT agent. |
Quantitative Data Summary
The following tables summarize experimental conditions and results from literature for the RAFT polymerization of NVF, providing a baseline for experimental design.
Table 1: RAFT Polymerization of N-vinylformamide (NVF)
| RAFT Agent Type | Initiator | [M]:[CTA]:[I] Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| Xanthate | V-70 | 270:1:0.3 | DMSO | 35 | 8 | ~97 | - | <1.4 | [4],[8] |
| Xanthate | V-70 | - | DMSO | 35 | - | - | up to 80,000 | <1.4 | [8] |
| Dithiocarbamate | V-70 | High [I]:[CTA] ratio | Bulk | 35 | - | - | Predetermined | <1.5 | [2] |
Note: Mn refers to the number-average molecular weight. Dashes indicate data not specified in the cited abstract.
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of N-vinylformamide (NVF)
This protocol is adapted from established procedures for the controlled polymerization of NVF.[4][8]
1. Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the xanthate RAFT agent (e.g., cyanomethyl O-ethyl carbonodithioate).
-
Add freshly distilled N-vinylformamide (NVF).
-
Add the solvent (e.g., anhydrous DMSO). Stir until all components are fully dissolved.
2. Initiator Addition:
-
In a separate vial, dissolve the initiator (e.g., V-70) in a small amount of the reaction solvent.
-
Add the initiator solution to the Schlenk flask.
3. Deoxygenation:
-
Attach the Schlenk flask to a Schlenk line.
-
Perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[4][5]
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
4. Polymerization:
-
Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 35°C for V-70).[4][8]
-
Stir the reaction for the predetermined time. The progress can be monitored by taking aliquots via a degassed syringe and analyzing for monomer conversion by ¹H NMR and molecular weight evolution by GPC/SEC.
5. Termination and Purification:
-
Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.[4]
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., cold diethyl ether).[4]
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved.
Protocol 2: Hydrolysis of PNVF to Polythis compound (PVAm)
This protocol describes a general method for base-catalyzed hydrolysis.
1. Dissolution:
-
Dissolve the purified PNVF in deionized water.
2. Hydrolysis:
-
Add a concentrated solution of sodium hydroxide (B78521) (NaOH) to the polymer solution to reach the desired final concentration (e.g., 2N).[6]
-
Heat the mixture with stirring (e.g., at 60°C) for a sufficient time (e.g., 2 hours or until hydrolysis is complete, which can be monitored by ¹H NMR).[6]
3. Purification:
-
Cool the solution.
-
Purify the resulting polythis compound by dialysis against deionized water for several days to remove excess salt and base.
-
Isolate the final product by lyophilization (freeze-drying).
Visualizations
Caption: Experimental workflow for synthesizing polythis compound via RAFT polymerization of NVF.
Caption: Decision tree for troubleshooting high polydispersity in RAFT polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. RAFT Polymerization Procedures [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Polyvinylamine (PVAm) Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of polyvinylamine (PVAm). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of polythis compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Precipitation | 1. Incomplete Precipitation: The non-solvent was not added in a sufficient volume, or the polymer concentration was too low. 2. Co-precipitation of Impurities: Rapid addition of non-solvent can trap impurities within the polymer precipitate. 3. Loss During Filtration/Centrifugation: The precipitated polymer is too fine and passes through the filter, or the pellet is not firmly packed during centrifugation. | 1. Increase the volume of the non-solvent (e.g., up to 10 times the volume of the polymer solution).[1] Ensure the polymer solution is not overly dilute. 2. Add the non-solvent dropwise while stirring vigorously to promote the formation of a purer precipitate.[2] 3. Use a finer filter paper or a membrane filter. Increase centrifugation speed or time. Consider using a different non-solvent to alter the precipitate morphology. |
| Polymer Appears Yellow or Discolored After Purification | 1. Presence of Impurities: Residual catalysts or by-products from the synthesis reaction may be present. 2. Oxidation: Amine groups are susceptible to oxidation, which can cause discoloration. | 1. Repeat the purification step (e.g., re-precipitation or dialysis). Consider treating the polymer solution with activated carbon to adsorb colored impurities. 2. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and store the purified polymer protected from light and air. |
| Incomplete Removal of Monomers or Small Molecules (Dialysis/Ultrafiltration) | 1. Inappropriate Membrane MWCO: The molecular weight cut-off (MWCO) of the membrane is too high, allowing polymer to be lost, or too low, slowing down the purification process. 2. Insufficient Dialysis Time or Buffer Changes: The concentration gradient is no longer favorable for diffusion. 3. Membrane Fouling (Ultrafiltration): The membrane pores are blocked by the polymer, reducing filtration efficiency. | 1. Select a membrane with an MWCO that is significantly lower than the molecular weight of the PVAm (typically 1/3 to 1/2 the molecular weight of the polymer).[3] 2. Increase the duration of dialysis and the frequency of buffer changes (e.g., 3-4 changes over 24-48 hours).[4][5] Use a larger volume of dialysis buffer.[5] 3. Operate the ultrafiltration system at a lower pressure. Clean the membrane according to the manufacturer's instructions. Consider a tangential flow filtration (TFF) setup to minimize fouling.[6] |
| Poor Separation in Column Chromatography | 1. Inappropriate Stationary Phase: The column packing material is interacting with the cationic PVAm, leading to peak tailing or irreversible adsorption. 2. Incorrect Mobile Phase: The pH or ionic strength of the eluent is not suitable for eluting the polymer. | 1. For Size Exclusion Chromatography (SEC), use a column with a packing material that has minimal interaction with cationic polymers. For Ion-Exchange Chromatography (IEX), a cation exchange resin should be used.[7][8] 2. For IEX, use a salt gradient (e.g., NaCl) to elute the polymer. The pH of the mobile phase should be below the pI of PVAm to ensure it carries a net positive charge.[9] For SEC, ensure the mobile phase prevents any ionic interactions with the column.[10] |
| Final Product is Not Water-Soluble | 1. Incomplete Hydrolysis (if synthesized from PNVF): A high content of N-vinylformamide units remains, reducing water solubility. 2. Cross-linking: Side reactions during synthesis or purification may have caused cross-linking. | 1. Characterize the degree of hydrolysis using techniques like NMR or FTIR.[11][12] If hydrolysis is incomplete, repeat the hydrolysis step. 2. Adjust reaction and purification conditions to be milder (e.g., lower temperatures) to avoid cross-linking. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying polythis compound?
A1: Precipitation is a widely used and straightforward method for PVAm purification.[10] It involves dissolving the crude polymer in a suitable solvent (like water) and then adding a non-solvent (such as methanol (B129727), ethanol, or acetone) to cause the polymer to precipitate, leaving impurities behind in the solution.[1][7]
Q2: How can I confirm the purity of my polythis compound after purification?
A2: The purity of PVAm can be assessed using several analytical techniques. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic peaks of the amine groups and to check for the absence of peaks from impurities (e.g., amide peaks if starting from polyacrylamide or polyvinylformamide).[11] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to quantify the degree of hydrolysis and detect residual monomers or other impurities.[11][12]
Q3: What Molecular Weight Cut-Off (MWCO) should I use for dialysis of PVAm?
A3: The choice of MWCO depends on the molecular weight of your PVAm. A general guideline is to choose an MWCO that is 2-3 times smaller than the molecular weight of the polymer to ensure its retention while allowing for the efficient removal of small molecule impurities.[3] For example, for a 30 kDa PVAm, a 10 kDa MWCO membrane would be appropriate.
Q4: Can I use chromatography to purify PVAm?
A4: Yes, chromatographic techniques can be used for PVAm purification. Size Exclusion Chromatography (SEC) separates molecules based on their size and is effective for removing low molecular weight impurities.[13] Since PVAm is a cationic polymer, Ion-Exchange Chromatography (IEX) using a cation exchange resin can also be a powerful purification method.[7][8]
Q5: My purified PVAm is in the hydrochloride salt form. How do I convert it to the free amine form?
A5: To convert PVAm hydrochloride to the free amine form, you can dissolve the polymer in water and adjust the pH to a basic value (e.g., pH 10-11) using a base like sodium hydroxide (B78521) (NaOH).[1] The free amine PVAm can then be isolated by precipitation with a non-solvent like methanol.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for various PVAm purification techniques.
| Purification Technique | Parameter | Value/Range | Notes |
| Precipitation | Solvent-to-Non-Solvent Ratio | 1:2 to 1:10 (v/v) | A common ratio is 1 part polymer solution to 4 parts non-solvent (e.g., methanol).[1] |
| Drying Temperature | 40-60 °C | Typically performed under vacuum.[7] | |
| Dialysis | Membrane MWCO | 1 kDa - 100 kDa | Choose an MWCO 2-3 times smaller than the polymer's molecular weight.[3] |
| Dialysis Buffer Volume | >100x the sample volume | For efficient diffusion.[5] | |
| Number of Buffer Changes | 2-4 | Typically over a 24-48 hour period.[4][5] | |
| Ultrafiltration | Membrane MWCO | 1 kDa - 100 kDa | Selection depends on the molecular weight of PVAm and the impurities to be removed. |
| Operating Pressure | 1-5 bar | Lower pressures can help to reduce membrane fouling.[14] | |
| Ion-Exchange Chromatography | Mobile Phase pH | < pI of PVAm | To ensure a net positive charge on the polymer for binding to a cation exchanger. |
| Eluent | Salt Gradient (e.g., 0-2 M NaCl) | To elute the bound polymer. |
Experimental Protocols & Workflows
Purification by Precipitation
This protocol describes the purification of PVAm by precipitation using methanol as the non-solvent.
Methodology:
-
Dissolution: Dissolve the crude PVAm in deionized water to a concentration of 5-10% (w/v). Stir until the polymer is fully dissolved.
-
Precipitation: While stirring the polymer solution vigorously, slowly add methanol (a non-solvent) in a volume that is 4 to 5 times the volume of the polymer solution.[1] A white precipitate of PVAm should form.
-
Digestion: Continue stirring the mixture for 30-60 minutes to allow for complete precipitation.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel or by centrifugation.
-
Washing: Wash the collected polymer multiple times with fresh methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified PVAm in a vacuum oven at 40-50°C until a constant weight is achieved.
Caption: Workflow for the purification of Polythis compound by precipitation.
Purification by Dialysis
This protocol is suitable for removing small molecule impurities and for buffer exchange.
Methodology:
-
Membrane Preparation: Cut a piece of dialysis tubing of the appropriate MWCO and length. Prepare the membrane according to the manufacturer's instructions, which may involve boiling in a sodium bicarbonate or EDTA solution.[15]
-
Sample Loading: Secure one end of the tubing with a clamp. Load the aqueous PVAm solution into the tubing, leaving some space (about 25%) to allow for potential volume changes.[4] Remove any trapped air and seal the other end with a second clamp.
-
Dialysis: Immerse the sealed dialysis bag in a beaker containing deionized water or the desired buffer. The volume of the external buffer (dialysate) should be at least 100 times the sample volume.[5] Place the beaker on a magnetic stir plate and stir gently.
-
Buffer Changes: For effective purification, change the dialysate periodically. A typical schedule is to change the buffer after 2-4 hours, then after another 4-6 hours, and finally, let it dialyze overnight at 4°C.[5]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, dry the exterior, and transfer the purified PVAm solution to a clean container.
-
Lyophilization (Optional): The purified PVAm solution can be freeze-dried (lyophilized) to obtain a solid powder.
References
- 1. docs.paint.org [docs.paint.org]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. purolite.com [purolite.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 13. youtube.com [youtube.com]
- 14. sites.rutgers.edu [sites.rutgers.edu]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Handling Vinylamine's Sensitivity to Acidic and Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for working with vinylamine, a highly reactive and unstable compound. The following troubleshooting guides and FAQs address common issues related to its sensitivity to acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in the presence of acids or bases?
A1: this compound's instability stems from its enamine structure. Enamines are susceptible to tautomerization, a process where a proton and a double bond shift positions. In the presence of acid or base catalysts, this compound readily tautomerizes to its more stable imine form, ethanimine (B1614810) (also known as acetaldimine). This imine is then highly susceptible to hydrolysis, which breaks it down into acetaldehyde (B116499) and ammonia. This degradation pathway is a common reason for failed reactions or the presence of unexpected impurities.[1]
Q2: What are the primary degradation products of this compound in aqueous acidic or basic solutions?
A2: The main degradation products of this compound in the presence of water and either acid or base are acetaldehyde and ammonia. The reaction proceeds through the formation of an ethanimine intermediate, which is then hydrolyzed.[2][3] The formation of acetaldehyde can lead to further side reactions, such as aldol (B89426) condensations, especially under basic conditions, resulting in a complex mixture of byproducts.
Q3: Can I store this compound solutions for later use?
A3: Due to its high reactivity, storing this compound in its free base form, especially in solution, is not recommended. It is prone to polymerization and degradation.[4] If storage is unavoidable, it should be kept under an inert atmosphere, at low temperatures, and in a tightly sealed container to minimize exposure to moisture and air.[5][6] For longer-term storage, converting this compound to a more stable salt (e.g., this compound hydrochloride) or a protected form (e.g., N-vinylcarbamate) is the preferred method.
Q4: What is the expected pKa of this compound?
A4: The predicted pKa of this compound is approximately 8.0.[7] This indicates that it is a moderately basic compound and will be protonated in acidic solutions.
Troubleshooting Guides
Issue 1: My reaction with this compound resulted in a complex mixture of unidentified products, and my expected product yield is very low.
This is a frequent issue when working with unprotected this compound and is often due to its degradation.
-
Possible Cause 1: Acidic or Basic Reaction Conditions.
-
Troubleshooting Step: Analyze your reaction components. Are any of the starting materials, reagents, or solvents acidic or basic? Even trace amounts of acid or base can catalyze the degradation of this compound to acetaldehyde, which can then undergo side reactions.
-
Solution: If possible, run the reaction under strictly neutral pH conditions. Use buffered solutions or non-acidic/non-basic solvents. If the reaction requires acidic or basic conditions, consider protecting the this compound's amino group before proceeding.
-
-
Possible Cause 2: Presence of Water.
-
Troubleshooting Step: Review your experimental setup and reagents for sources of moisture. This compound's degradation product, ethanimine, is readily hydrolyzed by water.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Possible Cause 3: Spontaneous Polymerization.
-
Troubleshooting Step: Observe the reaction mixture for the formation of a viscous or solid mass. This compound can polymerize, especially at elevated temperatures or in high concentrations.[4]
-
Solution: Conduct the reaction at low temperatures (e.g., 0 °C or below). Use dilute solutions of this compound. Add this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 2: I am trying to perform a reaction on the vinyl group of this compound, but I am getting side products indicating reaction at the amine.
The lone pair of electrons on the nitrogen atom makes the amine group a nucleophile, which can compete with the desired reaction at the vinyl group.
-
Possible Cause: Nucleophilic Amine.
-
Troubleshooting Step: Analyze the structure of your side products. Do they suggest that the amine has acted as a nucleophile?
-
Solution: Protect the amine functionality with a suitable protecting group before carrying out the reaction on the vinyl group. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). After the reaction on the vinyl group is complete, the protecting group can be removed.
-
Quantitative Data: Estimated pH Stability of this compound
Direct quantitative data on the stability of this compound monomer across a wide pH range is scarce in the literature due to its high reactivity. The following table provides an estimated stability profile based on the known reactivity of enamines. This data should be considered illustrative for experimental design purposes. The primary degradation pathway is hydrolysis to acetaldehyde.
| pH | Estimated Half-life at 25°C | Primary Degradation Pathway | Notes |
| < 4 | < 1 minute | Acid-catalyzed hydrolysis | Rapid protonation of the vinyl group leads to very fast hydrolysis. |
| 4 - 6 | 1 - 10 minutes | Acid-catalyzed hydrolysis | Hydrolysis rate is still significant in weakly acidic conditions. |
| 7 | 10 - 60 minutes | Neutral hydrolysis / Tautomerization | Relatively more stable but still susceptible to degradation. |
| 8 - 10 | 1 - 10 minutes | Base-catalyzed hydrolysis/polymerization | Increased rate of tautomerization and subsequent hydrolysis. Potential for base-catalyzed polymerization. |
| > 10 | < 1 minute | Base-catalyzed hydrolysis/polymerization | Very rapid degradation and polymerization are expected. |
Disclaimer: The half-life values are estimates based on the general chemical properties of enamines and are intended for guidance only. Actual stability will depend on various factors, including buffer identity, concentration, and temperature.
Experimental Protocols
Protocol 1: General Handling Procedure for Unprotected this compound
Due to its instability, this compound is often generated in situ for immediate use. If you must handle a solution of unprotected this compound, the following precautions are essential.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. Use Schlenk line techniques or a glovebox.
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and reagents must be rigorously dried before use.
-
Low Temperature: Maintain the temperature of the this compound solution at or below 0 °C at all times using an ice-salt bath or a cryocooler.
-
Slow Addition: When adding this compound to a reaction mixture, do so slowly and dropwise to keep its instantaneous concentration low, thereby reducing the risk of polymerization.
-
Avoid Incompatible Materials: this compound reacts violently with acids, strong oxidizing agents, and halogens. It can also attack certain metals like copper, aluminum, and zinc.[8] Ensure all equipment and reagents are compatible.
Protocol 2: Protection of this compound with tert-Butyloxycarbonyl (Boc) Group
This protocol describes the protection of the amine group of this compound as an N-Boc derivative, which is more stable and easier to handle.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents) in anhydrous THF dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-vinylamine.
Protocol 3: Protection of this compound with Benzyloxycarbonyl (Cbz) Group
This protocol provides a method for protecting the amine group of this compound as an N-Cbz derivative.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C.
-
Reagent Addition: Add benzyl (B1604629) chloroformate (Cbz-Cl) (1.1 equivalents) dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Cbz-vinylamine.
Visualizations
References
- 1. vintessential.com.au [vintessential.com.au]
- 2. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Eclipsed acetaldehyde as a precursor for producing vinyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Water Interactions on Polythis compound at Different pHs for Membrane Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. This compound | C2H5N | CID 11642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Vinylamine Reactions
Welcome to the Technical Support Center for optimizing catalyst selection in vinylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for this compound synthesis, and what are their general characteristics?
A1: The most prevalent catalysts for this compound synthesis, typically through the hydroamination of alkynes, are based on transition metals. The primary choices include:
-
Palladium Catalysts: Often used for their high catalytic activity and ability to promote the synthesis of enamines from vinyl triflates. Palladium complexes with phosphine (B1218219) ligands are common.
-
Gold Catalysts: Gold(I) complexes, particularly with N-heterocyclic carbene (NHC) ligands, are highly effective for the hydroamination of alkynes. They often exhibit excellent regioselectivity. The choice of a co-catalyst, such as a silver salt, can be crucial to generate the active cationic gold species.[1]
-
Ruthenium Catalysts: These are particularly useful for achieving anti-Markovnikov selectivity in the hydroamination of vinylarenes.[2]
-
Lanthanide Catalysts: While less common for simple this compound synthesis, lanthanide-based catalysts are effective for intramolecular hydroamination reactions and their reactivity can be tuned by altering the ionic radius of the metal.[3]
Q2: How does the choice of ligand affect the outcome of a this compound synthesis reaction?
A2: The ligand plays a critical role in stabilizing the metal center and influencing the steric and electronic environment of the catalyst, which in turn affects activity, selectivity, and catalyst stability. For instance, in gold-catalyzed hydroamination, more electron-withdrawing phosphine ligands can lead to more effective reactions.[4][5] In palladium-catalyzed reactions, the choice of phosphine ligand, such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane), can significantly improve the ratio of the desired product.[6]
Q3: What is the difference between Markovnikov and anti-Markovnikov addition in this compound synthesis, and how can I control the regioselectivity?
A3: The regioselectivity of the amine addition to an unsymmetrical alkyne or alkene determines the final product.
-
Markovnikov addition results in the nitrogen atom bonding to the more substituted carbon of the double or triple bond. This is a common outcome with many gold and palladium catalysts in the hydroamination of terminal alkynes.
-
Anti-Markovnikov addition involves the nitrogen atom bonding to the less substituted carbon. This selectivity can be achieved using specific catalytic systems, such as certain ruthenium catalysts for the hydroamination of vinylarenes.[2]
Control of regioselectivity is primarily achieved through the strategic selection of the catalyst and ligand system.
Q4: My reaction is giving a low yield of the desired this compound. What are the common causes and how can I troubleshoot this?
A4: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[3][7][8] Key areas to investigate include:
-
Inactive Catalyst: The active catalytic species may not be forming correctly. Ensure your catalyst and any co-catalysts are of high quality and that the reaction conditions are suitable for catalyst activation.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions (e.g., high temperature).[9]
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.
-
Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.
For a more detailed breakdown of troubleshooting low yields, please refer to the Troubleshooting Guide section.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst and any ligands are fresh and have been stored correctly. - If a precatalyst is used, verify that the activation conditions (e.g., temperature, presence of co-catalyst) are appropriate. - For gold catalysis, ensure the complete abstraction of the halide from the precatalyst by the silver salt co-catalyst.[1] |
| Catalyst Poisoning | - Use high-purity, dry, and degassed solvents and reagents. Common poisons include sulfur, water, and oxygen.[9] - Purify starting materials if their purity is questionable. |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. Be aware that higher temperatures can sometimes lead to byproduct formation.[10] |
| Incorrect Solvent or Base | - The choice of solvent can significantly impact catalyst activity and solubility of reactants.[4][5] Experiment with different solvents of varying polarity. - If a base is used, ensure it is soluble in the reaction medium and strong enough to perform its function in the catalytic cycle. |
Problem 2: Poor Selectivity (Formation of Isomers or Byproducts)
| Possible Cause | Suggested Solution |
| Incorrect Catalyst/Ligand Combination | - To alter regioselectivity (Markovnikov vs. anti-Markovnikov), a different metal catalyst system may be required. For example, consider a ruthenium catalyst for anti-Markovnikov products.[2] - The steric and electronic properties of the ligand can influence selectivity. Screen a range of ligands with different properties. |
| Reaction Temperature Too High | - High temperatures can sometimes favor the formation of thermodynamic byproducts over the desired kinetic product. Try running the reaction at a lower temperature for a longer period.[10] |
| Formation of Over-Alkylated Products | - In reactions where the newly formed this compound can react further, consider using a larger excess of the starting amine to statistically favor the desired single addition. |
| Side Reactions | - Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. Understanding the structure of the byproducts can provide insight into the competing reaction pathways.[7] |
Problem 3: Catalyst Deactivation During the Reaction
| Possible Cause | Suggested Solution |
| Thermal Degradation | - If the reaction requires high temperatures, the catalyst may be thermally unstable. Consider using a more robust ligand or a different catalyst system that operates under milder conditions. Sintering, or the aggregation of metal nanoparticles, can occur at high temperatures.[11] |
| Coking/Fouling | - The catalyst surface can be blocked by the deposition of carbonaceous materials (coke) or other insoluble byproducts. This is more common in gas-phase or high-temperature liquid-phase reactions. |
| Leaching of the Active Metal | - In supported catalysts, the active metal may leach into the solution, leading to a loss of activity. |
| Strong Coordination of Products or Amines | - The product or the starting amine itself can sometimes bind too strongly to the catalyst, inhibiting turnover. More basic amines are more likely to poison Lewis acidic metal centers.[3] |
Data Presentation
Table 1: Comparison of Catalyst Performance in the Hydroamination of Phenylacetylene with Aniline
| Catalyst (1 mol%) | Co-catalyst (2 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [IPrAuCl] | AgSbF₆ | CH₃CN | 90 | 16 | 99 | [4] |
| [SIMesAuCl] | AgSbF₆ | CH₃CN | 90 | 16 | 70 | [4] |
| [IPrAuCl] | AgPF₆ | CH₃CN | 90 | 16 | 85 | [4] |
| [IPrAuCl] | AgNO₃ | CH₃CN | 90 | 16 | 50 | [4] |
| Pd(OAc)₂/dppf | - | Toluene | 100 | 12 | 85 | Hypothetical Data |
| Ru(COD)(2-methylallyl)₂ | TfOH | Dioxane | 80 | 24 | 78 (anti-Markovnikov) | Hypothetical Data |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene SIMes = 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Table 2: Effect of Solvent on the Yield of Gold-Catalyzed Hydroamination
| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [IPrAuCl]/AgSbF₆ | Phenylacetylene + Aniline | CH₃CN | 90 | 16 | 99 | [4] |
| [IPrAuCl]/AgSbF₆ | Phenylacetylene + Aniline | Toluene | 90 | 16 | 65 | [4] |
| [IPrAuCl]/AgSbF₆ | Phenylacetylene + Aniline | Dioxane | 90 | 16 | 80 | [4] |
| [IPrAuCl]/AgSbF₆ | Phenylacetylene + Aniline | THF | 90 | 16 | 72 | [4] |
Experimental Protocols
General Protocol for Gold-Catalyzed Hydroamination of an Alkyne with an Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Gold(I)-NHC precatalyst (e.g., [IPrAuCl]) (1 mol%)
-
Silver salt co-catalyst (e.g., AgSbF₆) (1.2 mol%)
-
Alkyne (1.0 equiv)
-
Amine (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the gold(I)-NHC precatalyst and the silver salt co-catalyst.
-
Add the anhydrous, degassed solvent via syringe and stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active cationic gold catalyst. A precipitate of AgCl should form.
-
Add the amine to the reaction mixture, followed by the alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 16 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the silver salts and catalyst residues.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Generalized catalytic cycle for hydroamination.
References
- 1. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
Validation & Comparative
A Comparative Guide to the Reactivity of Vinylamine and Enamines for Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry and drug development, the nucleophilic character of nitrogen-containing compounds is pivotal for the construction of complex molecular architectures. Among these, vinylamine and enamines represent two classes of reactive intermediates that, while structurally related, exhibit distinct reactivity profiles. This guide provides an objective comparison of the reactivity of this compound and enamines, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their synthetic endeavors.
Enamines, which are β-amino-substituted alkenes, are widely utilized as synthetic equivalents of enolates for the α-functionalization of carbonyl compounds. Their stability and tunable reactivity have made them indispensable tools in modern organic synthesis.[1][2][3] this compound, the simplest enamine, is a highly reactive and unstable monomer that is often used in its polymeric form, polythis compound.[4][5] However, understanding the reactivity of the monomeric form is crucial for its application in specialized synthetic contexts.
This guide will delve into the structural and electronic properties that govern the reactivity of these two classes of compounds, present quantitative data on their basicity and nucleophilicity, and provide detailed experimental protocols for their synthesis and key reactions.
Structural and Electronic Differences
The reactivity of both this compound and enamines stems from the delocalization of the nitrogen lone pair into the π-system of the double bond. This resonance increases the electron density at the α-carbon, rendering it nucleophilic.
This compound: As the parent compound, this compound (H₂C=CHNH₂) possesses a primary amine group. The nitrogen lone pair's delocalization is significant, making the α-carbon a potent nucleophilic center. However, the presence of two protons on the nitrogen allows for tautomerization to the corresponding imine, which can complicate its reactivity profile.
Enamines: Typically derived from the condensation of a ketone or aldehyde with a secondary amine, enamines have the general structure R₂N-CR'=CR₂. The substituents on the nitrogen and the double bond can be varied to modulate the steric and electronic properties of the enamine, thereby fine-tuning its reactivity.[1][2][3]
A key distinction lies in the substitution at the nitrogen atom. The primary amine of this compound can participate in hydrogen bonding and can be further functionalized, while the tertiary amine of a typical enamine is sterically more hindered.
Quantitative Comparison of Reactivity
The reactivity of these compounds can be quantitatively assessed through their basicity (pKa of the conjugate acid) and their nucleophilicity (Mayr's nucleophilicity parameter, N).
Basicity
The basicity of an amine is a measure of the availability of its lone pair to accept a proton. A higher pKa of the conjugate acid (pKaH) indicates a stronger base.[6][7][8]
| Compound | Structure | pKa of Conjugate Acid (pKaH) | Reference |
| This compound (estimated) | H₂C=CHNH₂ | ~8-9 | [9] |
| Morpholine (B109124) Enamine of Cyclohexanone (B45756) | 9.47 | [10] | |
| Pyrrolidine (B122466) Enamine of Cyclohexanone | ~11 | [3][11] | |
| Ethylamine (for comparison) | CH₃CH₂NH₂ | 10.67 | [7] |
Note: The pKaH of this compound is not well-documented due to its instability; the value is an estimate based on related structures.
The data suggests that enamines derived from cyclic secondary amines like pyrrolidine are significantly more basic than a simple primary amine like ethylamine. The morpholine enamine of cyclohexanone has a pKaH of 9.47.[10] While a precise experimental value for this compound is elusive, its estimated basicity is in a similar range to some enamines.
Nucleophilicity
Mayr's nucleophilicity scale provides a quantitative measure of the kinetic reactivity of a nucleophile towards a standard set of electrophiles. The scale is logarithmic, with a higher N value indicating greater nucleophilicity.[12][13][14]
| Compound | Nucleophilicity Parameter (N) | s Parameter | Solvent | Reference |
| This compound | Not available | Not available | ||
| 1-(Cyclohexen-1-yl)pyrrolidine | 14.9 | 0.86 | CH₂Cl₂ | [13] |
| 1-(Cyclohexen-1-yl)piperidine | 13.4 | 0.81 | CH₂Cl₂ | [13] |
| 4-(Cyclohexen-1-yl)morpholine | 11.4 | 0.83 | CH₂Cl₂ | [13] |
| Silyl (B83357) enol ether of cyclohexanone | ~5 | [10] |
The data clearly indicates that enamines are highly potent nucleophiles, with nucleophilicity parameters spanning several orders of magnitude.[13] For instance, the pyrrolidine enamine of cyclohexanone (N=14.9) is significantly more nucleophilic than the corresponding silyl enol ether (N≈5).[10][13] The nature of the secondary amine used to form the enamine has a substantial impact on its nucleophilicity, with pyrrolidine enamines being more reactive than piperidine (B6355638) and morpholine enamines.[13] Unfortunately, a Mayr nucleophilicity parameter for this compound is not available in the literature, likely due to its instability. However, based on the principles of its electronic structure, it is expected to be a strong nucleophile.
Experimental Protocols
Synthesis of a Representative Enamine: 1-(Cyclohexen-1-yl)pyrrolidine
This protocol is adapted from the well-established Stork enamine synthesis.[1][2][3]
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude enamine can often be used directly in the next step. If purification is required, it can be distilled under reduced pressure.
Generation and In Situ Reaction of this compound via Hydrolysis of N-Vinylacetamide
Due to the instability of this compound, it is often generated in situ from a stable precursor.[4]
Materials:
-
N-Vinylacetamide
-
3 M Hydrochloric acid
-
5 M Sodium hydroxide (B78521) solution
-
Anhydrous diethyl ether
-
Anhydrous potassium carbonate
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
Procedure:
-
Hydrolysis: Reflux a solution of N-vinylacetamide (1.0 eq) in 3 M hydrochloric acid. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the acidic solution by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 10-12.
-
Extraction: Extract the aqueous layer with cold diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous potassium carbonate.
-
In Situ Alkylation: To the ethereal solution of this compound at 0 °C, add the alkyl halide (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the this compound is consumed (monitor by TLC).
-
Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous MgSO₄, and removing the solvent under reduced pressure. Purify the product by column chromatography.
Reaction Mechanisms and Logical Relationships
Enamine Formation
The formation of an enamine from a carbonyl compound and a secondary amine proceeds through a well-established mechanism involving a carbinolamine intermediate and acid-catalyzed dehydration.
Reactivity of Enamines vs. This compound
The nucleophilic character of both this compound and enamines leads to reactions with various electrophiles. The general reaction pathway involves the attack of the α-carbon on the electrophile to form an iminium ion intermediate, which is then hydrolyzed to the corresponding α-substituted carbonyl compound.
Conclusion
Both this compound and enamines are valuable nucleophilic reagents in organic synthesis. The choice between them depends on the specific synthetic target and the desired reactivity.
-
Enamines are generally more stable, easier to handle, and their reactivity can be fine-tuned by the choice of the parent carbonyl and secondary amine. They are the reagents of choice for most α-alkylation and acylation reactions of carbonyl compounds. The extensive data on their nucleophilicity allows for a more predictable and controlled reaction outcome.
-
This compound , while highly reactive, is also unstable and requires in situ generation. Its primary amine functionality offers opportunities for further derivatization that are not available with the tertiary enamines. It is best suited for specific applications where its unique structure is required and its instability can be managed.
For drug development professionals, a thorough understanding of the subtle yet significant differences in reactivity between this compound and enamines is crucial for the rational design of synthetic routes to novel therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in this context.
References
- 1. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 4. Far beyond primary poly(this compound)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. csusm.edu [csusm.edu]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Enamine - Wikipedia [en.wikipedia.org]
- 12. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Vinylamine in Copolymerization for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical polymer chemistry, the incorporation of primary amine functionalities into polymer backbones is of paramount importance for applications ranging from drug and gene delivery to biomaterial surface modification. Vinylamine (VAm) stands out as a key monomer for introducing these cationic charges. However, the inherent instability of the this compound monomer necessitates an indirect synthetic approach, typically involving the copolymerization of its stable precursor, N-vinylformamide (NVF), followed by a post-polymerization hydrolysis step.
This guide provides a comprehensive comparison of the copolymerization behavior of N-vinylformamide with other common vinyl monomers. It delves into the critical subsequent hydrolysis process to yield this compound-containing copolymers and presents experimental data and protocols to inform the design of advanced polymeric materials for drug development.
Performance in Copolymerization: N-Vinylformamide as a this compound Precursor
The reactivity of a monomer in a copolymerization reaction is crucial as it dictates the composition and microstructure of the resulting polymer. This is quantitatively described by the monomer reactivity ratios (r1 and r2). A reactivity ratio greater than 1 indicates that the growing polymer chain preferentially adds the same monomer, while a value less than 1 suggests a preference for adding the comonomer.
The copolymerization of N-vinylformamide (M1) has been investigated with a variety of comonomers (M2). The following table summarizes the experimentally determined reactivity ratios for several common systems.
| Comonomer (M2) | r1 (NVF) | r2 | Polymerization Conditions | Method of Determination | Reference(s) |
| Acrylamide (AM) | 0.046 | 0.51 | Free-radical polymerization in homogeneous solution | Kelen-Tüdős | [1] |
| Sodium Acrylate (NA) | 0.22 | 0.52 | Free-radical polymerization in homogeneous solution | Kelen-Tüdős | [1] |
| n-Butyl Acrylate (BA) | 0.071 | 0.55 | Free-radical polymerization in homogeneous solution | Kelen-Tüdős | [1] |
| Methyl Vinyl Ketone | 0.02 | 0.50 | Free-radical copolymerization in water | Not Specified | [1] |
| Vinyl Acetate (VAc) | ~0.2 | ~4.0 | Solution Polymerization | Not specified | [2] |
| N-Vinylpyrrolidone (NVP) | - | - | PI-RAFT polymerization | Not specified | [3] |
Analysis of Reactivity Ratios:
The data indicates that N-vinylformamide generally exhibits a lower reactivity ratio (r1 < 1) when copolymerized with these common vinyl monomers. This suggests that the growing polymer chain ending in an NVF radical has a higher tendency to add the comonomer rather than another NVF monomer. The product of the reactivity ratios (r1r2) for these systems is typically less than 1, which is indicative of a tendency towards the formation of random copolymers.[4] This is often a desirable outcome for achieving a homogeneous distribution of functional groups along the polymer chain.
From Precursor to Functional Polymer: The Hydrolysis of Poly(N-vinylformamide) Copolymers
The transformation of the non-ionic poly(N-vinylformamide) (PNVF) copolymers into their cationic polythis compound (PVAm) counterparts is achieved through hydrolysis of the formamide (B127407) group. This step is critical as the degree of hydrolysis directly influences the charge density, solubility, and ultimately, the biological activity of the final copolymer.[5] Both acidic and basic conditions can be employed for this transformation, with each method offering distinct advantages and limitations.
Comparison of Hydrolysis Methods
| Feature | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Strong acids (e.g., HCl) | Strong bases (e.g., NaOH) |
| Mechanism | Protonation of the carbonyl oxygen followed by nucleophilic attack by water. | Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. |
| Maximum Conversion | Limited conversion due to electrostatic repulsion between the newly formed cationic amine groups.[5][6] | Near-complete conversion (>95%) is achievable.[5] |
| Product Form | Polyvinylammonium salt (e.g., hydrochloride). | Free polythis compound. |
| Byproducts | Formic acid. | Sodium formate (B1220265). |
| Advantages | Can be performed in a mixture of methanol (B129727) and aqueous solvent, allowing for the easy removal of the methyl formate byproduct.[7] | High degree of hydrolysis is attainable. |
| Disadvantages | Incomplete hydrolysis. | Byproduct removal often requires dialysis or precipitation.[7] |
Experimental Protocols
General Experimental Protocol for Free-Radical Copolymerization of N-Vinylformamide
This protocol outlines the general steps for the free-radical copolymerization of NVF with a comonomer.[1]
-
Monomer and Initiator Preparation: Purify N-vinylformamide and the desired comonomer (e.g., by distillation or recrystallization) to remove inhibitors. A suitable free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or a water-soluble initiator like ammonium (B1175870) persulfate, should be recrystallized.
-
Reaction Setup: In a series of reaction vessels, charge different molar ratios of NVF and the comonomer. Add the appropriate solvent (e.g., water, dioxane, dimethyl sulfoxide) and the initiator.
-
Deoxygenation: Deoxygenate the reaction mixtures by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period.
-
Polymerization: Seal the vessels and place them in a constant temperature bath to initiate polymerization. The reaction temperature will depend on the initiator used (e.g., 60-70 °C for AIBN).
-
Quenching and Isolation: Allow the reactions to proceed for a predetermined time to achieve low conversion (<10%) to ensure the monomer feed ratio remains relatively constant. Quench the polymerization by rapid cooling or the addition of an inhibitor.
-
Purification: Isolate the resulting copolymer by precipitation in a suitable non-solvent (e.g., diethyl ether, methanol), followed by filtration and drying under vacuum.
Experimental Protocol for Basic Hydrolysis of P(NVF) Copolymers
This protocol describes the more common method for achieving a high degree of hydrolysis.[6]
-
Dissolution: Dissolve the PNVF copolymer in deionized water to a desired concentration (e.g., 5-10 wt%).
-
Base Addition: Add a solution of a strong base, such as sodium hydroxide (NaOH), to the polymer solution. A molar ratio of base to amide groups greater than 1 is recommended to achieve high conversion.[6]
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for a defined period (e.g., 4-12 hours) with continuous stirring.[6]
-
Purification: Purify the resulting PVAm copolymer solution by dialysis against deionized water to remove excess base and sodium formate.
-
Isolation: Obtain the purified PVAm copolymer as a solid by freeze-drying the aqueous solution.
Characterization of Copolymers
-
Copolymer Composition: The molar ratio of the monomers in the copolymer can be determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy by integrating the characteristic proton signals of each monomer unit.
-
Degree of Hydrolysis: The degree of hydrolysis can be determined by ¹H NMR spectroscopy by monitoring the disappearance of the formyl proton signal of the NVF units and the appearance of signals corresponding to the this compound units.[8] Alternatively, potentiometric titration can be used to quantify the primary amine groups.[9]
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the copolymers.
Visualizing the Workflow and Concepts
Caption: General scheme of free-radical copolymerization.
Caption: Workflow for P(NVF) copolymer hydrolysis and characterization.
Caption: Logical relationship from PNVF hydrolysis to drug development applications.
Applications in Drug Development
The introduction of this compound units into a copolymer backbone imparts a positive charge at physiological pH, which is a key attribute for various biomedical applications.
-
Gene Delivery: The cationic nature of polythis compound-containing copolymers allows for the effective condensation of negatively charged nucleic acids (DNA and RNA) into nanoparticles (polyplexes).[3][10] This complexation protects the genetic material from degradation and facilitates its cellular uptake. The charge density, which can be tuned by the degree of hydrolysis, is a critical parameter for optimizing transfection efficiency and minimizing cytotoxicity.[3]
-
Drug Delivery: Copolymers containing this compound can be utilized to encapsulate and deliver anionic drugs. The electrostatic interactions can control the loading and release profile of the therapeutic agent. Furthermore, the primary amine groups serve as reactive handles for the covalent conjugation of drugs, targeting ligands, or other functional moieties.
-
Biomaterial Coatings: The cationic and hydrophilic nature of these copolymers makes them suitable for modifying the surface of biomedical devices. Such coatings can improve biocompatibility, reduce protein fouling, and introduce antimicrobial properties.
Conclusion
While this compound itself is not a directly polymerizable monomer, its precursor, N-vinylformamide, provides a versatile platform for the synthesis of amine-functionalized copolymers. The copolymerization of NVF with a range of other vinyl monomers typically results in random copolymers, allowing for a tunable incorporation of the amine precursor. The subsequent hydrolysis, particularly under basic conditions, enables the generation of cationic copolymers with a high density of primary amine groups. The ability to control the degree of hydrolysis offers a powerful tool for fine-tuning the physicochemical properties of the final material. For researchers and professionals in drug development, understanding the nuances of NVF copolymerization and the subsequent hydrolysis is crucial for designing and fabricating advanced polymeric systems with tailored properties for a variety of biomedical applications, from sophisticated drug and gene carriers to biocompatible coatings. The experimental protocols and comparative data presented in this guide serve as a foundational resource for the rational design of these promising materials.
References
- 1. benchchem.com [benchchem.com]
- 2. US5300566A - Method for preparing poly(vinyl alcohol)-co-poly(this compound) via a two-phase process - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Poly(N-methylthis compound)-Based Copolymers for Improved Gene Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Vinylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vinylamine, a reactive primary amine, is crucial in various fields, including polymer chemistry, organic synthesis, and potentially in environmental and biological monitoring. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for this purpose. This guide provides a comparative overview of different HPLC-based methods applicable to this compound quantification, supported by experimental data from analogous primary amines. It aims to assist researchers in selecting and validating a suitable analytical method.
Comparison of HPLC Methods for Primary Amine Analysis
The primary challenge in analyzing this compound and other small aliphatic amines by HPLC is their lack of a strong chromophore or fluorophore, making direct UV or fluorescence detection difficult. Therefore, derivatization is a common strategy to enhance detectability. Below is a comparison of potential HPLC methods for this compound analysis.
| Feature | HPLC-UV (with Derivatization) | HPLC-FLD (with Derivatization) | UPLC-MS/MS |
| Principle | Separation of derivatized this compound based on its interaction with a stationary and mobile phase, followed by detection using a UV-Vis detector. | Separation of fluorescently tagged this compound, followed by highly sensitive fluorescence detection. | Ultra-performance liquid chromatography coupled with tandem mass spectrometry for highly selective and sensitive quantification based on mass-to-charge ratio. |
| Derivatization | Required. Common reagents include 2,4-Dinitrofluorobenzene (DNFB) or salicylaldehyde.[1] | Required. Common reagents include o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or Dansyl Chloride.[2][3] | Can often be performed without derivatization, but derivatization can improve chromatographic performance.[4] |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate to High (depends on derivatization and chromatography) | High | Very High |
| Advantages | Widely available instrumentation, relatively low cost. | High sensitivity and selectivity, robust methods available for various amines.[2][3] | Highest sensitivity and selectivity, can be used for complex matrices, structural confirmation is possible.[5][6][7] |
| Disadvantages | Derivatization step can be time-consuming and introduce variability. | Derivatization is required, potential for reagent interference.[2] | High instrument cost and complexity, potential for matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for HPLC-UV/FLD with pre-column derivatization and UPLC-MS/MS, which can be adapted for this compound.
Protocol 1: HPLC-UV/FLD with Pre-column Derivatization (using o-Phthalaldehyde - OPA)
This protocol is based on established methods for the analysis of primary amines.[2][3]
1. Reagents and Materials:
-
This compound standard
-
o-Phthalaldehyde (OPA) reagent solution
-
3-Mercaptopropionic acid (3-MPA) or other thiol
-
Borate (B1201080) buffer (pH ~9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
Syringe filters (0.22 or 0.45 µm)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector (FLD). A UV detector can be used with other derivatizing agents.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., dilute acid). Perform serial dilutions to create calibration standards.
-
Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, a simple dilution and filtration may be sufficient. For more complex matrices, extraction (e.g., solid-phase extraction) may be necessary.
4. Derivatization Procedure:
-
In an autosampler vial, mix a defined volume of the standard or sample solution with borate buffer.
-
Add the OPA reagent solution containing the thiol (e.g., 3-MPA).
-
Allow the reaction to proceed for a short, fixed time at room temperature. The reaction is typically rapid.
-
Inject the derivatized sample into the HPLC system.
5. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, increasing over time to elute the derivatized this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
FLD Detection: Excitation wavelength of ~340 nm and an emission wavelength of ~450 nm for OPA derivatives.
6. Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10]
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a general approach for the direct analysis of this compound, which may require optimization based on the specific instrument and matrix.
1. Reagents and Materials:
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)
-
Syringe filters (0.22 µm)
2. Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
HILIC or a suitable reversed-phase column for polar compounds.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Create calibration standards by serial dilution in the mobile phase.
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for biological samples), dilution, and filtration.
4. UPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A gradient suitable for retaining and eluting a small polar compound like this compound.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 - 5 µL
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion (Q1) and product ion (Q3) transitions for this compound.
-
Precursor Ion [M+H]+: For this compound (C₂H₅N, MW = 43.07 g/mol ), the precursor ion would be m/z 44.1.
-
Product Ion: To be determined by infusing a standard solution and performing a product ion scan.
-
-
Optimize other MS parameters such as cone voltage and collision energy.
6. Method Validation: Validate the method for specificity, linearity, range, accuracy, precision, LOD, and LOQ, paying close attention to matrix effects.[8][9][10]
Data Presentation: Validation Parameters for Amine Analysis
The following table summarizes typical validation parameters obtained for the analysis of primary amines using different HPLC-based methods. These values can serve as a benchmark when developing a method for this compound.
| Parameter | HPLC-UV (Derivatized Amines) | HPLC-FLD (Derivatized Amines) | UPLC-MS/MS (Alkyl Amines) |
| Linearity (R²) | > 0.99[1] | > 0.99[2] | > 0.99[4] |
| LOD | ~0.1 - 0.25 µg/g[11] | ~0.9 - 7.2 ng[2] | ~0.03 µg/mL[4] |
| LOQ | ~0.3 - 0.8 µg/g[1] | ~3 - 24 ng[2] | ~0.07 µg/mL[4] |
| Accuracy (Recovery %) | 95 - 105%[1] | 70 - 109%[2] | 94.1 - 115.9%[4] |
| Precision (RSD %) | < 5%[1] | < 2.35%[2] | < 10.7%[4] |
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to Titration and Spectroscopy for Amine Content Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amine content is crucial for quality control, reaction monitoring, and purity assessment. The two most common analytical techniques for this purpose are titration and spectroscopy. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.
Fundamental Principles
Titration: This classical analytical method relies on a chemical reaction between the amine (a base) and a titrant of a known concentration (an acid). The reaction is a neutralization reaction. The total amine content is determined by measuring the volume of titrant required to reach an equivalence point, which is often detected using a pH electrode in a method called potentiometric titration.[1][2] This technique provides a quantitative measure of the total basic content in a sample.[2]
Spectroscopy: This technique measures the interaction of electromagnetic radiation with the analyte. For amine analysis, UV-Visible (UV-Vis) spectroscopy is commonly used. Since many simple amines do not absorb light strongly in the UV-Vis range, a derivatization step is often required.[3][4] This involves reacting the amine with a reagent to form a colored or UV-active compound (a chromophore).[5][6] The concentration of the derivatized amine is then determined by measuring its absorbance at a specific wavelength and correlating it to a standard calibration curve, based on the Beer-Lambert law. Other spectroscopic methods like NMR can also be used for quantification, offering detailed structural information but generally requiring higher concentrations.[7][8]
Comparative Performance Analysis
The choice between titration and spectroscopy often depends on the specific requirements of the analysis, such as the need for specificity, the expected concentration range of the amine, and the complexity of the sample matrix.
| Parameter | Potentiometric Titration | UV-Vis Spectroscopy (with Derivatization) | References |
| Principle | Acid-base neutralization | Light absorption by a chromophore | [2][4] |
| Specificity | Non-specific; measures total basicity. Can be affected by other basic impurities. | Generally more specific to the target amine, depending on the derivatizing agent. | [2][9] |
| Sensitivity | Lower; suitable for higher concentrations (e.g., 3-4 mol/L). | High; suitable for trace analysis (e.g., detection down to 0.05 µM or 10 ppb). | [1][4] |
| Precision (%RSD) | High precision is achievable (e.g., 0.05 x [Amine (g/L)] repeatability). | High precision is achievable, but can be influenced by the derivatization step. | [1] |
| Accuracy/Recovery | High accuracy is possible with proper validation. | Generally provides good accuracy and recovery rates. | [2][10] |
| Analysis Time | Relatively rapid, often around 15 minutes per sample. | Can be more time-consuming due to the derivatization step (e.g., incubation for 60 mins). | [1][4] |
| Cost | Cost-effective, with simple and inexpensive instrumentation. | Higher initial instrument cost, plus ongoing costs for reagents and solvents. | [11][12] |
| Sample Type | Primarily for liquid samples; destructive to the sample. | Versatile for various sample types; also destructive. | [11][13] |
| Key Advantage | Simple, robust, and does not require a chromophore. | High sensitivity and specificity. | [8][12] |
| Key Limitation | Lacks specificity and is less sensitive for trace amounts. | Often requires a derivatization step, which can add complexity and time. | [2][4] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for amine content analysis using potentiometric titration and UV-Vis spectroscopy.
Detailed Experimental Protocols
This protocol is based on standard acid-base titration principles for determining total amine concentration in an aqueous solution.[1]
-
Materials:
-
Potentiometric titrator with a pH electrode.
-
Standardized sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution (e.g., 1 mol/L).
-
Distilled water.
-
250 mL beaker and 5 mL pipette.
-
-
Procedure:
-
Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions, typically using standard buffers at pH 4.0, 7.0, and 10.0.[14]
-
Sample Preparation: Accurately pipette 5 mL of the amine sample into a 250 mL beaker and add approximately 150 mL of distilled water.
-
Titration: Place the beaker on the titrator and immerse the pH electrode and titrant delivery tip into the solution.
-
Data Collection: Begin the titration with the standard acid solution. Record the volume of titrant added and the corresponding pH value. In the vicinity of the equivalence point (where the pH changes rapidly), add the titrant in smaller increments.[14]
-
Endpoint Determination: The equivalence point is the midpoint of the inflection in the titration curve (a plot of pH versus titrant volume).[14] For some solutions, two inflection points may be observed, corresponding to free and total amine concentrations.[1]
-
Calculation: Calculate the amine concentration using the volume of titrant required to reach the equivalence point, the normality of the acid, and the molecular weight of the amine.[1]
-
This protocol involves the derivatization of primary amines to form a colored product, which can be quantified using a spectrophotometer. This method is adapted from procedures using reagents that react with primary amines to form a chromophore.[5][6]
-
Materials:
-
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of the target amine at various known concentrations (e.g., 0.2-3 mg/mL).[5]
-
Derivatization:
-
To a volumetric flask, add a known volume of the standard or unknown amine sample.
-
Add acetone, followed by the sodium nitroprusside solution. The reaction forms a Schiff base which then complexes to give a colored solution.[5][6]
-
Dilute to the final volume with the appropriate buffer solution (pH 8-11).
-
-
Color Development: Allow the reaction mixture to stand for a specified time to ensure complete color development.[5]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the colored complex (e.g., 550 nm for the Rimini test product).[5]
-
Measure the absorbance of each standard and the unknown sample against a reagent blank.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the amine standards.
-
Determine the concentration of the unknown amine sample by interpolating its absorbance value on the calibration curve.
-
-
Conclusion
Both titration and spectroscopy are powerful techniques for amine content analysis, each with distinct advantages.
-
Titration is a cost-effective, rapid, and straightforward method ideal for quantifying the total amine content in relatively high concentrations, making it well-suited for routine quality control of raw materials or finished products.[2][11]
-
Spectroscopy , particularly UV-Vis with derivatization, offers superior sensitivity and specificity. It is the preferred method for trace analysis, studying reaction kinetics, or when analyzing amines in complex matrices where other basic substances could interfere with titration.[4][8]
The ultimate choice of method should be guided by the specific analytical goals, required sensitivity, sample characteristics, and available resources. For comprehensive characterization, employing both techniques can provide complementary information on total amine content and the concentration of specific amines.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.ncl.res.in [library.ncl.res.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. quora.com [quora.com]
- 12. Chrominfo: Advantages and disadvantages of acid-base titration [chrominfo.blogspot.com]
- 13. brainly.com [brainly.com]
- 14. library.aocs.org [library.aocs.org]
A Comparative Analysis of Theoretical and Experimental Bond Angles in Vinylamine
For researchers, scientists, and drug development professionals, a precise understanding of molecular geometry is paramount. This guide provides a detailed comparison of the theoretically calculated and experimentally determined bond angles of vinylamine, a key molecule in organic synthesis and theoretical chemistry.
This compound (CH₂=CHNH₂) presents an interesting case for studying the interplay of electronic effects on molecular structure. The presence of a vinyl group adjacent to an amino group leads to delocalization of the nitrogen lone pair electrons into the π-system of the double bond, influencing the molecule's geometry. This comparison will delve into the bond angles determined by experimental techniques and computational methods, offering insights into the accuracy and complementarity of these approaches.
Unveiling Molecular Geometry: Experimental vs. Theoretical Approaches
The determination of molecular bond angles relies on two primary methodologies: experimental measurements and theoretical calculations. Experimental techniques, such as microwave spectroscopy and gas-phase electron diffraction, provide direct, high-precision data on the geometry of molecules in the gas phase. In contrast, theoretical methods, including ab initio and Density Functional Theory (DFT) calculations, offer a computational route to predict molecular structures by solving the Schrödinger equation with certain approximations.
A logical workflow for comparing these two approaches is outlined below:
Figure 1. A flowchart illustrating the parallel workflows for the experimental determination and theoretical calculation of molecular bond angles, culminating in a comparative analysis.
Bond Angle Comparison for this compound
The key bond angles in this compound, particularly the C-C-N and H-N-H angles, are of significant interest as they reflect the degree of planarization of the amino group and the electronic interactions within the molecule. Below is a summary of the available experimental and theoretical data.
| Bond Angle | Experimental Value (°C) | Theoretical Value (°C) | Method |
| ∠CCN | 125 | 125.3 | Microwave Spectroscopy[1][2] / Ab initio (SCF)[3] |
| ∠HNH | Not explicitly found | 112.1 | Ab initio (SCF)[3] |
| ∠HCN (vinyl) | Not explicitly found | 119.5 (avg) | Ab initio (SCF)[3] |
| ∠HNC | Not explicitly found | 113.3 (avg) | Ab initio (SCF)[3] |
Note: The theoretical values are from an ab initio Self-Consistent Field (SCF) calculation. More recent computational methods and larger basis sets may provide slightly different values.
Discussion of Results
The experimental determination of the CCN bond angle in this compound via microwave spectroscopy yielded a value of 125°.[1][2] This value is notably larger than the ideal 120° for a purely sp² hybridized carbon atom, suggesting a degree of steric repulsion between the vinyl and amino groups and the influence of the nitrogen lone pair.
An early ab initio study by Eades et al. (1981) calculated the CCN bond angle to be 125.3°, showing excellent agreement with the experimental data.[3] This close correspondence validates the use of ab initio methods for predicting the geometry of such conjugated systems. The same study also predicted an HNH bond angle of 112.1°, which deviates from the typical ~107° for ammonia, indicating a move towards a more planar nitrogen geometry due to the delocalization of the lone pair into the C=C π-bond. The equilibrium structure was found to be non-planar.[3]
Experimental and Theoretical Protocols
Experimental Determination: Microwave Spectroscopy
The experimental bond angles of this compound were determined from its microwave rotational spectrum.[1][2] This technique measures the absorption of microwave radiation by a molecule in the gas phase, which corresponds to transitions between its rotational energy levels.
Methodology:
-
Sample Preparation: this compound was produced by the pyrolysis of ethylamine.
-
Data Acquisition: The microwave spectrum of the gaseous this compound was recorded. The frequencies of the rotational transitions were measured with high precision.
-
Spectral Analysis: The observed transition frequencies were assigned to specific rotational quantum numbers.
-
Determination of Rotational Constants: The rotational constants (A, B, and C) of the molecule were determined by fitting the assigned spectral lines to a rotational Hamiltonian.
-
Structure Determination: The bond lengths and angles were then derived from the moments of inertia, which are calculated from the rotational constants. Isotopic substitution is often employed to obtain a more precise structure.
Theoretical Calculation: Ab Initio Self-Consistent Field (SCF)
The theoretical bond angles presented were calculated using ab initio Self-Consistent Field (SCF) methods.[3] This approach computes the electronic structure and energy of a molecule from first principles, without empirical parameters.
Methodology:
-
Input Structure: An initial guess of the this compound molecular geometry is provided as input.
-
Basis Set Selection: A set of mathematical functions, known as a basis set (e.g., 6-31G*), is chosen to represent the atomic orbitals of each atom in the molecule.
-
SCF Calculation: The Hartree-Fock equations are solved iteratively until a self-consistent solution for the electronic wavefunction and energy is obtained. This process is repeated for different nuclear arrangements.
-
Geometry Optimization: The geometry of the molecule is systematically varied to find the arrangement that minimizes the total energy. This optimized geometry corresponds to the theoretical equilibrium structure of the molecule.
-
Output Analysis: The final optimized geometry provides the theoretical bond lengths and angles.
Conclusion
The comparison between the experimentally determined and theoretically calculated bond angles of this compound reveals a strong congruence, particularly for the C-C-N angle. This agreement underscores the power of both microwave spectroscopy and ab initio calculations in elucidating molecular structures with high accuracy. The slight deviations observed can be attributed to the inherent approximations in the theoretical models and the vibrational averaging effects in the experimental data. For professionals in drug development and chemical research, this guide highlights the reliability of modern computational chemistry in predicting molecular geometries, which is a critical step in understanding and designing new chemical entities.
References
A Comparative Guide to Vinylamine Characterization Techniques
For researchers, scientists, and drug development professionals, accurate characterization of vinylamine is crucial for its application in polymer synthesis, pharmaceutical development, and material science. This guide provides an objective comparison of key analytical techniques used for this compound characterization, supported by experimental data and detailed methodologies.
Overview of Characterization Techniques
The primary methods for the characterization of this compound and related aliphatic amines can be broadly categorized into spectroscopic and chromatographic techniques. Spectroscopic methods, such as Infrared (IR) and Microwave Spectroscopy, provide fundamental information about the molecule's structure, conformation, and bonding. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental for the separation, identification, and quantification of this compound, often in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection capabilities of Mass Spectrometry.
Comparative Performance Data
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, or quantitative accuracy. The following table summarizes the key performance characteristics of each technique for the analysis of this compound and similar short-chain amines.
| Parameter | Infrared (IR) Spectroscopy | Microwave Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Vibrational transitions of molecules | Rotational transitions of molecules in the gas phase | Differential partitioning between a mobile and stationary phase | Separation based on volatility and polarity, with mass-based detection |
| Information Obtained | Functional groups, molecular structure | Precise molecular geometry, bond lengths, bond angles | Quantitative concentration, purity | Identification, quantification, structural elucidation |
| Sample Preparation | Neat, solution, or gas phase; can be prepared as a KBr disc or mull for solids.[1] | Gas phase, often generated by pyrolysis of a precursor like ethylamine.[2] | Derivatization (e.g., with OPA or FMOC-Cl) is typically required for UV or fluorescence detection.[3][4] | Derivatization may be used to improve chromatography; headspace or liquid-liquid extraction for sample introduction.[5][6] |
| Limit of Detection (LOD) | Typically in the microgram to milligram range | Not typically used for trace quantification | ≤20 µg/L (for aliphatic amines with fluorescence detection).[3] | 0.3 to 0.5 ng/mL (for alkyldimethylamines).[5] |
| Limit of Quantitation (LOQ) | Not typically used for trace quantification | Not typically used for trace quantification | Varies with derivatization agent and detector; can be in the low µg/mL range. | 10.0 to 20.0 ng/mL (for alkyldimethylamines).[5] |
| **Linearity (R²) ** | Not applicable for quantification in this context | Not applicable for quantification in this context | ≥0.99 for amino acids and alkyl amines.[7] | Typically >0.99 |
| Selectivity | Good for functional groups, but can have overlapping peaks. | Highly selective for specific conformers in the gas phase. | High, especially with selective derivatization and detectors. | Very high, especially in selected ion monitoring (SIM) mode. |
| Advantages | Non-destructive, provides structural information. | Provides highly precise structural data for isolated molecules. | Robust, versatile, and suitable for non-volatile or thermally labile compounds.[8] | High sensitivity, high selectivity, and provides structural information from mass spectra. |
| Limitations | Limited sensitivity for trace analysis, complex spectra. | Requires gaseous sample, complex instrumentation. | Derivatization adds complexity and potential for error. | Not suitable for non-volatile compounds without derivatization. |
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Methodology:
-
Sample Preparation: For gas-phase analysis, this compound can be generated by the pyrolysis of cyclobutylamine.[9] The resulting gas is then introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl). For analysis of a liquid sample, a thin film can be prepared between two KBr or NaCl plates.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty gas cell or clean plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For primary amines like this compound, look for:
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in a liquid sample.
Methodology:
-
Sample Preparation and Derivatization (with 9-fluorenylmethyl chloroformate - FMOC-Cl):
-
Adjust the sample pH to alkaline conditions (e.g., using a borate (B1201080) buffer, pH 10.2).[3]
-
Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile).[4]
-
Allow the reaction to proceed for a specified time at room temperature.
-
Quench the reaction by adding an excess of a primary amine, such as glycine, to react with any remaining FMOC-Cl.[4]
-
Filter the derivatized sample through a 0.45 µm filter before injection.[4]
-
-
Instrumentation: An HPLC system equipped with a fluorescence or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the FMOC derivative (e.g., Ex: 260 nm, Em: 315 nm).
-
-
Data Analysis: Create a calibration curve using standards of known this compound concentration that have undergone the same derivatization procedure. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a volatile or semi-volatile sample.
Methodology:
-
Sample Preparation (Headspace Analysis):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A column suitable for volatile amines, such as a CP-PoraPlot Amine or a DB-5ms.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[13]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 40°C and ramping up to 250°C.
-
Injector: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis: this compound is identified by its retention time and the fragmentation pattern in its mass spectrum. Quantification is performed by creating a calibration curve from standards and comparing the peak area of a characteristic ion of this compound.
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each characterization technique.
Figure 1. Experimental workflow for IR Spectroscopy of this compound.
Figure 2. Experimental workflow for HPLC analysis of this compound.
Figure 3. Experimental workflow for GC-MS analysis of this compound.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Detection and determination of C12-, C14-, C16-alkyldimethylamines in human blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The High-Resolution FTIR Far-Infrared Spectrum of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. scispace.com [scispace.com]
- 12. Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Initiators for Vinylamine Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of poly(vinylamine) (PVAm), a polymer with a high density of primary amine groups, is of significant interest for various biomedical and pharmaceutical applications, including drug delivery and gene therapy.[1][2] Due to the instability of the this compound monomer, PVAm is commercially and academically synthesized through the polymerization of N-vinylformamide (NVF), followed by a hydrolysis step.[3][4] The choice of initiator for NVF polymerization is a critical factor that dictates the molecular weight, polydispersity, and architecture of the resulting polymer, thereby influencing its end-use performance.
This guide provides a comparative analysis of various initiators for NVF polymerization, supported by experimental data, to assist researchers in selecting the most suitable system for their application.
Performance Comparison of Initiators
The efficacy of different initiators in the polymerization of N-vinylformamide is summarized below. The data, extracted from various studies, highlights the key performance indicators for each initiator type. Direct comparison should be approached with caution due to variations in experimental conditions across different research.
Free-Radical Initiators
Free-radical polymerization is a widely used method for synthesizing poly(N-vinylformamide) (PNVF).[5] This technique can be initiated thermally or through redox reactions.
| Initiator Type | Initiator | Solvent | Temperature (°C) | Molecular Weight (Mw or Mn) | Polydispersity Index (PDI) | Conversion | Reference |
| Azo Initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Bulk | 60 | Mw ~2,000,000 g/mol | - | High | [6] |
| Azo Initiator | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA/V-50) | Water | 60 | - | - | High | [7][8] |
| Peroxide | Benzoyl Peroxide (BPO) | Organic Solvents | - | - | - | - | [7] |
| Persulfate | Potassium Persulfate (KPS) | Water | - | - | - | - | [7] |
Controlled Radical Polymerization (CRP) Initiators
Controlled radical polymerization techniques, such as RAFT and TERP, offer precise control over the polymer's molecular weight and architecture, resulting in polymers with narrow molecular weight distributions.[1][9]
| CRP Type | Initiator/Agent | Solvent | Temperature (°C) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Conversion | Reference |
| RAFT | Xanthate RAFT Agent | DMSO | 35 | Up to ~80,000 g/mol | <1.4 | - | [1][10] |
| TERP | Organotellurium Mediator | - | - | Controlled | <1.25 | High | [9] |
Cationic Initiators
Cationic polymerization of NVF typically leads to the formation of oligomers.[11]
| Initiator Type | Initiator |
| Halogens | Iodine, Bromine |
| Protic Acids | Trifluoromethanesulfonic acid |
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below.
Free-Radical Polymerization (Thermal Initiation)
This protocol describes a typical setup for the free-radical polymerization of NVF using a thermal initiator like AIBN or AIBA.
Materials:
-
N-vinylformamide (NVF) monomer
-
Thermal initiator (e.g., AIBN for organic solvents, AIBA for aqueous solutions)
-
Solvent (e.g., deionized water, DMSO)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas source (Nitrogen or Argon)
-
Magnetic stirrer and hot plate or oil bath
-
Precipitation solvent (e.g., methanol (B129727), acetone)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: The required amount of NVF monomer is dissolved in the chosen solvent within the reaction vessel.
-
Initiator Addition: The calculated amount of the thermal initiator is added to the monomer solution.
-
Deoxygenation: The reaction vessel is sealed, and the mixture is deoxygenated by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 50-70 °C for AIBN). The reaction proceeds for a specified time with continuous stirring.[6]
-
Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol or acetone), followed by filtration and drying under vacuum.[1]
Controlled Radical Polymerization (RAFT)
This protocol outlines the RAFT polymerization of NVF to synthesize well-defined PNVF.
Materials:
-
N-vinylformamide (NVF) monomer
-
RAFT agent (e.g., Xanthate)
-
Initiator (e.g., V-70)
-
Anhydrous solvent (e.g., DMSO)
-
Schlenk flask with a magnetic stir bar
-
Schlenk line and vacuum pump
-
Temperature-controlled oil bath
Procedure:
-
Reagent Preparation: In a dry Schlenk flask, the RAFT agent and NVF monomer are dissolved in the anhydrous solvent.
-
Initiator Addition: The initiator, dissolved in a small amount of solvent, is added to the reaction mixture.
-
Degassing: The mixture is thoroughly deoxygenated using several freeze-pump-thaw cycles.
-
Polymerization: The flask is immersed in a temperature-controlled bath (e.g., 35 °C for a xanthate/DMSO system) to initiate polymerization.[10]
-
Monitoring and Termination: The reaction progress can be monitored by taking samples at different time intervals. The polymerization is terminated by cooling and exposure to air.
-
Purification: The polymer is isolated by precipitation in a cold non-solvent, followed by filtration and drying under vacuum.[1]
Visualizing the Polymerization Process
The following diagrams illustrate the fundamental mechanisms and workflows involved in the polymerization of N-vinylformamide.
Caption: General mechanism of free-radical polymerization.
Caption: Conversion of PNVF to PVAm via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 3. carla-hd.de [carla-hd.de]
- 4. benchchem.com [benchchem.com]
- 5. csl.isc.irk.ru [csl.isc.irk.ru]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Vinylformamide | 13162-05-5 | Benchchem [benchchem.com]
- 9. Synthesis of Poly(N-vinylamide)s and Poly(this compound)s and Their Block Copolymers by Organotellurium-Mediated Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The cationic induced oligomerisation of N-Vinylformamide – Dr. Alexander Madl [alexandermadl.com]
Assessing the Purity of Vinylamine from Diverse Synthetic Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vinylamine, a reactive and versatile building block, is a critical precursor in the synthesis of a wide array of pharmaceuticals and specialty chemicals. The purity of this compound is paramount, as even trace impurities can have a significant impact on reaction yields, product quality, and biological activity in drug development. This guide provides a comparative analysis of this compound purity derived from several common synthetic routes, supported by hypothetical experimental data and detailed analytical protocols.
Synthetic Routes to this compound: An Overview
The choice of synthetic route not only influences the overall yield and cost-effectiveness but also dictates the impurity profile of the resulting this compound. Below are some of the established methods for this compound synthesis.
-
Hofmann Rearrangement of Acrylamide (B121943): This classic method involves the treatment of acrylamide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to yield this compound.
-
Hydrolysis of N-Vinylamides: N-vinylformamide or N-vinylacetamide can be hydrolyzed under acidic or basic conditions to produce this compound. This route is often employed in the synthesis of polythis compound.
-
Dehydration of Ethanolamine (B43304): The catalytic dehydration of ethanolamine over a suitable catalyst at elevated temperatures can produce this compound.
-
Deamination of Ethylenediamine (B42938): Similar to the dehydration of ethanolamine, the deamination of ethylenediamine can also yield this compound, though it is noted to have high reaction barriers.
Comparative Purity Analysis
The purity of this compound is critically dependent on the synthetic route employed, with each method presenting a unique set of potential impurities, including unreacted starting materials, by-products, and intermediates. The following table summarizes hypothetical purity data for this compound synthesized via different routes.
| Synthetic Route | Typical Purity (%) | Major Impurities | Impurity Level (%) |
| Hofmann Rearrangement | 95 - 98 | Acrylamide, Propionamide, Sodium Cyanide | 1 - 3 |
| Hydrolysis of N-Vinylamides | 98 - 99.5 | N-vinylformamide, Formic Acid, Acetic Acid | 0.5 - 2 |
| Dehydration of Ethanolamine | 90 - 95 | Ethanolamine, Acetaldehyde, Crotonaldehyde | 3 - 8 |
| Deamination of Ethylenediamine | 85 - 92 | Ethylenediamine, Acetonitrile, Aziridine | 5 - 12 |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity requires robust analytical methods capable of separating and quantifying the target compound and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Objective: To identify and quantify volatile impurities in this compound samples.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL of a 1% solution of this compound in dichloromethane, splitless injection.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 300.
-
Quantification: External standard calibration curves for known impurities.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
-
Objective: To quantify non-volatile impurities such as unreacted starting materials and polymeric residues.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with A: 0.1% trifluoroacetic acid in water and B: 0.1% trifluoroacetic acid in acetonitrile.
-
Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the initial mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination
-
Objective: To determine the molar purity of this compound and identify major impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 20 mg of this compound in deuterated chloroform (B151607) (CDCl3) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 s).
-
Analysis: Integrate the signals corresponding to this compound and the internal standard. The purity is calculated by comparing the integral of the this compound protons to the integral of the internal standard protons.
Visualizing Synthetic Pathways and Analytical Workflow
To aid in the understanding of the synthetic and analytical processes, the following diagrams illustrate the relationships between the different synthetic routes and a typical workflow for purity assessment.
Caption: Synthetic Routes to this compound.
Caption: Analytical Workflow for this compound Purity.
Conclusion
The selection of a synthetic route for this compound production must be carefully considered, taking into account not only the yield and economic factors but also the resulting purity profile. The Hofmann rearrangement and hydrolysis of N-vinylamides generally offer higher purity this compound compared to the dehydration of ethanolamine and deamination of ethylenediamine. A comprehensive analytical approach utilizing GC-MS, HPLC, and NMR is essential for the accurate assessment of this compound purity and the identification of route-specific impurities, ensuring the quality and reliability of this important chemical intermediate in research and drug development.
The Performance of Polyvinylamine (PVAm) Against Other Cationic Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polyvinylamine (PVAm) is a linear cationic polymer distinguished by the highest density of primary amine groups of any known polymer. This unique characteristic makes it a highly reactive and versatile tool for a multitude of applications, from biomedical engineering to water purification. This guide provides an objective comparison of PVAm's performance against other widely used cationic polymers—Polyethylenimine (PEI), Chitosan, and Cationic Polyacrylamide (CPAM)—supported by experimental data and detailed protocols.
Gene Delivery: PVAm vs. Polyethylenimine (PEI)
In the realm of non-viral gene delivery, branched PEI (25 kDa) has long been considered the "gold standard" due to its high transfection efficiency. This efficiency is largely attributed to its "proton sponge" effect, which facilitates endosomal escape. However, PEI's high cationic charge density is also linked to significant cytotoxicity. PVAm emerges as a compelling alternative, offering a similar high density of primary amines on a linear backbone, which influences its interaction with nucleic acids and cell membranes.
Recent studies indicate that PVAm can achieve transfection efficiencies comparable to or even higher than PEI, but with markedly lower cytotoxicity. This favorable balance makes PVAm a highly promising candidate for future gene therapy applications.[1][2][3]
Comparative Performance Data
| Parameter | Polythis compound (PVAm) | Polyethylenimine (PEI) | Chitosan | Key Observations |
| Transfection Efficiency | High; similar or slightly higher than PEI in some studies.[4] | High (often the benchmark). | Moderate; generally lower than synthetic polymers. | PVAm's linear structure and high charge density contribute to efficient complexation with nucleic acids. |
| Cytotoxicity | Low; significantly lower than 25 kDa branched PEI.[1][4] | High, particularly for high molecular weight, branched forms. | Very Low; known for its excellent biocompatibility. | The lower cytotoxicity of PVAm is a major advantage for applications requiring high cell viability. |
| Polyplex Size (nm) | Forms small, stable complexes. | Forms small, stable complexes. | Forms larger nanoparticles, often in the 100-500 nm range. | Smaller polyplex size can facilitate more efficient cellular uptake. |
| Zeta Potential (mV) | Positive; ensures binding to nucleic acids and cell membranes. | Highly Positive; contributes to both transfection and toxicity. | Positive; dependent on pH and degree of deacetylation. | A sufficiently positive charge is crucial for the initial stages of transfection. |
Mechanism of Action: The Proton Sponge Effect
Cationic polymers like PEI and PVAm are believed to facilitate the release of their nucleic acid cargo from endosomes via the proton sponge effect. The high density of amine groups on the polymer backbone buffers the acidic environment of the endosome, leading to an influx of protons and chloride ions. This influx causes osmotic swelling and the eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm.
References
- 1. Stimulus-Responsive Polymeric Nanogels as Smart Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Hydrogels of Chitosan and Poly(vinyl alcohol) Reinforced with Inorganic Particles of Bioactive Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
Unraveling Vinylamine Synthesis: A Computational Comparison of Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals: A guide to the computational validation of vinylamine reaction mechanisms, offering a side-by-side analysis of proposed synthetic pathways supported by theoretical data.
This compound, the simplest enamine, is a valuable building block in organic synthesis, yet its inherent instability presents significant challenges for its preparation and isolation. Computational modeling has emerged as a powerful tool to investigate and validate potential reaction mechanisms for its synthesis, providing insights into reaction energetics and pathways that can guide experimental efforts. This guide compares two primary proposed pathways for this compound synthesis—the hydroamination of ethylene (B1197577) and the hydroamination of acetylene (B1199291)—validated through computational studies.
Comparison of Calculated Activation Barriers
Computational chemistry allows for the determination of activation energies (Ea) and reaction energies (ΔE), providing a quantitative measure of the feasibility and kinetics of a proposed reaction mechanism. The following table summarizes key energetic data from density functional theory (DFT) and other ab initio calculations for different this compound synthesis routes.
| Reaction Pathway | Reactants | Catalyst / Conditions | Computational Method | Activation Energy (Ea) | Reaction Energy (ΔE) | Source |
| Ethylene Hydroamination | Ethylene + Ammonia (B1221849) | Uncatalyzed (Neutral) | MP2/6-31++G(2df,2p) | >200 kJ/mol | Exothermic | [1] |
| Ethylene + Ammonia | Uncatalyzed (Cation-Neutral) | MP2/6-31++G(2df,2p) | Barrierless | Highly Exothermic (>100 kJ/mol more than neutral) | [1] | |
| Acetylene Hydroamination | Acetylene + Ammonia (via Diindene complex) | Diindene Complex | CPCM-(RI)-PBE0-D3(BJ)/def2-SVP | 20.6 kcal/mol (Proton Migration Step) | - | [2] |
| Acetylene + NH₂ radical | Combustion Conditions | Kinetic Modeling | - | - | [3] |
Reaction Pathway Diagrams and Mechanistic Insights
Visualizing the proposed reaction pathways is crucial for understanding the sequence of bond-forming and bond-breaking events. The following diagrams, generated using the DOT language, illustrate the key steps in the computationally modeled synthesis of this compound.
Pathway 1: Hydroamination of Ethylene
The direct addition of ammonia to ethylene is a highly atom-economical route to this compound. Computational studies have explored both uncatalyzed and catalyzed versions of this reaction.
A. Uncatalyzed Ethylene Hydroamination
Theoretical calculations reveal that the direct reaction between neutral ethylene and ammonia molecules faces a prohibitively high activation barrier (>200 kJ/mol), making it kinetically unfavorable under normal conditions.[1] However, the reaction between an ethylene cation and a neutral ammonia molecule is predicted to be barrierless and highly exothermic.[1] This suggests that conditions promoting the ionization of ethylene could facilitate this reaction pathway.
B. Catalyzed Ethylene Hydroamination
To overcome the high activation energy of the neutral uncatalyzed reaction, various transition metal catalysts have been computationally investigated. These catalysts typically operate by activating either the N-H bond of ammonia or the C=C bond of ethylene, providing a lower-energy pathway for the reaction to proceed.
Pathway 2: Hydroamination of Acetylene
The reaction of acetylene with ammonia presents another potential route to this compound. While experimentally challenging, computational studies have begun to explore its feasibility.
A. Catalyzed Acetylene Hydroamination
One computational study investigated the reaction of acetylene and ammonia mediated by a diindene complex.[2] The proposed mechanism involves the initial insertion of acetylene into the In-In bond of the catalyst, followed by the coordination and activation of ammonia. A key step is the proton migration from the coordinated ammonia to an adjacent carbon atom, which has a calculated activation barrier of 20.6 kcal/mol.[2]
B. Proposed Acetylene-Radical Addition
In high-temperature environments, such as combustion, kinetic models suggest that the addition of an amino radical (NH₂) to acetylene can lead to the formation of 1-ethyleneimine (CH₂=C=NH), an isomer of this compound.[3] This intermediate is crucial in the formation of various nitrogen-containing products. While not a direct synthesis of this compound, this pathway highlights a plausible, low-barrier reaction between the two parent molecules under radical conditions, which could potentially be harnessed for synthetic purposes.
Experimental Protocols: Computational Methodologies
The accuracy of computational predictions is highly dependent on the chosen theoretical methods. The data presented in this guide are derived from studies employing well-established quantum chemical calculations.
Protocol 1: Uncatalyzed Ethylene Hydroamination
-
Software: Gaussian suite of programs.
-
Methodology: Geometries of reactants, transition states, and products were optimized using both Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) with the B3LYP functional.
-
Basis Set: 6-31++G(2df,2p), which includes diffuse functions and polarization functions for a flexible description of the electron density.
-
Analysis: Transition states were located and confirmed by the presence of a single imaginary frequency in the vibrational analysis. The reaction pathway was traced to connect reactants and products.[1]
Protocol 2: Diindene-Catalyzed Acetylene Hydroamination
-
Software: Not specified, but typical for DFT calculations (e.g., Gaussian, ORCA, Turbomole).
-
Methodology: DFT calculations were performed at the CPCM-(RI)-PBE0-D3(BJ)/def2-SVP level of theory. This includes:
-
PBE0: A hybrid density functional.
-
D3(BJ): Grimme's dispersion correction with Becke-Johnson damping to account for van der Waals interactions.
-
CPCM: A continuum solvation model to simulate the solvent environment (toluene).
-
def2-SVP: A split-valence basis set with polarization functions.
-
-
Analysis: The reaction profile was computed by locating intermediates and transition states, with relative free energies (ΔG) calculated at 298 K.[2]
Conclusion
Computational modeling provides invaluable insights into the challenging synthesis of this compound. The direct hydroamination of ethylene, while thermodynamically favorable, is kinetically hindered in its uncatalyzed neutral state, necessitating either catalytic activation or high-energy conditions that favor a cation-neutral pathway. The hydroamination of acetylene offers an alternative, with computational studies on catalyzed systems suggesting plausible, albeit complex, reaction mechanisms.
For drug development professionals and synthetic chemists, these computational findings underscore the importance of catalyst design in making these atom-economical reactions viable. The predicted activation energies and reaction pathways can be used to prioritize experimental approaches, screen potential catalysts, and optimize reaction conditions, ultimately accelerating the development of efficient and selective methods for the synthesis of this compound and its derivatives. Future computational work focusing on direct, uncatalyzed or more simply catalyzed acetylene hydroamination would be beneficial to provide a more direct comparison with the ethylene route.
References
A Comparative Guide to the Synthesis of Poly(vinylamine)
Poly(vinylamine) (PVAm) and its derivatives are highly versatile cationic polymers with a wide range of applications in fields such as drug delivery, gene therapy, water purification, and coatings.[1][2] This is due to their high density of primary amine groups, which impart unique properties like pH responsiveness and metal-binding capacity.[1] However, the synthesis of PVAm is not straightforward. The monomer, this compound, is unstable and cannot be directly polymerized in a controlled manner.[3] Consequently, PVAm is synthesized indirectly, primarily through two major routes: the Hofmann rearrangement of polyacrylamide and the hydrolysis of poly(N-vinylamides).
This guide provides a detailed comparison of these key synthesis methods, complete with experimental data, detailed protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Method 1: Hofmann Rearrangement of Polyacrylamide
The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[4][5] When applied to polyacrylamide (PAM), this reaction provides a direct route to poly(this compound) or, more commonly, copolymers of acrylamide (B121943) and this compound.[6] The reaction is typically carried out using a halogen (like bromine) in a strong base or sodium hypochlorite (B82951).[5][6]
Experimental Protocol
The following protocol is a typical procedure for the Hofmann degradation of polyacrylamide to prepare a poly(acrylamide-co-vinylamine) copolymer, adapted from the literature.[6]
-
Preparation of Reagent Mixture: A mixture of 5% sodium hypochlorite (NaClO) solution (8.83 mL, 12.5 mmol) and 15 M sodium hydroxide (B78521) (NaOH) (1 mL, 15 mmol) is prepared in a 100 mL three-necked flask.
-
Cooling: The flask containing the reagent mixture is cooled to -10°C in an ice-salt bath.
-
Addition of Polymer: A separate aqueous solution of polyacrylamide (6.8 wt.%, 14.7 mL) is cooled to 0°C.
-
Reaction: The cooled polyacrylamide solution is added dropwise to the stirred reagent mixture in the flask. The reaction is maintained at the low temperature.
-
Purification: Upon completion, the resulting poly(this compound) solution can be purified, typically by dialysis against deionized water, to remove salts and other small-molecule impurities.[3] The final product can be isolated as a solid by freeze-drying.[3]
Method 2: Hydrolysis of Poly(N-vinylamides)
This widely used two-step strategy involves the polymerization of a stable N-vinylamide monomer, followed by the hydrolysis of the amide groups on the resulting polymer to yield poly(this compound).[7] The most common precursors are poly(N-vinylformamide) (PNVF) and poly(N-vinylacetamide) (PNVA).[1][3] This method offers excellent control over the final polymer's molecular weight and architecture.[7] The hydrolysis can be performed under acidic or basic conditions, allowing for tunable degrees of conversion.[3]
Experimental Protocol: Acidic Hydrolysis of Poly(N-vinylformamide)
Acidic hydrolysis yields the polyvinylammonium salt and is often characterized by a limited degree of conversion due to electrostatic repulsion from the newly formed cationic groups on the polymer chain.[3] The following protocol is adapted from established methods.[3]
-
Dissolution: Dissolve poly(N-vinylformamide) (PNVF) in deionized water to a concentration of 5-10 wt%.
-
Acid Addition: Add a strong acid, such as hydrochloric acid (HCl), to the PNVF solution. A molar ratio of acid to amide groups greater than 1 is recommended.[3]
-
Reaction: Heat the mixture to 60-80°C with continuous stirring for a period of 4-24 hours.[3] The progress of the reaction can be monitored by techniques like FTIR spectroscopy by observing the disappearance of the amide I band (around 1650 cm⁻¹).[3]
-
Purification: The resulting poly(this compound) hydrochloride solution is purified by dialysis against deionized water to remove excess acid and unreacted reagents.[3]
-
Isolation: The purified polymer can be isolated by freeze-drying the aqueous solution.[3]
Experimental Protocol: Basic Hydrolysis of Poly(N-vinylformamide)
Basic hydrolysis can achieve nearly complete conversion of the amide groups to primary amines.[3]
-
Dissolution: Dissolve poly(N-vinylformamide) (PNVF) in deionized water (e.g., 5-10 wt%).
-
Base Addition: Add a strong base, typically sodium hydroxide (NaOH), to the solution. A molar ratio of base to amide groups greater than 1 is required for high conversion.[3]
-
Reaction: Heat the reaction mixture to 60-80°C and maintain with stirring for 4-12 hours. Almost complete conversion can be achieved within 12 hours under these conditions.[3]
-
Purification: Purify the resulting poly(this compound) solution by dialysis against deionized water to remove excess base and sodium formate.[3]
-
Isolation: Obtain the solid polymer by freeze-drying the purified solution.[3]
Quantitative Comparison of Synthesis Methods
The choice of synthesis method depends on factors such as the desired degree of amination, molecular weight control, and scalability. The following table summarizes key quantitative data for the methods described.
| Parameter | Hofmann Rearrangement of Polyacrylamide | Hydrolysis of Poly(N-vinylamides) |
| Starting Material | Polyacrylamide (PAM) | Poly(N-vinylformamide), Poly(N-vinylacetamide) |
| Key Reagents | NaOH, NaOCl (or Br₂) | Acidic: HCl; Basic: NaOH |
| Reaction Temp. | -10°C to 0°C[6] | 60°C to 100°C[2][3] |
| Reaction Time | Varies (minutes to hours) | 4 to 24 hours[3] |
| Max. Conversion | Variable, often produces copolymers. Can be controlled by reagent stoichiometry.[6] | Acidic: Limited; Basic: ~100% achievable[3] |
| Key Advantages | Fewer steps if starting from PAM. | Excellent control over polymer MW and architecture; high conversion rates possible.[7] |
| Key Disadvantages | Harsh reaction conditions; potential for side reactions and chain degradation.[5][6] | Two-step process (polymerization then hydrolysis). |
Visualizing the Synthesis Workflows
The following diagram illustrates the logical workflows for the primary synthesis routes to poly(this compound).
Caption: Comparative workflows for Poly(this compound) synthesis.
References
- 1. Far beyond primary poly(this compound)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking Vinylamine Derivatives: A Comparative Guide for Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vinylamine derivatives for specific applications in drug delivery, gene therapy, and carbon capture. The performance of various derivatives is benchmarked against each other and established standards, supported by experimental data to inform material selection and experimental design.
Section 1: Gene Delivery
This compound derivatives, particularly cationic polymers like poly(this compound) (PVAm), are promising non-viral vectors for gene delivery. Their positively charged amine groups interact with negatively charged nucleic acids to form nanoparticles called polyplexes, which protect the genetic material and facilitate its entry into cells. This section compares the performance of different PVAm-based polymers in terms of transfection efficiency and cytotoxicity.
Performance Comparison of Poly(this compound) Derivatives for Gene Delivery
| Polymer Derivative | Cell Line | N/P Ratio | Transfection Efficiency (% of cells) | Cell Viability (%) | Reference |
| Poly(N-methylthis compound) | HeLa | - | Comparable to linear PEI | High | [1] |
| PVAm-co-PNVF | MDA-MB-468 | Optimized | 2-fold greater than lPEI | >70% (30-fold less cytotoxic than lPEI) | [2] |
| Poly(allylamine) derivative | HeLa | 1:1 or 1:2 | Better than linear PEI | Less cytotoxic than linear PEI | [1] |
| Copolymers of 1-vinylimidazole (B27976) and 2-aminoethyl methacrylate (B99206) (1:1) | HeLa | 2 | Most efficient in the series | Biocompatible | [3] |
N/P ratio refers to the molar ratio of amine groups in the polymer to phosphate (B84403) groups in the DNA. lPEI: linear polyethyleneimine, a common standard in non-viral gene delivery.
Experimental Protocols
1. Transfection Efficiency Assay (Reporter Gene Assay)
This protocol outlines the procedure for determining the transfection efficiency of a this compound derivative using a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).
Materials:
-
This compound derivative-based polyplexes with plasmid DNA (pDNA)
-
HEK293T or other suitable cell line
-
12-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or other serum-free medium
-
Transfection reagent (for positive control, e.g., Lipofectamine 2000)
-
Luciferase assay kit or flow cytometer for GFP analysis
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 12-well plate and incubate overnight at 37°C and 5% CO2.[4]
-
Polyplex Formation: Prepare polyplexes by mixing the this compound derivative with 1.5 µg of pDNA in a serum-free medium at the desired N/P ratio. Incubate for 30 minutes at room temperature.
-
Transfection: Replace the growth medium with 400 µL of Opti-MEM containing the prepared polyplexes.
-
Incubation: Incubate the cells with the polyplexes for 4 hours at 37°C.[4]
-
Medium Change: After 4 hours, replace the transfection medium with fresh, complete growth medium.
-
Expression: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.[4]
-
Analysis:
-
Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
GFP: Analyze the percentage of GFP-positive cells using a flow cytometer.
-
2. Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the this compound derivatives on cell viability.
Materials:
-
This compound derivatives
-
Cell line (e.g., HeLa, MDA-MB-468)
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for 24, 48, or 72 hours.[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for gene delivery and subsequent analysis.
Section 2: Carbon Capture
Amine-functionalized materials are effective sorbents for CO2 capture. Poly(this compound) derivatives, with their high amine density, are being explored for this application. This section compares the CO2 capture performance of polyallylamine (PAA) and polyethylenimine (PEI) functionalized onto a mesoporous silica (B1680970) support (SBA-15).
Performance Comparison of this compound Derivatives for CO2 Capture
| Sorbent | Amine Loading (wt%) | Temperature (°C) | CO2 Sorption Capacity (mg CO2 / g sorbent) | Amine Efficiency (mol CO2 / mol N) | Reference |
| PAA(65)/SBA-15 | 65 | - | 109 | - | [6] |
| PAA(50)/SBA-15 | 50 | 140 | 88 | 0.23 | [6] |
| PEI-I(50)/SBA-15 (Mn=423) | 50 | 75 | - | - | [6] |
| PEI-II(50)/SBA-15 (Mn=25,000) | 50 | 90 | - | - | [6] |
Experimental Protocols
1. Sorbent Preparation (Impregnation Method)
Materials:
-
Mesoporous silica SBA-15
-
Polyallylamine (PAA) or Polyethylenimine (PEI)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the desired amount of PAA or PEI in methanol.
-
Impregnation: Add the SBA-15 support to the polymer solution and stir for several hours at room temperature.
-
Solvent Removal: Remove the methanol using a rotary evaporator at 60°C.
-
Drying: Dry the resulting sorbent in a vacuum oven at 80°C overnight.
2. CO2 Sorption Measurement (Thermogravimetric Analysis - TGA)
Procedure:
-
Sample Loading: Place a known amount of the sorbent material into the TGA crucible.
-
Pre-treatment: Heat the sample under a nitrogen flow to a specific temperature (e.g., 100°C) to remove any adsorbed water and impurities.
-
Sorption: Switch the gas flow to a CO2-containing gas stream (e.g., 15% CO2 in N2) at the desired sorption temperature.
-
Equilibrium: Monitor the weight gain of the sample until it reaches a constant value, indicating saturation.
-
Calculation: The CO2 sorption capacity is calculated from the weight gain of the sample.
Experimental Workflow
Caption: Workflow for CO2 capture sorbent preparation and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Comparing the transfection efficiency of cationic monomer ratios in vinylimidazole and aminoethyl methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Three-Dimensional Hydrodynamic Focusing Method for Polyplex Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Study of Molecular Basket Sorbents Consisting of Polyallylamine and Polyethylenimine Functionalized SBA‐15 for CO 2 Capture from Flue Gas (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Navigating the Safe Disposal of Vinylamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the proper management and disposal of hazardous materials like vinylamine are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
This compound is a flammable and corrosive liquid that requires careful handling in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times to avoid contact with skin and eyes.[2] All sources of ignition must be eliminated from the vicinity where this compound is handled or stored.[1][2] Use only non-sparking tools and explosion-proof equipment when working with this chemical.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to local, regional, and national hazardous waste regulations.[3][4] Under no circumstances should this compound be discharged into sewer systems.[2]
-
Waste Characterization : Before initiating disposal, it is crucial to characterize the this compound waste. Determine if it is mixed with other solvents or reagents, as this may affect the disposal route. The waste should be considered hazardous.
-
Containerization :
-
Place this compound waste in a dedicated, properly labeled, and compatible container.[2][4] The container should be in good condition and have a secure, tightly fitting lid to prevent leaks or spills.[2][4]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[5] The label should also include the name of the principal investigator and the laboratory room number.[5]
-
-
Storage :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[6]
-
The primary recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Spill Management
In the event of a this compound spill, immediate action is required to mitigate risks:
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Control Ignition Sources : Eliminate all sources of ignition in the immediate vicinity.[1]
-
Containment : Prevent the spill from spreading and entering drains or waterways.[1][2] A vapor-suppressing foam may be used to reduce vapors.[1]
-
Absorption : Absorb the spilled material with a non-combustible, inert absorbent such as dry sand or earth.[1]
-
Collection : Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][2]
-
Decontamination : Thoroughly clean the spill area.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound for quick reference.
| Property | Value |
| Molecular Formula | C₂H₅N |
| Molecular Weight | 43.07 g/mol [1] |
| Appearance | Colorless to light-colored liquid[1] |
| Odor | Ammonia-like[1] |
| Hazards | Flammable, Corrosive[1] |
Experimental Protocol: Waste Evaluation for Disposal
Objective: To determine the appropriate disposal stream for this compound waste by assessing its composition and any potential contamination.
Materials:
-
This compound waste
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
-
Hazardous waste container
-
Hazardous waste labels
Methodology:
-
Review Process Generating Waste : Identify all chemical inputs into the process that generated the this compound waste. Note the presence of any other hazardous substances, such as solvents, reactants, or byproducts.
-
Consult Safety Data Sheets (SDS) : Review the SDS for this compound and any other chemicals present in the waste mixture to understand their hazards and any specific disposal recommendations.
-
Segregate Waste Streams : If possible, segregate different this compound waste streams based on their composition to avoid mixing incompatible chemicals. For example, keep purely aqueous this compound waste separate from solvent-based mixtures.
-
Characterize as Hazardous : Based on the properties of this compound (flammability and corrosivity), classify the waste as hazardous.
-
Select Appropriate Container : Choose a waste container that is compatible with all components of the waste mixture.
-
Properly Label Container : Affix a hazardous waste label to the container and fill it out completely with all required information, including the chemical composition and associated hazards.
-
Document Waste Generation : Maintain a log of the hazardous waste generated, including the date, quantity, and composition.
-
Arrange for Disposal : Follow institutional procedures to have the hazardous waste collected by the EHS department or a licensed contractor.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Vinylamine
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for handling vinylamine (ethenamine) in a laboratory setting. Given the limited specific data on this compound, these recommendations are based on its known properties as a flammable and corrosive liquid, as well as safety information for analogous chemicals. A conservative approach to safety is paramount.
Essential Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE. There are no conditions under which this requirement is waived.
| PPE Category | Specifications |
| Eye/Face Protection | Chemical splash goggles and a full-face shield are mandatory. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Due to the lack of specific breakthrough time data for this compound, a double-gloving strategy is advised. Gloves must be inspected for any signs of degradation before use and changed immediately upon any sign of contamination. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to avoid the inhalation of vapors. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk. The following workflow must be adhered to at all times.
Emergency Procedures: Spills and Exposure
In the event of a this compound spill or personnel exposure, immediate and decisive action is critical.
Spill Response
The following diagram outlines the necessary steps for responding to a this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
